Syntide 2 TFA
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C70H123F3N20O20 |
|---|---|
Molecular Weight |
1621.8 g/mol |
IUPAC Name |
(2S)-6-amino-2-[[(2S)-6-amino-2-[[2-[[(2S)-1-[(2S)-2-[[2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S,3R)-2-[[(2S)-5-(diaminomethylideneamino)-2-[[(2S)-2-[[(2S)-4-methyl-2-[[(2S)-pyrrolidine-2-carbonyl]amino]pentanoyl]amino]propanoyl]amino]pentanoyl]amino]-3-hydroxybutanoyl]amino]-4-methylpentanoyl]amino]-3-hydroxypropanoyl]amino]-3-methylbutanoyl]amino]propanoyl]amino]acetyl]amino]-4-methylpentanoyl]pyrrolidine-2-carbonyl]amino]acetyl]amino]hexanoyl]amino]hexanoic acid;2,2,2-trifluoroacetic acid |
InChI |
InChI=1S/C68H122N20O18.C2HF3O2/c1-35(2)29-46(83-57(95)42-21-16-26-73-42)60(98)77-40(10)56(94)81-44(22-17-27-74-68(71)72)59(97)87-54(41(11)90)65(103)84-47(30-36(3)4)61(99)85-49(34-89)62(100)86-53(38(7)8)64(102)78-39(9)55(93)75-32-52(92)80-48(31-37(5)6)66(104)88-28-18-23-50(88)63(101)76-33-51(91)79-43(19-12-14-24-69)58(96)82-45(67(105)106)20-13-15-25-70;3-2(4,5)1(6)7/h35-50,53-54,73,89-90H,12-34,69-70H2,1-11H3,(H,75,93)(H,76,101)(H,77,98)(H,78,102)(H,79,91)(H,80,92)(H,81,94)(H,82,96)(H,83,95)(H,84,103)(H,85,99)(H,86,100)(H,87,97)(H,105,106)(H4,71,72,74);(H,6,7)/t39-,40-,41+,42-,43-,44-,45-,46-,47-,48-,49-,50-,53-,54-;/m0./s1 |
InChI Key |
IENNPPKBZJUPDH-RXPJQNPPSA-N |
Origin of Product |
United States |
Foundational & Exploratory
The Dual Role of Syntide 2 TFA in Cellular Research: A Substrate and a Tool
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Syntide 2, a synthetic peptide, has carved a significant niche in cellular and biochemical research as a primary tool for studying a class of enzymes critical to cell signaling: protein kinases. Supplied as a trifluoroacetate (B77799) (TFA) salt, its function within cellular systems is twofold. Primarily, it serves as an artificial substrate, mimicking a natural target of specific kinases, thereby enabling the precise measurement of their activity. Concurrently, the presence of its TFA counter-ion introduces a variable that necessitates careful consideration in experimental design, as it can influence cellular processes. This guide provides a comprehensive overview of the function of Syntide 2 TFA, detailing its mechanism of action, experimental applications, and the critical role of its TFA salt form.
Core Function: A Substrate for Key Cellular Kinases
Syntide 2 is a synthetic peptide with the amino acid sequence Pro-Leu-Ala-Arg-Thr-Leu-Ser-Val-Ala-Gly-Leu-Pro-Gly-Lys-Lys-OH. This sequence is homologous to the phosphorylation site 2 on glycogen (B147801) synthase, a key enzyme in glucose metabolism.[1] This homology makes Syntide 2 an excellent substrate for several protein kinases, most notably the Ca2+/calmodulin-dependent protein kinase II (CaMKII).[2][3]
CaMKII is a crucial mediator of calcium signaling in cells, playing a pivotal role in a vast array of cellular processes, including neurotransmitter release, gene expression, and synaptic plasticity.[4] By acting as a readily available and specific substrate, Syntide 2 allows researchers to isolate and quantify the enzymatic activity of CaMKII and other related kinases in various experimental settings.
Beyond CaMKII, Syntide 2 is also recognized as a substrate by other kinases, including Protein Kinase C (PKC), CaMKV, and Raf-1, albeit with different efficiencies. This broader specificity underscores the importance of understanding the experimental context when interpreting results obtained using this peptide.
The Role of Trifluoroacetic Acid (TFA)
Syntide 2 is synthesized using solid-phase peptide synthesis, a process that frequently employs trifluoroacetic acid (TFA) for cleavage of the peptide from the resin and during purification.[5] Consequently, the final lyophilized product is a TFA salt, where the negatively charged trifluoroacetate ions are associated with positively charged residues on the peptide.
While essential for the synthesis and purification process, residual TFA can significantly impact biological assays. At certain concentrations, TFA has been shown to be cytotoxic, potentially affecting cell viability and proliferation.[5][6] Furthermore, its acidic nature can alter the pH of assay buffers, which can in turn affect enzyme activity and protein stability. For sensitive cell-based assays, it is often recommended to reduce the TFA content to less than 1%.[6] Therefore, the "TFA" in "this compound" is not a functional component for its role as a kinase substrate but rather a chemical artifact of its synthesis that requires careful management in experimental design.
Quantitative Data Summary
The following tables summarize key quantitative data related to the use of Syntide 2 in kinase assays.
Table 1: Kinetic Parameters of Kinases for Syntide 2
| Kinase | Km (µM) | Vmax/Km Ratio (Relative) | Reference(s) |
| CaMKII | 12 | 100 | [7] |
| Protein Kinase C (PKC) | - | 22 | [7] |
| Phosphorylase Kinase | - | 2 | [7] |
| Myosin Light Chain Kinase | - | 0.5 | [7] |
Table 2: Typical Experimental Concentrations of Syntide 2
| Assay Type | Typical Concentration (µM) | Reference(s) |
| In vitro CaMKII Assay | 10 - 50 | [7] |
| Inhibitor Screening | 50 - 200 | [7] |
Table 3: IC50 Values of CaMKII Inhibitors Determined Using Syntide 2
| Inhibitor | IC50 (µM) | Assay Conditions | Reference(s) |
| KN-93 | 0.37 | Cell-permeable inhibitor of CaMKII | [8] |
| KN-93 | 1 - 4 | Dependent on CaM and other assay conditions | [9] |
| AIP | 0.04 | Autocamtide-2-related inhibitory peptide | [10] |
Experimental Protocols
Detailed methodologies for key experiments involving Syntide 2 are provided below.
Protocol 1: In Vitro CaMKII Activity Assay using [γ-32P]ATP and P81 Phosphocellulose Paper
This protocol describes a classic method for measuring the activity of purified CaMKII using a radioactive phosphate (B84403) donor and a phosphocellulose paper to capture the phosphorylated Syntide 2 substrate.
Materials:
-
Purified CaMKII enzyme
-
Syntide 2 peptide
-
[γ-32P]ATP
-
Assay Buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM DTT, 0.1 mg/mL BSA)
-
Calmodulin (CaM)
-
CaCl2
-
EGTA
-
P81 phosphocellulose paper
-
Phosphoric acid (0.75%)
-
Scintillation counter and vials
-
Stop solution (e.g., 75 mM phosphoric acid)
Procedure:
-
Prepare the reaction mixture: In a microcentrifuge tube, prepare the reaction mixture containing assay buffer, CaCl2, and CaM.
-
Add Syntide 2 and CaMKII: Add Syntide 2 to the desired final concentration (e.g., 20 µM). Add the purified CaMKII enzyme.
-
Initiate the reaction: Start the phosphorylation reaction by adding [γ-32P]ATP. The final ATP concentration should be in the range of 100-200 µM.
-
Incubate: Incubate the reaction mixture at 30°C for a specific time (e.g., 10 minutes). The incubation time should be within the linear range of the reaction.
-
Stop the reaction: Terminate the reaction by spotting a portion of the reaction mixture onto a P81 phosphocellulose paper square.
-
Wash the paper: Immediately place the P81 paper in a beaker containing 0.75% phosphoric acid. Wash the papers three times with gentle stirring for 5-10 minutes each time to remove unincorporated [γ-32P]ATP.
-
Rinse and dry: Briefly rinse the papers with acetone (B3395972) and let them air dry.
-
Quantify phosphorylation: Place the dry P81 paper squares into scintillation vials, add scintillation fluid, and measure the incorporated radioactivity using a scintillation counter.
Protocol 2: CaMKII Activity Assay in Cell Lysates
This protocol outlines the measurement of CaMKII activity in complex protein mixtures, such as cell or tissue homogenates.
Materials:
-
Cell or tissue sample
-
Lysis buffer (e.g., 50 mM HEPES pH 7.5, 150 mM NaCl, 1 mM EDTA, 1% NP-40, protease and phosphatase inhibitors)
-
Syntide 2 peptide
-
[γ-32P]ATP
-
Assay Buffer
-
P81 phosphocellulose paper
-
Phosphoric acid (0.75%)
-
Scintillation counter and vials
Procedure:
-
Prepare cell lysate: Homogenize the cell or tissue sample in ice-cold lysis buffer. Centrifuge the homogenate to pellet cellular debris and collect the supernatant containing the soluble proteins.
-
Determine protein concentration: Measure the protein concentration of the lysate using a standard protein assay (e.g., Bradford or BCA assay).
-
Set up the kinase reaction: In a microcentrifuge tube, combine a specific amount of cell lysate (e.g., 10-20 µg of total protein) with the assay buffer, CaCl2, and CaM.
-
Add Syntide 2: Add Syntide 2 to the reaction mixture.
-
Initiate the reaction: Start the reaction by adding [γ-32P]ATP.
-
Incubate, stop, wash, and quantify: Follow steps 4-8 from Protocol 1.
Protocol 3: Screening for CaMKII Inhibitors
This protocol describes a method for identifying and characterizing potential inhibitors of CaMKII activity using Syntide 2 as the substrate.
Materials:
-
Purified CaMKII enzyme
-
Syntide 2 peptide
-
[γ-32P]ATP
-
Assay Buffer
-
Test compounds (potential inhibitors) dissolved in a suitable solvent (e.g., DMSO)
-
P81 phosphocellulose paper
-
Phosphoric acid (0.75%)
-
Scintillation counter and vials
Procedure:
-
Pre-incubation (optional): In some cases, it may be necessary to pre-incubate the CaMKII enzyme with the test compound for a specific period before initiating the kinase reaction.
-
Set up the kinase reaction: Prepare the reaction mixture as described in Protocol 1, but include the test compound at various concentrations. A control reaction without the inhibitor should be included.
-
Initiate the reaction: Start the reaction by adding [γ-32P]ATP.
-
Incubate, stop, wash, and quantify: Follow steps 4-8 from Protocol 1.
-
Data analysis: Calculate the percentage of inhibition for each concentration of the test compound relative to the control reaction. Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC50 value (the concentration of inhibitor that causes 50% inhibition of enzyme activity).
Protocol 4: TFA Removal from this compound
For cellular assays where TFA may interfere, it is advisable to exchange the TFA counter-ion. A common method is to replace it with hydrochloride (HCl).[1][11]
Materials:
-
This compound
-
Distilled water or a suitable buffer (e.g., 50 mM phosphate buffer with 100 mM NaCl)
-
100 mM HCl
-
Lyophilizer
Procedure:
-
Dissolve the peptide: Dissolve the this compound in distilled water at a concentration of approximately 1 mg/mL.[11]
-
Add HCl: Add 100 mM HCl to the peptide solution to achieve a final HCl concentration of 2-10 mM.[11]
-
Incubate: Let the solution stand at room temperature for at least one minute.[11]
-
Freeze and lyophilize: Freeze the solution (e.g., in liquid nitrogen) and lyophilize overnight to remove all liquid.[11]
-
Repeat: For complete TFA removal, repeat the process of re-dissolving the lyophilized powder in the HCl solution, freezing, and lyophilizing at least two more times.[11]
-
Final reconstitution: After the final lyophilization, reconstitute the peptide in the desired buffer for your experiment.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language for Graphviz, illustrate the CaMKII signaling pathway and a typical experimental workflow for a kinase assay using Syntide 2.
Caption: A simplified diagram of the CaMKII signaling pathway.
Caption: A workflow for a radioactive in vitro kinase assay using Syntide 2.
Caption: A workflow for the removal of TFA from Syntide 2.
References
- 1. lifetein.com [lifetein.com]
- 2. benchchem.com [benchchem.com]
- 3. Syntide 2, CaMKII Substrate - Echelon Biosciences [echelon-inc.com]
- 4. caltagmedsystems.co.uk [caltagmedsystems.co.uk]
- 5. genscript.com [genscript.com]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. medchemexpress.com [medchemexpress.com]
- 9. Frontiers | CaMKII inhibitors: from research tools to therapeutic agents [frontiersin.org]
- 10. The CaMKII inhibitor KN93-calmodulin interaction and implications for calmodulin tuning of NaV1.5 and RyR2 function - PMC [pmc.ncbi.nlm.nih.gov]
- 11. lifetein.com [lifetein.com]
Erroneous Premise: Syntide 2 TFA's Role in Gibberellin Signaling
An in-depth review of the scientific literature reveals no direct established connection between Syntide 2 TFA and the gibberellin (GA) signaling pathway in plants. The user's request for a technical guide on this specific topic is likely based on a misunderstanding of the molecular functions of these two distinct biological components.
Syntide 2 is a well-characterized synthetic peptide substrate for Calcium/calmodulin-dependent protein kinase II (CaMKII).[1][2][3] Its primary use in research is to assay the activity of CaMKII and related kinases.[2][4]
Gibberellin signaling, conversely, is a crucial hormonal pathway in plants that governs a wide array of developmental processes, including seed germination, stem elongation, and flowering.[5][6] The core of this pathway involves the perception of GA by the GID1 receptor, which leads to the degradation of DELLA proteins, a family of transcriptional regulators that act as growth repressors.[7][8][9] This degradation is mediated by an SCF E3 ubiquitin ligase complex.[7][8]
While some vendor websites for this compound state that it "selectively inhibits the gibberellin (GA) response," this appears to be based on a single study from 1998 by Ritchie and Gilroy.[10][11][12][13][14] This study suggested that calcium-dependent protein phosphorylation might play a role in the gibberellic acid response in barley aleurone. However, this does not imply a direct mechanism of action of this compound within the canonical gibberellin signaling pathway. It is more likely that the observed effects are indirect, potentially through the inhibition of a CaMKII-like kinase that may be involved in downstream or parallel pathways that cross-talk with GA signaling. It is important to note that CaMKII itself is primarily studied in animals, though plants possess a unique class of related kinases called calcium/calmodulin-dependent protein kinases (CCaMKs) which are involved in various signaling pathways, including symbiotic signaling.[15][16]
Given the lack of direct evidence and the potential for misinterpretation of indirect effects, a detailed technical guide on the "core mechanism of action of this compound in gibberellin signaling" cannot be accurately constructed.
Part 1: Understanding this compound
Syntide 2 is a synthetic peptide with the sequence PLARTLSVAGLPGKK.[2] It is derived from the phosphorylation site 2 of glycogen (B147801) synthase and serves as a substrate for CaMKII.[1][3] The trifluoroacetate (B77799) (TFA) salt is a common counterion used in the purification of synthetic peptides.
Mechanism of Action of Syntide 2
The primary mechanism of action of Syntide 2 is to act as a substrate for CaMKII. In a research setting, this allows for the measurement of CaMKII activity. When used in excess, it can act as a competitive inhibitor of the kinase, preventing it from phosphorylating its natural substrates.
Quantitative Data
Due to the lack of a direct role in gibberellin signaling, there is no quantitative data such as binding affinities or IC50/EC50 values for this compound with core gibberellin signaling components like GID1 or DELLA proteins. The relative Vmax/Km ratios for Syntide 2 with various kinases are reported as 100 for CaMKII, 22 for Protein Kinase C (PKC), 2 for phosphorylase kinase, and 0.5 for myosin light chain kinase.[1][4]
Part 2: The Gibberellin Signaling Pathway
The gibberellin signaling pathway is a well-elucidated cascade that is critical for plant growth and development.
Core Components and Mechanism
-
Gibberellin (GA): A class of diterpenoid phytohormones.[6][7]
-
GID1 (GIBBERELLIN INSENSITIVE DWARF1): A soluble nuclear receptor that binds to GA.[5][7]
-
DELLA Proteins: A family of nuclear-localized proteins that act as transcriptional regulators and repressors of growth.[6][17]
-
SCFSLY1/GID2 Complex: An E3 ubiquitin ligase that targets DELLA proteins for degradation.[5][9]
The signaling cascade is initiated when GA binds to the GID1 receptor. This binding induces a conformational change in GID1, which then promotes its interaction with DELLA proteins.[18] The formation of the GA-GID1-DELLA complex leads to the recruitment of the SCFSLY1/GID2 E3 ubiquitin ligase, which polyubiquitinates the DELLA protein.[8] The polyubiquitinated DELLA is then targeted for degradation by the 26S proteasome.[7][8] The removal of the DELLA repressor allows for the expression of GA-responsive genes, leading to various growth and developmental processes.
Visualization of the Gibberellin Signaling Pathway
References
- 1. lifetein.com [lifetein.com]
- 2. Syntide 2, CaMKII Substrate - Echelon Biosciences [echelon-inc.com]
- 3. abbiotec.com [abbiotec.com]
- 4. Syntide-2 [PLARTLSVAGLPGKK] - 5 mg [anaspec.com]
- 5. journals.biologists.com [journals.biologists.com]
- 6. academic.oup.com [academic.oup.com]
- 7. bioone.org [bioone.org]
- 8. MOLECULAR MECHANISM OF GIBBERELLIN SIGNALING IN PLANTS | Annual Reviews [annualreviews.org]
- 9. DELLA-dependent and -independent gibberellin signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 10. medchemexpress.com [medchemexpress.com]
- 11. medchemexpress.com [medchemexpress.com]
- 12. arctomsci.com [arctomsci.com]
- 13. Syntide 2 (TFA) (108334-68-5 free base) - Immunomart [immunomart.com]
- 14. biocompare.com [biocompare.com]
- 15. Recent Advances in Calcium/Calmodulin-Mediated Signaling with an Emphasis on Plant-Microbe Interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 16. academic.oup.com [academic.oup.com]
- 17. Frontiers | Gibberellin Signaling in Plants – The Extended Version [frontiersin.org]
- 18. experts.umn.edu [experts.umn.edu]
An In-depth Technical Guide to Understanding the Role of Syntide 2 as a CaMKII Substrate
Audience: Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of Syntide 2, a synthetic peptide widely utilized as a substrate for Calcium/Calmodulin-dependent Protein Kinase II (CaMKII). We will delve into the core principles of the CaMKII signaling pathway, the quantitative aspects of Syntide 2 phosphorylation, detailed experimental protocols for its use in kinase assays, and its applications in research and drug discovery.
Introduction: The CaMKII Signaling Nexus
Calcium/Calmodulin-dependent Protein Kinase II (CaMKII) is a multifunctional serine/threonine-specific protein kinase that plays a pivotal role in decoding intracellular calcium (Ca²⁺) signals.[1][2] It is a crucial mediator in a vast array of cellular processes, most notably in synaptic plasticity, which is the molecular basis for learning and memory.[1][3][4] Dysregulation of CaMKII activity has been implicated in various pathological conditions, including Alzheimer's disease, heart arrhythmia, and Angelman syndrome.[1]
The activation of CaMKII is a tightly regulated, multi-step process. An increase in intracellular Ca²⁺ concentration leads to the formation of a Ca²⁺/calmodulin (CaM) complex. This complex then binds to the regulatory domain of CaMKII, displacing it from the catalytic domain and thereby activating the kinase.[1][3] A key feature of CaMKII is its ability to autophosphorylate at the Threonine 286 residue (in the α isoform), which confers Ca²⁺/CaM-independent or "autonomous" activity.[1][5] This molecular memory mechanism allows the kinase to remain active even after the initial Ca²⁺ signal has dissipated.[1]
To study the intricate regulation and function of CaMKII, specific and reliable tools are essential. Synthetic peptide substrates, which mimic the phosphorylation sites of natural target proteins, are invaluable for in vitro characterization of kinase activity.[6] Syntide 2 has emerged as a widely used and effective substrate for this purpose.
Syntide 2: A Specific Substrate for CaMKII
Syntide 2 is a synthetic 15-amino acid peptide with the sequence Pro-Leu-Ala-Arg-Thr-Leu-Ser-Val-Ala-Gly-Leu-Pro-Gly-Lys-Lys .[7][8][9] This sequence is homologous to the phosphorylation site 2 found in glycogen (B147801) synthase, a known physiological target of CaMKII.[7][9][10] Its design allows for efficient and specific recognition and phosphorylation by CaMKII, making it an ideal tool for assaying the enzyme's activity.[6][7] While CaMKII phosphorylates Syntide 2 with high efficiency, it is also recognized, albeit less effectively, by other kinases such as Protein Kinase C (PKC).[7][10][11] It is a poor substrate for phosphorylase kinase and is not phosphorylated by myosin light chain kinase.[10][11]
Quantitative Data: Kinase-Substrate Interaction
The efficiency and selectivity of a kinase for its substrate are defined by kinetic parameters. The Michaelis constant (Km) represents the substrate concentration at which the reaction rate is half of the maximum velocity (Vmax), indicating the affinity of the enzyme for the substrate. The Vmax/Km ratio is a measure of the enzyme's catalytic efficiency.
| Parameter | Value | Kinase | Reference |
| Km | 12 µM | CaMKII | [9] |
| Relative Vmax/Km Ratio | 100 | CaMKII | [10][11] |
| Relative Vmax/Km Ratio | 22 | Protein Kinase C (PKC) | [10][11] |
| Relative Vmax/Km Ratio | 2 | Phosphorylase Kinase | [10][11] |
| Relative Vmax/Km Ratio | 0.5 | Myosin Light Chain Kinase | [10][11] |
Table 1: Quantitative parameters of Syntide 2 as a kinase substrate.
The CaMKII Signaling Pathway
The activation of CaMKII and its subsequent phosphorylation of substrates is a central event in many signaling cascades. The following diagram illustrates this pathway, culminating in the phosphorylation of a substrate like Syntide 2 in an experimental context.
Experimental Protocols
Syntide 2 is predominantly used in in vitro kinase assays to quantify CaMKII activity. These assays are fundamental for basic research and for screening potential inhibitors or activators in drug development.
This protocol describes a classic method for measuring CaMKII activity by quantifying the incorporation of radioactive phosphate (B84403) (³²P) from [γ-³²P]ATP into Syntide 2.
A. Reagents and Buffers:
-
Purified, active CaMKII enzyme
-
Syntide 2 peptide substrate: Stock solution (e.g., 1 mM in water)
-
[γ-³²P]ATP: High specific activity
-
10X Kinase Reaction Buffer: 500 mM HEPES (pH 7.5), 100 mM MgCl₂, 10 mM DTT
-
10X Activation Buffer: 10X Kinase Reaction Buffer, 5 mM CaCl₂, 20 µM Calmodulin
-
ATP Mix: 1 mM non-radioactive ATP mixed with [γ-³²P]ATP to desired specific activity
-
Stop Solution: 75 mM phosphoric acid or 100 mM EDTA
-
P81 Phosphocellulose Paper
-
Wash Buffer: 1% phosphoric acid
-
Scintillation Fluid and Vials
B. Procedure:
-
Reaction Setup: On ice, prepare a master mix for the desired number of reactions. For a final volume of 25 µL per reaction:
-
14 µL of nuclease-free water
-
2.5 µL of 10X Activation Buffer
-
2.5 µL of Syntide 2 (to a final concentration of 50-100 µM)
-
1 µL of purified CaMKII enzyme (amount to be optimized)
-
-
Pre-incubation: Pre-incubate the reaction mix at 30°C for 2 minutes to allow for CaMKII activation.
-
Initiation: Start the reaction by adding 5 µL of the ATP Mix (final concentration ~100 µM ATP). Mix gently.
-
Incubation: Incubate the reaction at 30°C for 10 minutes. Ensure the reaction is within the linear range of the assay.
-
Termination: Stop the reaction by adding 25 µL of the reaction mixture onto a labeled square of P81 phosphocellulose paper. The acidic environment of the paper denatures the kinase.
-
Washing:
-
Immediately place the P81 paper in a beaker containing 1% phosphoric acid wash buffer.
-
Wash the papers 3-4 times with gentle stirring, for 5 minutes each wash, to remove unincorporated [γ-³²P]ATP.
-
Perform a final quick rinse with acetone (B3395972) to air dry the papers.
-
-
Quantification: Place the dried P81 paper into a scintillation vial, add scintillation fluid, and measure the incorporated radioactivity using a scintillation counter.
This modern alternative avoids the use of radioactivity by employing a phospho-specific antibody that recognizes phosphorylated Syntide 2.[12]
A. Principle: A microtiter plate is pre-coated with Syntide 2.[12] The kinase reaction is performed in the wells. After the reaction, a specific monoclonal antibody that detects only the phosphorylated form of Syntide 2 is added, followed by a horseradish peroxidase (HRP)-conjugated secondary antibody.[12] The addition of a chromogenic substrate like TMB results in a color change that is proportional to the amount of phosphorylated Syntide 2, which can be quantified using a plate reader.[12]
B. Abbreviated Procedure:
-
Kinase Reaction: Add the sample containing CaMKII, activators (Ca²⁺/CaM), and ATP to the Syntide 2-coated wells.
-
Incubation: Incubate at 30°C for a defined period.
-
Stopping and Washing: Stop the reaction (e.g., with EDTA) and wash the wells to remove reaction components.
-
Primary Antibody: Add the anti-phospho-Syntide-2 antibody and incubate.
-
Washing: Wash the wells to remove unbound primary antibody.
-
Secondary Antibody: Add HRP-conjugated secondary antibody and incubate.
-
Washing: Wash the wells to remove unbound secondary antibody.
-
Detection: Add TMB substrate and incubate until color develops. Stop the reaction with an acid solution (e.g., H₂SO₄).
-
Measurement: Read the absorbance at 450 nm.
Visualizing Experimental and Logical Workflows
The following diagrams illustrate the workflow of a typical CaMKII assay and the logic behind its use in inhibitor screening.
References
- 1. Ca2+/calmodulin-dependent protein kinase II - Wikipedia [en.wikipedia.org]
- 2. Pathways for CaMKII activation in disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. CaMKII binds both substrates and activators at the active site - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Visualization of Synaptic Ca2+ /Calmodulin-Dependent Protein Kinase II Activity in Living Neurons | Journal of Neuroscience [jneurosci.org]
- 5. Studying CaMKII: Tools and standards - PMC [pmc.ncbi.nlm.nih.gov]
- 6. scbt.com [scbt.com]
- 7. Syntide 2, CaMKII Substrate - Echelon Biosciences [echelon-inc.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. peptide.com [peptide.com]
- 10. lifetein.com [lifetein.com]
- 11. Syntide-2 [PLARTLSVAGLPGKK] - 5 mg [anaspec.com]
- 12. caltagmedsystems.co.uk [caltagmedsystems.co.uk]
Syntide 2: A Technical Guide to its Discovery, Properties, and Application in Kinase Research
A Whitepaper for Researchers, Scientists, and Drug Development Professionals
Abstract
Syntide 2 is a synthetic peptide that has become a valuable tool in the study of protein kinases, particularly Calcium/calmodulin-dependent protein kinase II (CaMKII). Derived from the phosphorylation site 2 of glycogen (B147801) synthase, its specific amino acid sequence allows it to serve as a highly efficient and selective substrate for CaMKII, and to a lesser extent, Protein Kinase C (PKC). This technical guide provides an in-depth overview of the discovery and history of Syntide 2, a compilation of its kinetic parameters with various protein kinases, detailed experimental protocols for its use in kinase assays, and a visualization of the key signaling pathways in which its target kinases operate. This document is intended to serve as a comprehensive resource for researchers utilizing Syntide 2 in their experimental workflows.
Discovery and History
Syntide 2 was first described in a 1987 publication by Hashimoto and Soderling in Archives of Biochemistry and Biophysics.[1] The peptide was designed as a specific and efficient substrate for the selective assay of Ca2+/calmodulin-dependent protein kinase II (CaMKII) and Ca2+/phospholipid-dependent protein kinase (Protein Kinase C).[1]
The sequence of Syntide 2, Pro-Leu-Ala-Arg-Thr-Leu-Ser-Val-Ala-Gly-Leu-Pro-Gly-Lys-Lys , is homologous to the phosphorylation site 2 on glycogen synthase, a known physiological substrate of CaMKII.[1][2][3] This rational design approach aimed to create a synthetic peptide that would be readily recognized and phosphorylated by CaMKII, thus providing a tool to study its activity in a controlled, in vitro setting.
The inclusion of alanine (B10760859) residues at positions 3 and 9 is a common strategy in the design of synthetic peptide substrates. Alanine, a non-polar amino acid with a small side chain, is often used to provide structural stability to the peptide without interfering with the binding of the kinase or the phosphorylation event at the target serine/threonine residue.[4] In the context of Syntide 2, these alanine residues likely contribute to maintaining a conformation that is optimal for recognition by the catalytic domain of CaMKII.
Physicochemical Properties
| Property | Value | Reference |
| Amino Acid Sequence | Pro-Leu-Ala-Arg-Thr-Leu-Ser-Val-Ala-Gly-Leu-Pro-Gly-Lys-Lys | [1] |
| Molecular Formula | C68H122N20O18 | [5] |
| Molecular Weight | 1507.85 g/mol | [5] |
| CAS Number | 108334-68-5 | [2][5] |
| Solubility | Soluble in water | [6] |
Quantitative Data: Kinetic Parameters of Protein Kinases with Syntide 2
Syntide 2 is primarily a substrate for CaMKII but is also phosphorylated by other kinases. The following table summarizes the known kinetic parameters for various kinases with Syntide 2 as a substrate. This data is crucial for designing and interpreting kinase assays.
| Kinase | Km (µM) | Vmax (nmol/min/mg) | Relative Vmax/Km | Reference(s) |
| Ca2+/calmodulin-dependent protein kinase II (CaMKII) | 12 | Not consistently reported | 100 | [2] |
| Protein Kinase C (PKC) | Varies by isoform | Not consistently reported | 22 | [1] |
| Phosphorylase Kinase | Not reported | Not reported | 2 | [1] |
| Myosin Light Chain Kinase | Not reported | Not reported | 0.005 | [1] |
| Ca2+-dependent protein kinase (CDPK) | 14.1 ± 0.4 | Not reported | Not reported | [7][8] |
| CaMKV | Not consistently reported | Not consistently reported | Not reported | |
| Raf-1 | Not consistently reported | Not consistently reported | Not reported |
Note: Vmax values are highly dependent on the specific assay conditions and the purity of the enzyme preparation, leading to variability in reported absolute values.
Experimental Protocols
The following are detailed methodologies for performing kinase assays using Syntide 2 as a substrate. Both radioactive and non-radioactive methods are described.
Radioactive Kinase Assay (32P-ATP)
This method remains a gold standard for its sensitivity and direct measurement of phosphate (B84403) incorporation.
Materials:
-
Purified CaMKII or PKC
-
Syntide 2 peptide
-
[γ-32P]ATP (specific activity ~3000 Ci/mmol)
-
10X Kinase Buffer (e.g., 200 mM Tris-HCl pH 7.5, 100 mM MgCl2, 10 mM EGTA, 2 mM DTT)
-
For CaMKII: 10X Ca2+/Calmodulin solution (e.g., 10 mM CaCl2, 20 µM Calmodulin)
-
For PKC: Phosphatidylserine (PS) and Diacylglycerol (DAG) vesicles
-
Trichloroacetic acid (TCA) or Phosphocellulose paper (P81)
-
Scintillation counter and scintillation fluid
Procedure:
-
Reaction Setup: Prepare a reaction mix on ice. For a 25 µL final reaction volume, combine:
-
2.5 µL of 10X Kinase Buffer
-
For CaMKII: 2.5 µL of 10X Ca2+/Calmodulin solution
-
For PKC: PS/DAG vesicles to the desired final concentration
-
Syntide 2 to the desired final concentration (typically near the Km, e.g., 10-50 µM)
-
Water to a volume of 20 µL
-
Purified kinase (amount to be optimized empirically to ensure linear reaction kinetics)
-
-
Initiate Reaction: Add 5 µL of a 5X ATP mix containing [γ-32P]ATP (e.g., 500 µM cold ATP spiked with hot ATP) to each reaction tube.
-
Incubation: Incubate the reaction at 30°C for a predetermined time (e.g., 10-30 minutes), ensuring the reaction is in the linear range.
-
Stop Reaction: Terminate the reaction by one of the following methods:
-
TCA Precipitation: Add an equal volume of 20% TCA, vortex, and centrifuge to pellet the protein and peptide. Wash the pellet with cold acetone.
-
Phosphocellulose Paper: Spot a portion of the reaction mixture onto a P81 phosphocellulose paper square.
-
-
Washing (for P81 paper): Wash the P81 papers three times for 5 minutes each in a large volume of 75 mM phosphoric acid to remove unincorporated [γ-32P]ATP.
-
Quantification:
-
TCA Pellet: Resuspend the pellet in a suitable buffer and measure the radioactivity using a scintillation counter.
-
P81 Paper: After washing, rinse the papers with acetone, let them dry, and measure the incorporated radioactivity using a scintillation counter.
-
Non-Radioactive Kinase Assay (ELISA-based)
This method offers a safer and often higher-throughput alternative to the radioactive assay.
Materials:
-
Purified CaMKII or PKC
-
Syntide 2 peptide
-
ATP
-
Kinase reaction buffer (as described above)
-
Phospho-Syntide 2 specific antibody (commercially available)
-
Secondary antibody conjugated to an enzyme (e.g., HRP)
-
ELISA plate (e.g., high-binding 96-well plate)
-
Wash buffer (e.g., PBS with 0.05% Tween-20)
-
Blocking buffer (e.g., 5% BSA in PBS)
-
Substrate for the secondary antibody's enzyme (e.g., TMB for HRP)
-
Stop solution (e.g., 1 M H2SO4)
-
Microplate reader
Procedure:
-
Coat Plate: Coat the wells of an ELISA plate with Syntide 2 peptide (e.g., 1-10 µg/mL in a suitable coating buffer) overnight at 4°C.
-
Block: Wash the plate with wash buffer and then block the wells with blocking buffer for 1-2 hours at room temperature.
-
Kinase Reaction:
-
Wash the plate again with wash buffer.
-
Prepare the kinase reaction mixture as described in the radioactive assay protocol, but using non-radioactive ATP.
-
Add the reaction mixture to the wells and incubate at 30°C for the desired time.
-
-
Stop Reaction: Stop the reaction by adding a solution containing EDTA to chelate the Mg2+.
-
Primary Antibody: Wash the wells and add the phospho-Syntide 2 specific primary antibody. Incubate for 1-2 hours at room temperature.
-
Secondary Antibody: Wash the wells and add the enzyme-conjugated secondary antibody. Incubate for 1 hour at room temperature.
-
Detection: Wash the wells and add the enzyme substrate. Allow the color to develop.
-
Read Plate: Stop the reaction with the stop solution and read the absorbance at the appropriate wavelength using a microplate reader.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language for Graphviz, illustrate the signaling pathways involving CaMKII and PKC, as well as a typical experimental workflow for a kinase assay using Syntide 2.
CaMKII Signaling Pathway
Caption: Simplified CaMKII activation pathway.
Protein Kinase C (PKC) Signaling Pathway
Caption: General Protein Kinase C activation pathway.
Experimental Workflow for a Kinase Assay using Syntide 2
Caption: Workflow for a radioactive kinase assay with Syntide 2.
Conclusion
Syntide 2 has proven to be a robust and reliable tool for the study of CaMKII and, with appropriate considerations for its cross-reactivity, for PKC. Its development, based on the phosphorylation site of a natural substrate, exemplifies the power of peptide chemistry in creating specific probes for dissecting complex signaling pathways. The data and protocols presented in this whitepaper are intended to provide researchers with a comprehensive resource to effectively utilize Syntide 2 in their investigations of protein kinase function, regulation, and inhibition. The continued use of this and other synthetic peptides will undoubtedly contribute to a deeper understanding of cellular signaling in both normal physiology and disease.
References
- 1. Calcium . calmodulin-dependent protein kinase II and calcium . phospholipid-dependent protein kinase activities in rat tissues assayed with a synthetic peptide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. peptide.com [peptide.com]
- 3. Syntide 2, CaMKII Substrate - Echelon Biosciences [echelon-inc.com]
- 4. scbt.com [scbt.com]
- 5. abbiotec.com [abbiotec.com]
- 6. Syntide 2 - LKT Labs [lktlabs.com]
- 7. Structures of apicomplexan calcium-dependent protein kinases reveal mechanism of activation by calcium - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
The Role of Syntide 2 TFA in Elucidating Plant Signal Transduction Pathways: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
In the intricate network of plant signaling, calcium ions (Ca²⁺) act as a crucial second messenger, translating external stimuli into physiological responses. Calcium-Dependent Protein Kinases (CDPKs) are key decoders of these calcium signals, playing pivotal roles in plant growth, development, and stress adaptation. Syntide 2, a synthetic peptide, has emerged as an invaluable tool for the in vitro assessment of CDPK activity. This technical guide provides a comprehensive overview of the role and application of Syntide 2 TFA in dissecting plant signal transduction pathways. It offers detailed experimental protocols, quantitative data on kinase activity, and visual representations of the signaling cascades in which these kinases participate.
Introduction to this compound and Plant Calcium-Dependent Protein Kinases
Syntide 2 is a synthetic peptide with the amino acid sequence PLARTLSVAGLPGKK, initially designed as a substrate for the mammalian Ca²⁺/calmodulin-dependent protein kinase II (CaMKII). In the realm of plant biology, Syntide 2 has been widely adopted as a generic and efficient substrate for Calcium-Dependent Protein Kinases (CDPKs). CDPKs are a large family of serine/threonine kinases unique to plants and some protists. They possess a novel modular structure, featuring a kinase domain fused to a calmodulin-like domain containing EF-hand motifs for direct calcium binding. This unique structure allows CDPKs to function as both calcium sensors and responders, directly translating intracellular calcium fluctuations into phosphorylation events.
This compound (Trifluoroacetate salt) is the commonly used form of this peptide in research, ensuring its stability and solubility in aqueous buffers. The phosphorylation of Syntide 2 by CDPKs provides a direct and quantifiable measure of their enzymatic activity, enabling researchers to investigate the regulation of these important signaling proteins in response to a myriad of stimuli.
Quantitative Analysis of CDPK Activity using Syntide 2
The phosphorylation of Syntide 2 serves as a robust method to quantify the activity of various plant CDPK isoforms. Several studies have utilized this peptide to compare the kinase activities of different CDPKs, providing insights into their specific roles in signaling.
| Kinase (from Arabidopsis thaliana unless specified) | Relative Phosphorylation of Syntide 2 (Serine) | Calcium Affinity (K₀.₅ for Ca²⁺) | Notes |
| CPK1 | High | - | Involved in biotic and abiotic stress responses. |
| CPK3 | High | 0.2 µM | Functions in salt stress acclimation and stomatal closure. |
| CPK4 | - | 0.2 µM | Positive regulator in ABA signaling. |
| CPK5 | - | 1.5 µM | Involved in biotic stress responses. |
| CPK6 | High | 1.5 µM | Positive regulator of ABA signaling and drought tolerance. |
| CPK8 | Low | - | |
| CPK10 | - | - | Involved in ABA- and Ca²⁺-mediated stomatal regulation in response to drought. |
| CPK11 | - | 0.2 µM | Positive regulator in ABA signaling. |
| CPK17 | High | - | A promiscuous kinase with numerous potential targets. |
| CPK21 | - | 20 µM | Negatively regulates ABA signaling. |
| CPK23 | - | - | Negatively regulates ABA signaling and stomatal closure. |
| CPK24 | High | - | |
| CPK28 | Low | - | |
| CPK32 | Low | - | Interacts with and phosphorylates the transcription factor ABF4. |
| MaCDPK1 (Morus atropurpurea) | - | Km for Syntide-2: ~50 µM | Involved in stress tolerance. |
| StCDPK2 (Solanum tuberosum) | - | 0.6 µM | Implicated in light signaling. |
Note: The relative phosphorylation levels are based on comparative studies and may vary depending on the specific experimental conditions. K₀.₅ represents the free calcium concentration required for half-maximal activation of the kinase.
Experimental Protocols
In Vitro Kinase Assay using Radiolabeled ATP (Filter-Binding Assay)
This protocol provides a method for quantifying the activity of CDPKs in plant protein extracts or purified fractions using Syntide 2 and [γ-³²P]ATP.
Materials:
-
Plant tissue
-
Extraction Buffer: 50 mM HEPES-KOH (pH 7.5), 10 mM MgCl₂, 1 mM EGTA, 1 mM DTT, 1 mM PMSF, and protease inhibitor cocktail.
-
Kinase Reaction Buffer (2X): 40 mM Tris-HCl (pH 7.5), 20 mM MgCl₂, 2 mM DTT.
-
Syntide 2 stock solution (1 mM in water).
-
[γ-³²P]ATP (3000 Ci/mmol).
-
100 mM ATP solution.
-
Calcium Chloride (CaCl₂) solution (10 mM).
-
EGTA solution (10 mM).
-
P81 phosphocellulose paper.
-
75 mM Phosphoric acid.
-
Scintillation vials and scintillation cocktail.
-
Liquid nitrogen.
Procedure:
-
Protein Extraction:
-
Harvest and immediately freeze plant tissue in liquid nitrogen.
-
Grind the frozen tissue to a fine powder using a mortar and pestle.
-
Resuspend the powder in ice-cold Extraction Buffer.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant (crude protein extract) and determine the protein concentration using a Bradford or BCA assay.
-
-
Kinase Reaction:
-
For each reaction, prepare a master mix on ice. For a final volume of 25 µL:
-
12.5 µL of 2X Kinase Reaction Buffer.
-
2.5 µL of 1 mM Syntide 2 (final concentration 100 µM).
-
Plant protein extract (5-20 µg).
-
Add either CaCl₂ to the desired final free Ca²⁺ concentration (e.g., 1 µM) or EGTA to 1 mM for the negative control.
-
Add sterile water to a volume of 24 µL.
-
-
Initiate the reaction by adding 1 µL of a mix of [γ-³²P]ATP and unlabeled ATP (to a final specific activity of ~500 cpm/pmol and a final ATP concentration of 100 µM).
-
Incubate the reaction at 30°C for 10-20 minutes.
-
-
Stopping the Reaction and Spotting:
-
Terminate the reaction by spotting 20 µL of the reaction mixture onto a labeled 2x2 cm square of P81 phosphocellulose paper.
-
-
Washing:
-
Immediately place the P81 paper squares in a beaker containing 75 mM phosphoric acid.
-
Wash the papers three times for 5-10 minutes each with gentle agitation in fresh 75 mM phosphoric acid.
-
Perform a final wash with acetone for 2 minutes to aid in drying.
-
-
Quantification:
-
Air-dry the P81 paper squares.
-
Place each paper in a scintillation vial, add scintillation cocktail, and measure the incorporated radioactivity using a scintillation counter.
-
Immunoprecipitation-Kinase Assay
This protocol is designed to measure the activity of a specific CDPK that has been immunoprecipitated from a plant extract.
Materials:
-
Plant tissue expressing a tagged version of the CDPK of interest (e.g., HA, Myc, or GFP-tagged).
-
Lysis Buffer: 50 mM Tris-HCl (pH 7.5), 150 mM NaCl, 1 mM EDTA, 1% Triton X-100, 1 mM PMSF, and protease inhibitor cocktail.
-
Antibody specific to the tag.
-
Protein A/G agarose (B213101) beads.
-
Wash Buffer: Lysis buffer without protease inhibitors.
-
Kinase Reaction Buffer (as in 3.1).
-
Syntide 2, [γ-³²P]ATP, CaCl₂, EGTA (as in 3.1).
Procedure:
-
Protein Extraction and Immunoprecipitation:
-
Extract total protein as described in section 3.1, using the Lysis Buffer.
-
Incubate the protein extract (500 µg to 1 mg) with the specific antibody for 2-4 hours at 4°C with gentle rotation.
-
Add equilibrated Protein A/G agarose beads and incubate for another 1-2 hours at 4°C.
-
Pellet the beads by centrifugation at 1,000 x g for 1 minute at 4°C.
-
Wash the beads three times with ice-cold Wash Buffer.
-
Perform a final wash with 1X Kinase Reaction Buffer.
-
-
Kinase Assay:
-
Resuspend the beads in 20 µL of 1X Kinase Reaction Buffer.
-
Add 2.5 µL of 1 mM Syntide 2.
-
Add CaCl₂ or EGTA as required.
-
Initiate the reaction by adding the [γ-³²P]ATP mix.
-
Incubate, stop the reaction, and quantify the radioactivity as described in the in vitro kinase assay protocol (sections 3.1.2 to 3.1.5).
-
Plant Signal Transduction Pathways Involving CDPKs
Syntide 2 has been instrumental in characterizing the activation of CDPKs in various signaling pathways, particularly in response to abiotic stresses such as drought and salinity.
Drought Stress Signaling
Drought stress triggers a rapid increase in cytosolic Ca²⁺ levels, which in turn activates specific CDPKs. These kinases then phosphorylate downstream targets to orchestrate a cellular response aimed at mitigating water loss and promoting survival.
Under drought conditions, elevated cytosolic calcium activates AtCPK6.[1] AtCPK6 then phosphorylates and activates ABA-responsive element-binding factor (ABF) transcription factors, leading to the expression of stress-responsive genes.[1][2][3] AtCPK6 also phosphorylates and activates the anion channel SLAC1, promoting stomatal closure to reduce water loss.[4] Furthermore, AtCPK6 can phosphorylate the nitrate transporter NRT1.1, repressing its activity to modulate nutrient uptake during drought.[5][6]
Salt Stress Signaling
High salinity imposes both osmotic and ionic stress on plants. A key response is the regulation of ion homeostasis, a process in which CDPKs are intimately involved.
Salt stress leads to an increase in cytosolic calcium, which activates AtCPK3.[7][8] AtCPK3 has been shown to phosphorylate the vacuolar K⁺ channel TPK1.[7] This phosphorylation event is thought to be a part of the mechanism that regulates ion homeostasis at the tonoplast, contributing to the plant's ability to tolerate high salt concentrations.[7][8]
Experimental Workflow for CDPK Activity Profiling
The following diagram illustrates a typical workflow for investigating the role of a specific CDPK in a plant signaling pathway using Syntide 2.
Conclusion
This compound is a powerful and versatile tool for researchers in plant science and related fields. Its use in in vitro kinase assays has significantly advanced our understanding of the roles of Calcium-Dependent Protein Kinases in a wide array of plant signal transduction pathways. The protocols and data presented in this guide offer a solid foundation for the continued exploration of these critical signaling networks, with potential applications in crop improvement and the development of novel plant therapeutics. As our knowledge of CDPK substrates and their downstream effects expands, the utility of Syntide 2 as a primary tool for assessing CDPK activity will undoubtedly remain a cornerstone of research in this area.
References
- 1. Arabidopsis CPK6 positively regulates ABA signaling and drought tolerance through phosphorylating ABA-responsive element-binding factors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. scispace.com [scispace.com]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. Arabidopsis calcium-dependent protein kinase CPK6 regulates drought tolerance under high nitrogen by the phosphorylation of NRT1.1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. The Ca(2+) -dependent protein kinase CPK3 is required for MAPK-independent salt-stress acclimation in Arabidopsis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The Ca2+-dependent protein kinase CPK3 is required for MAPK-independent salt-stress acclimation in Arabidopsis - PMC [pmc.ncbi.nlm.nih.gov]
The Cornerstone of Kinase Research: A Technical Guide to Utilizing Peptide Substrates in Kinase Assays
For researchers, scientists, and drug development professionals, understanding the nuances of kinase assays is paramount to unraveling cellular signaling and discovering novel therapeutics. This in-depth technical guide delves into the fundamental principles of using peptide substrates in kinase assays, offering a comprehensive overview of their design, application, and the interpretation of the data they yield.
Protein kinases, as central regulators of a vast array of cellular processes, are a major focus of biomedical research and drug discovery.[1] The assessment of their activity is crucial for understanding their biological roles and for identifying molecules that can modulate their function.[2] Synthetic peptide substrates have emerged as invaluable tools in this endeavor, providing a specific, sensitive, and adaptable platform for quantifying kinase activity.[3]
Core Principles: Harnessing Specificity and Simplicity
The fundamental principle behind using peptide substrates in kinase assays lies in their ability to mimic the natural phosphorylation sites of a kinase's protein target.[4][5] These short, synthetic peptides, typically 10-20 amino acids in length, contain a specific recognition sequence and a phosphorylatable residue (serine, threonine, or tyrosine).[4] A kinase will recognize and transfer the gamma-phosphate from ATP to this residue, and the extent of this phosphorylation event serves as a direct measure of the kinase's activity.[6][7]
The use of peptides offers several advantages over using full-length protein substrates. They are chemically well-defined, easy to synthesize and modify, and can be used at saturating concentrations to achieve maximum reaction rates.[3] Furthermore, their small size often leads to lower background signals in various assay formats. By incorporating a single phosphorylatable residue, assays can be designed to be highly specific for a particular kinase, even in complex biological mixtures like cell lysates.[3]
Designing the Optimal Peptide Substrate
The success of a kinase assay is intrinsically linked to the quality of the peptide substrate. An ideal substrate should exhibit high affinity (low Michaelis constant, Km) and a high turnover rate (high catalytic rate constant, kcat) for the target kinase, while remaining a poor substrate for other kinases.[6] The amino acid sequence flanking the phosphorylation site is critical for recognition by the kinase.[8]
Historically, peptide substrates were designed based on the known phosphorylation sites of natural protein substrates.[3] More recently, computational and structure-guided approaches, leveraging tools like AlphaFold-Multimer and ProteinMPNN, have enabled the design of optimized peptide substrates with significantly improved activity and selectivity.[9] These advanced methods can lead to peptides with multi-fold reductions in Km, indicating a stronger binding affinity to the kinase.[5]
A Spectrum of Assay Technologies
A variety of assay formats have been developed to detect the phosphorylation of peptide substrates, each with its own set of advantages and limitations. The choice of technology often depends on the specific application, throughput requirements, and available instrumentation.
Table 1: Comparison of Common Kinase Assay Technologies Using Peptide Substrates
| Assay Technology | Principle | Advantages | Disadvantages |
| Radiometric Assays | Measures the incorporation of radioactive 32P or 33P from [γ-32P/33P]ATP into the peptide substrate.[8][10] | High sensitivity, direct measurement of phosphorylation.[10] | Requires handling of radioactive materials, discontinuous assay format.[7] |
| Fluorescence-Based Assays | Detects changes in fluorescence properties upon peptide phosphorylation. This can involve environmentally sensitive fluorophores, or Fluorescence Resonance Energy Transfer (FRET).[7][11] | Continuous monitoring of kinase activity, amenable to high-throughput screening (HTS).[7] | Potential for compound interference (autofluorescence), may require specific peptide modifications.[12] |
| Luminescence-Based Assays | Measures the depletion of ATP (e.g., Kinase-Glo®) or the production of ADP (e.g., ADP-Glo®) using a luciferase-luciferin reaction.[10][13] | High sensitivity, broad applicability to different kinases, HTS compatible.[12][13] | Indirect measurement of phosphorylation, susceptible to inhibitors of the coupling enzyme (luciferase).[10] |
| Time-Resolved FRET (TR-FRET) | A variation of FRET that uses lanthanide-based donors with long fluorescence lifetimes to reduce background fluorescence.[13][14] | Reduced background, increased sensitivity, homogeneous assay format.[14] | Requires specific labeling of substrates and antibodies.[13] |
| AlphaScreen®/AlphaLISA® | A bead-based proximity assay where phosphorylation of a biotinylated peptide brings donor and acceptor beads close, generating a chemiluminescent signal.[10][13] | High sensitivity, homogeneous format, suitable for HTS.[10] | Potential for interference from biotin-binding proteins or light-scattering compounds.[10] |
Experimental Workflow and Protocols
The general workflow for a kinase assay using a peptide substrate is a multi-step process that requires careful optimization of each component.
General workflow for a kinase assay using a peptide substrate.
Detailed Protocol: In Vitro Radiometric Kinase Assay
This protocol provides a classic method for measuring kinase activity using a radioactive label.[8]
Materials:
-
Purified kinase of interest
-
Synthetic peptide substrate
-
Kinase reaction buffer (e.g., 50 mM Tris-HCl pH 7.5, 10 mM MgCl2, 1 mM DTT)
-
[γ-32P]ATP
-
Non-radioactive ATP solution
-
Phosphocellulose paper (e.g., P81)
-
Wash buffer (e.g., 75 mM phosphoric acid)
-
Scintillation counter and fluid
Procedure:
-
Prepare the Reaction Mixture: In a microcentrifuge tube, prepare a master mix containing the kinase reaction buffer, the purified kinase, and the peptide substrate.
-
Initiate the Reaction: Start the phosphorylation reaction by adding a mixture of non-radioactive ATP and [γ-32P]ATP to the reaction tube. The final reaction volume is typically 25-50 µL.[6]
-
Incubation: Incubate the reaction mixture at a controlled temperature (e.g., 30°C) for a predetermined time (e.g., 10-30 minutes), ensuring the reaction remains in the linear range.[6]
-
Stop the Reaction: Terminate the reaction by spotting a portion of the reaction mixture onto a piece of phosphocellulose paper. The positively charged peptide will bind to the negatively charged paper.[8]
-
Washing: Extensively wash the phosphocellulose paper with the wash buffer to remove any unincorporated [γ-32P]ATP.[8]
-
Quantification: After drying the paper, place it in a vial with scintillation fluid and measure the amount of incorporated radioactivity using a scintillation counter. The measured radioactivity is directly proportional to the kinase activity.[8]
Understanding Kinase Signaling Pathways
Peptide substrates are often derived from proteins involved in specific signaling cascades. Understanding these pathways is crucial for contextualizing the results of a kinase assay. For example, the Mitogen-Activated Protein Kinase (MAPK) signaling pathway is a well-characterized cascade that plays a key role in cell proliferation, differentiation, and survival.[6]
Simplified diagram of the MAPK/ERK signaling pathway.
Data Interpretation: From Raw Numbers to Meaningful Insights
The output of a kinase assay is typically a raw signal (e.g., counts per minute, relative light units, fluorescence intensity). This data must be processed to determine key kinetic parameters that describe the interaction between the kinase and its peptide substrate.
Table 2: Key Kinetic Parameters in Kinase Assays
| Parameter | Description | Significance |
| Km (Michaelis Constant) | The concentration of the peptide substrate at which the reaction rate is half of its maximum (Vmax).[6][8] | A lower Km value indicates a higher affinity of the kinase for the peptide substrate.[1][6] |
| Vmax (Maximum Velocity) | The maximum rate of the reaction when the kinase is saturated with the peptide substrate. | Represents the catalytic turnover capacity of the kinase. |
| kcat (Catalytic Constant) | The turnover number, representing the number of substrate molecules converted to product per enzyme molecule per unit of time.[8] | A measure of the catalytic efficiency of the enzyme.[8] |
| kcat/Km | The catalytic efficiency, which reflects both the binding affinity and the catalytic activity of the kinase.[8] | A higher kcat/Km value indicates a more efficient phosphorylation reaction.[8] |
For drug discovery applications, a primary goal is to identify and characterize inhibitors of kinase activity. This is often achieved by performing kinase assays in the presence of varying concentrations of a test compound to determine its half-maximal inhibitory concentration (IC50).
Logical flow of competitive inhibition in a kinase assay.
Conclusion
The use of peptide substrates has revolutionized the study of kinase activity, providing researchers with a powerful and versatile toolkit. From fundamental research into cellular signaling to high-throughput screening campaigns for novel drug candidates, peptide-based kinase assays are an indispensable methodology. By understanding the core principles of peptide design, the array of available detection technologies, and the nuances of data interpretation, scientists can effectively leverage these assays to advance our knowledge of the kinome and its role in health and disease.
References
- 1. biorxiv.org [biorxiv.org]
- 2. Kinase Activity Assay Using Unspecific Substrate or Specific Synthetic Peptides | Springer Nature Experiments [experiments.springernature.com]
- 3. research.monash.edu [research.monash.edu]
- 4. Peptide reporters of kinase activity in whole cell lysates - PMC [pmc.ncbi.nlm.nih.gov]
- 5. biorxiv.org [biorxiv.org]
- 6. benchchem.com [benchchem.com]
- 7. Fluorescent Peptide Assays For Protein Kinases - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. biorxiv.org [biorxiv.org]
- 10. Assay Development for Protein Kinase Enzymes - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. youtube.com [youtube.com]
- 12. Biochemical assays for kinase activity detection - Celtarys [celtarys.com]
- 13. bmglabtech.com [bmglabtech.com]
- 14. Cellular Ser/Thr-Kinase Assays Using Generic Peptide Substrates - PMC [pmc.ncbi.nlm.nih.gov]
chemical structure and properties of Syntide 2 TFA
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the chemical structure, properties, and applications of Syntide 2 TFA, a crucial peptide substrate in kinase research. This document is intended to serve as a core resource for professionals in drug development and cellular signaling research.
Chemical Structure and Properties
Syntide 2 is a synthetic peptide that serves as a substrate for several protein kinases, most notably Calcium/calmodulin-dependent protein kinase II (CaMKII) and Protein Kinase C (PKC).[1][2] The "TFA" designation indicates that the peptide is supplied as a trifluoroacetate (B77799) salt, a common counterion for synthetic peptides that aids in their stability and solubility.
The primary structure of Syntide 2 is a 15-amino acid sequence: Pro-Leu-Ala-Arg-Thr-Leu-Ser-Val-Ala-Gly-Leu-Pro-Gly-Lys-Lys .[1] The phosphorylation site is the serine residue at position 7. The surrounding amino acids, particularly the arginine at position 4 and the leucine (B10760876) at position 2, are important for its recognition by protein kinases.
Below is a summary of the key chemical and physical properties of this compound.
| Property | Value | Reference |
| Peptide Sequence | Pro-Leu-Ala-Arg-Thr-Leu-Ser-Val-Ala-Gly-Leu-Pro-Gly-Lys-Lys | [1] |
| Molecular Formula | C68H122N20O18 (for the peptide) | [1] |
| Molecular Weight | ~1507.85 g/mol (for the peptide); will be higher with TFA counterion | [1] |
| Purity | Typically >95% by HPLC | [1] |
| Appearance | White to off-white lyophilized powder | |
| Solubility | Soluble in water | [1] |
Storage and Handling: this compound should be stored at -20°C or below in a desiccated environment to prevent degradation. For creating stock solutions, sterile, nuclease-free water is recommended. Once reconstituted, it is advisable to aliquot the solution and store it at -20°C or -80°C to avoid repeated freeze-thaw cycles.
Biochemical Properties and Kinase Specificity
Syntide 2 is a versatile substrate used to assay the activity of several serine/threonine kinases. Its sequence is derived from a phosphorylation site on glycogen (B147801) synthase.
Substrate for CaMKII
Syntide 2 is a well-established and widely used substrate for CaMKII. The kinetic parameters for this interaction have been determined, making it a reliable tool for studying CaMKII activity.
| Kinase | Km | Vmax | Reference |
| CaMKII | 12 µM | Not widely reported |
Substrate for Protein Kinase C (PKC)
Syntide 2 is also recognized and phosphorylated by Protein Kinase C.[2] However, specific kinetic parameters (Km and Vmax) for individual PKC isozymes are not as extensively documented as for CaMKII. The substrate specificity of PKC isozymes can vary, and they often show preferences for substrates with basic residues near the phosphorylation site.[3][4][5] The presence of arginine at the P-3 position in Syntide 2 contributes to its recognition by PKC.
Protein Kinase C Signaling Pathway
Protein Kinase C is a family of serine/threonine kinases that are central to many signal transduction cascades, regulating a wide array of cellular processes such as proliferation, differentiation, and apoptosis.[6] The activation of conventional PKC isozymes is a multi-step process initiated by signals that lead to the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2).
Experimental Protocols
The following section provides a detailed methodology for a typical in vitro Protein Kinase C assay using Syntide 2 as a substrate. This protocol is based on the radioactive detection of phosphate (B84403) incorporation.
In Vitro PKC Kinase Assay (Radioactive)
This protocol is an adapted example and may require optimization for specific PKC isozymes and experimental conditions.
Materials:
-
Purified, active Protein Kinase C
-
This compound
-
PKC Assay Buffer (e.g., 20 mM Tris-HCl pH 7.5, 10 mM MgCl2, 0.1 mM CaCl2)
-
PKC Activator Solution (e.g., 0.5 mg/mL Phosphatidylserine, 50 µg/mL Diacylglycerol)
-
[γ-32P]ATP (specific activity ~3000 Ci/mmol)
-
ATP solution (10 mM)
-
Stopping Reagent (e.g., 75 mM H3PO4)
-
P81 phosphocellulose paper
-
Wash Buffer (e.g., 0.75% H3PO4)
-
Scintillation counter and vials
Procedure:
-
Prepare the Kinase Reaction Mix: In a microcentrifuge tube, prepare the reaction mix on ice. For a single 25 µL reaction, combine:
-
5 µL of 5x PKC Assay Buffer
-
2.5 µL of PKC Activator Solution
-
Syntide 2 (to a final concentration of 20-100 µM)
-
Purified PKC enzyme (amount to be optimized)
-
Nuclease-free water to a volume of 20 µL.
-
-
Initiate the Reaction: Add 5 µL of a 5x ATP mix (containing unlabeled ATP and [γ-32P]ATP) to each reaction tube to start the phosphorylation. The final ATP concentration should be around 100 µM.
-
Incubation: Incubate the reaction tubes at 30°C for 10-30 minutes. The incubation time should be optimized to ensure the reaction is in the linear range.
-
Stop the Reaction: Terminate the reaction by adding 25 µL of the Stopping Reagent.
-
Spotting and Washing:
-
Spot 20 µL of each reaction mixture onto a labeled P81 phosphocellulose paper square.
-
Allow the spots to air dry completely.
-
Wash the P81 papers three times for 5 minutes each in a beaker containing the Wash Buffer.
-
Perform a final wash with ethanol or acetone to aid in drying.
-
-
Quantification:
-
Place the dried P81 paper into a scintillation vial.
-
Add an appropriate volume of scintillation cocktail.
-
Measure the incorporated radioactivity using a scintillation counter.
-
The workflow for this experimental protocol is illustrated in the diagram below.
Conclusion
This compound is a valuable tool for researchers studying protein kinase activity, particularly CaMKII and PKC. Its well-defined chemical structure and properties, combined with its utility as a kinase substrate, make it a staple in many biochemical and cell signaling laboratories. This guide provides the core information necessary for its effective use in research and drug development applications. Further characterization of its kinetic parameters with specific PKC isozymes would be a valuable contribution to the field.
References
- 1. abbiotec.com [abbiotec.com]
- 2. scbt.com [scbt.com]
- 3. Determination of the specific substrate sequence motifs of protein kinase C isozymes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Protein kinase C (PKC) isozyme-specific substrates and their design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Substrate specificity of protein kinase C. Use of synthetic peptides corresponding to physiological sites as probes for substrate recognition requirements - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. newtonlab.ucsd.edu [newtonlab.ucsd.edu]
The Nexus of Plant Signaling: An In-depth Technical Guide to CaMKII and Gibberellin Cross-talk
Audience: Researchers, scientists, and drug development professionals.
This guide provides a comprehensive exploration of the intricate signaling networks of Calcium/Calmodulin-dependent Protein Kinase II (CaMKII) and the phytohormone gibberellin (GA). It delves into their individual pathways and illuminates the critical points of cross-talk that co-regulate significant aspects of plant growth and development. The content is structured to provide actionable insights for research and potential therapeutic intervention.
Core Signaling Pathways: A Delineation
The Canonical Gibberellin Signaling Cascade
Gibberellins (B7789140) are diterpenoid phytohormones that play a pivotal role in a myriad of developmental processes, including seed germination, stem elongation, leaf expansion, and flowering.[1][2] The GA signaling pathway is a well-characterized cascade that operates on a derepression mechanism.
In the absence of GA, DELLA proteins, a family of nuclear growth repressors, bind to and inhibit transcription factors, thereby repressing GA-responsive gene expression and constraining growth.[1][3] The major bioactive GAs, such as GA1, GA3, GA4, and GA7, initiate the signaling cascade by binding to the soluble nuclear receptor GIBBERELLIN INSENSITIVE DWARF1 (GID1).[2][4] This binding event induces a conformational change in GID1, promoting its interaction with DELLA proteins.[4][5] The formation of the GA-GID1-DELLA complex targets the DELLA protein for ubiquitination by an SCF E3 ubiquitin ligase complex (composed of SLY1/GID2) and subsequent degradation by the 26S proteasome.[4][5][6] The degradation of DELLA proteins liberates transcription factors, such as PHYTOCHROME-INTERACTING FACTORS (PIFs), allowing for the transcription of GA-responsive genes and the promotion of growth.[5]
CaMKII and Calcium Signaling in Plants
Calcium (Ca2+) is a ubiquitous second messenger that translates a wide array of extracellular stimuli into intracellular responses.[7][8] In plants, transient changes in cytosolic Ca2+ concentrations, often referred to as "calcium signatures," are decoded by a toolkit of Ca2+ sensor proteins.[7] Among these are the Calcium-Dependent Protein Kinases (CDPKs or CPKs), which are unique to plants and some protists.[7][9] CDPKs are serine/threonine kinases that possess a calmodulin-like domain with EF-hand Ca2+-binding motifs integrated into their C-terminus, allowing them to directly bind Ca2+ and activate their kinase domain.[7]
While plants lack a direct homolog of the mammalian CaMKII, they possess Calcium/Calmodulin-dependent Protein Kinases (CCaMKs) which share structural and functional similarities, particularly in their kinase and autoinhibitory domains.[10][11] For the purpose of this guide, we will consider the broader family of plant Ca2+-activated kinases, including CDPKs and CCaMKs, under the functional umbrella of "CaMKII-like" activity.
The activation of these kinases by elevated intracellular Ca2+ leads to the phosphorylation of a multitude of downstream targets, including transcription factors, ion channels, and other enzymes, thereby modulating a vast range of cellular processes from hormone signaling to stress responses.[12][13]
The Intersection: Evidence for CaMKII and Gibberellin Cross-talk
Emerging evidence points to a significant and bidirectional cross-talk between calcium signaling and the gibberellin pathway. This interaction appears to be a crucial regulatory node in plant development and stress responses.
Gibberellin-Induced Calcium Signaling
One of the rapid cellular responses to gibberellin is an increase in the concentration of cytosolic Ca2+.[9][14] Studies have shown that the application of active GAs can induce a sharp increase in cytosolic Ca2+ within minutes.[15] This GA-induced calcium influx is thought to occur via a DELLA-independent signaling pathway, suggesting a novel branch of GA perception and response that does not rely on the degradation of DELLA repressors.[15] This rapid elevation in Ca2+ levels provides a direct link to the activation of Ca2+ sensors like CDPKs/CCaMKs.
Calcium-Dependent Regulation of Gibberellin Signaling and Biosynthesis
Conversely, calcium signaling, mediated by CDPKs, has been shown to regulate components of the GA pathway. A key example is the regulation of the transcriptional activator REPRESSION OF SHOOT GROWTH (RSG).[9][14] RSG is involved in the feedback regulation of GA biosynthesis.[9] A specific Ca2+-dependent protein kinase (CDPK1) phosphorylates RSG, which promotes the binding of 14-3-3 proteins.[14] This interaction sequesters RSG in the cytoplasm, thereby modulating its activity and influencing the expression of GA biosynthetic genes like GA20ox and GA3ox.[7][14]
Furthermore, some CDPKs are themselves transcriptionally induced by GA treatment, suggesting a feedback loop where GA can amplify its own signaling through the modulation of calcium-responsive elements.[8][16]
Quantitative Data Summary
While direct quantitative data for the CaMKII-gibberellin cross-talk is still an active area of research, the following table summarizes the types of quantitative changes observed in related studies.
| Parameter | Observation | Method of Measurement | Reference |
| Gene Expression | |||
| GA20ox, GA3ox | Upregulation by RSG overexpression | qRT-PCR | [7] |
| AtCPK30 | Induced by GA3 treatment | Semi-quantitative RT-PCR | [16] |
| CDPK13 | Upregulation by GA3 treatment | qRT-PCR, Western Blot | [8] |
| Protein Levels | |||
| DELLA protein | Rapid reduction upon GA treatment | Immunoblot analysis | [17] |
| CDPK13 protein | Accumulation after GA3 treatment | Western Blot | [8] |
| Ion Concentration | |||
| Cytosolic Ca2+ | Sharp increase within minutes of GA4 application | Aequorin luminescence | [15] |
| Kinase Activity | |||
| CDPK1 | Phosphorylates RSG at Ser-114 | In vitro kinase assay | [9][14] |
Key Experimental Protocols
Co-Immunoprecipitation (Co-IP) to Investigate Protein Interactions
This protocol is designed to verify the in vivo interaction between a CaMKII-like protein (e.g., a specific CDPK) and a component of the GA signaling pathway (e.g., RSG).
Materials:
-
Plant tissue (e.g., Arabidopsis thaliana seedlings) transiently or stably expressing tagged proteins (e.g., CDPK-FLAG and RSG-HA).
-
Lysis buffer (50 mM Tris-HCl pH 7.5, 150 mM NaCl, 1 mM EDTA, 1% Triton X-100, protease inhibitor cocktail).
-
Anti-FLAG affinity gel (e.g., agarose (B213101) beads).
-
Wash buffer (Lysis buffer without Triton X-100).
-
Elution buffer (e.g., 3xFLAG peptide solution or low pH glycine (B1666218) buffer).
-
SDS-PAGE gels and Western blotting reagents.
-
Primary antibodies (anti-FLAG, anti-HA).
-
Secondary antibody (HRP-conjugated).
Procedure:
-
Protein Extraction: Harvest and freeze plant tissue in liquid nitrogen. Grind to a fine powder and resuspend in ice-cold lysis buffer.
-
Lysate Preparation: Incubate on ice for 30 minutes with occasional vortexing. Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris. Collect the supernatant (total protein extract).
-
Immunoprecipitation: Add anti-FLAG affinity gel to the protein extract. Incubate for 2-4 hours at 4°C with gentle rotation.
-
Washing: Pellet the beads by centrifugation (e.g., 1,000 x g for 1 minute). Discard the supernatant. Wash the beads 3-5 times with ice-cold wash buffer.
-
Elution: Elute the bound proteins from the beads using the appropriate elution buffer.
-
Analysis: Analyze the eluted proteins by SDS-PAGE and Western blotting using anti-FLAG and anti-HA antibodies to detect the bait and co-eluted prey proteins, respectively.
In Vitro Kinase Assay for CDPK Activity
This protocol measures the ability of a specific CDPK to phosphorylate a substrate from the GA pathway in vitro.
Materials:
-
Purified recombinant CDPK.
-
Purified recombinant substrate protein (e.g., RSG).
-
Kinase reaction buffer (e.g., 20 mM Tris-HCl pH 7.5, 10 mM MgCl2, 1 mM DTT).
-
CaCl2 solution.
-
EGTA solution (as a negative control).
-
[γ-32P]ATP or a non-radioactive ATP source for detection by mass spectrometry.
-
SDS-PAGE gels.
-
Phosphorimager or mass spectrometer.
Procedure:
-
Reaction Setup: In a microcentrifuge tube, combine the kinase reaction buffer, substrate protein, and either CaCl2 (to activate the CDPK) or EGTA (as a negative control).
-
Initiate Reaction: Add the purified CDPK to the mixture. Start the phosphorylation reaction by adding [γ-32P]ATP.
-
Incubation: Incubate the reaction at 30°C for a specified time (e.g., 30 minutes).
-
Stop Reaction: Terminate the reaction by adding SDS-PAGE loading buffer.
-
Separation and Detection: Separate the proteins by SDS-PAGE. Dry the gel and expose it to a phosphor screen. Analyze the screen using a phosphorimager to detect the phosphorylated substrate. Alternatively, for non-radioactive methods, the reaction can be analyzed by HPLC-MS to detect the phosphorylated peptide substrate.[18]
Quantification of Endogenous Gibberellins
This protocol outlines a general method for extracting and quantifying gibberellins from plant tissue using High-Performance Liquid Chromatography (HPLC) coupled with mass spectrometry (MS).
Materials:
-
Plant tissue.
-
Extraction solvent (e.g., 80% methanol (B129727) with internal standards).
-
Solid-phase extraction (SPE) cartridges (e.g., C18).
-
HPLC-MS/MS system.
-
Gibberellin standards.
Procedure:
-
Extraction: Homogenize frozen plant tissue in the extraction solvent. Shake overnight at 4°C.
-
Purification: Centrifuge the extract and pass the supernatant through an SPE cartridge to remove interfering compounds.
-
Analysis: Analyze the purified extract using an HPLC-MS/MS system. The separation is typically achieved on a C18 column, and quantification is performed using multiple reaction monitoring (MRM) mode on the mass spectrometer, comparing the results to a standard curve generated with known amounts of gibberellin standards.[19][20][21]
Implications for Research and Development
Understanding the cross-talk between CaMKII and gibberellin signaling opens new avenues for both basic research and agricultural applications.
-
Crop Improvement: Modulating key nodes in this cross-talk network could lead to the development of crops with enhanced growth characteristics or improved tolerance to environmental stresses where both Ca2+ and GA signaling are known to play a role.[8][22]
-
Drug/Herbicide Development: The specific protein-protein interactions and enzymatic activities at the intersection of these pathways represent potential targets for the development of novel plant growth regulators or highly specific herbicides.
-
Further Research: Elucidating the specific CaMKII-like kinases and their substrates within the GA pathway, as well as identifying the specific Ca2+ channels involved in GA-induced calcium signatures, are critical next steps for a complete understanding of this regulatory network.
This guide provides a foundational framework for professionals in the field. The intricate dance between calcium and gibberellin signaling is a testament to the complexity and elegance of plant regulatory networks, offering a rich area for future discovery and innovation.
References
- 1. academic.oup.com [academic.oup.com]
- 2. journals.biologists.com [journals.biologists.com]
- 3. kfrserver.natur.cuni.cz [kfrserver.natur.cuni.cz]
- 4. Gibberellin - Wikipedia [en.wikipedia.org]
- 5. Frontiers | Gibberellin Signaling in Plants – The Extended Version [frontiersin.org]
- 6. Molecular mechanism of gibberellin signaling in plants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Calcium-Dependent Protein Kinases in Phytohormone Signaling Pathways [mdpi.com]
- 8. Crosstalk between Ca2+ and Other Regulators Assists Plants in Responding to Abiotic Stress - PMC [pmc.ncbi.nlm.nih.gov]
- 9. tandfonline.com [tandfonline.com]
- 10. Recent Advances in Calcium/Calmodulin-Mediated Signaling with an Emphasis on Plant-Microbe Interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 11. academic.oup.com [academic.oup.com]
- 12. Insights on Calcium-Dependent Protein Kinases (CPKs) Signaling for Abiotic Stress Tolerance in Plants - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Frontiers | Involvement of calmodulin and calmodulin-like proteins in plant responses to abiotic stresses [frontiersin.org]
- 14. CDPK1, a calcium-dependent protein kinase, regulates transcriptional activator RSG in response to gibberellins - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Gibberellin Induces an Increase in Cytosolic Ca2+ via a DELLA-Independent Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 16. A calcium-dependent protein kinase is involved in plant hormone signal transduction in Arabidopsis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. MOLECULAR MECHANISM OF GIBBERELLIN SIGNALING IN PLANTS | Annual Reviews [annualreviews.org]
- 18. A non-radioactive in vitro CaMKII activity assay using HPLC-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Quantitative determination of gibberellins by high performance liquid chromatography from various gibberellins producing Fusarium strains - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Targeted Metabolomics Gibberellin Assay - MetwareBio [metwarebio.com]
- 21. researchgate.net [researchgate.net]
- 22. journals.biologists.com [journals.biologists.com]
Methodological & Application
Syntide 2 TFA: Application Notes and Protocols for In Vitro Kinase Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Syntide 2 is a synthetic peptide that serves as a versatile substrate for various protein kinases, most notably for Calcium/calmodulin-dependent protein kinase II (CaMKII).[1][2] Its sequence, PLARTLSVAGLPGKK, is derived from the phosphorylation site 2 of glycogen (B147801) synthase.[1] While it is a primary substrate for CaMKII, it can also be phosphorylated by other kinases such as Protein Kinase C (PKC). Syntide 2 is often supplied as a trifluoroacetate (B77799) (TFA) salt, a byproduct of peptide synthesis. For sensitive in-cell or in-vivo assays, it is advisable to exchange the TFA salt for a more biocompatible one like acetate. This document provides detailed protocols for utilizing Syntide 2 TFA in in vitro kinase assays, covering both traditional radioactive methods and modern non-radioactive alternatives.
Physicochemical Properties and Substrate Specificity
Syntide 2 is a well-characterized peptide substrate used to probe the activity of several kinases. Its utility is underscored by its distinct kinetic parameters for different enzymes.
| Property | Value | Reference |
| Sequence | H-Pro-Leu-Ala-Arg-Thr-Leu-Ser-Val-Ala-Gly-Leu-Pro-Gly-Lys-Lys-OH | |
| Molecular Weight | ~1507.85 g/mol | |
| Km for CaMKII | 12 µM |
The relative Vmax/Km ratios highlight its preference as a CaMKII substrate.
| Kinase | Relative Vmax/Km Ratio |
| CaMKII | 100 |
| Protein Kinase C (PKC) | 22 |
| Phosphorylase Kinase | 2 |
| Myosin Light Chain Kinase | 0.5 |
Signaling Pathway Context: CaMKII Activation
The following diagram illustrates a simplified activation pathway of CaMKII, a primary target for assays utilizing Syntide 2. Increased intracellular calcium levels lead to the binding of Ca2+ to calmodulin (CaM), which in turn activates CaMKII.
Caption: Simplified CaMKII activation pathway.
Experimental Protocols
Two primary methodologies for in vitro kinase assays using Syntide 2 are detailed below: a traditional radiometric assay and a non-radioactive ELISA-based method.
Protocol 1: Radiometric [γ-³²P]ATP Kinase Assay
This "gold standard" method measures the incorporation of radiolabeled phosphate (B84403) from [γ-³²P]ATP into Syntide 2.[3][4]
Materials:
-
Purified active CaMKII (e.g., 20 nM final concentration)
-
This compound peptide (e.g., 40 µM final concentration)[5]
-
[γ-³²P]ATP
-
Kinase Reaction Buffer (5X): 250 mM Tris-HCl (pH 7.5), 50 mM MgCl₂, 5 mM CaCl₂, 5 µM Calmodulin
-
ATP Solution (10X): 1 mM cold ATP in sterile water
-
Stopping Solution: 75 mM phosphoric acid
-
Phosphocellulose paper (e.g., P81)
-
Scintillation counter and scintillation fluid
Experimental Workflow:
Caption: Workflow for a radiometric kinase assay.
Procedure:
-
Prepare the Kinase Reaction Master Mix: For each reaction, prepare a master mix containing 10 µL of 5X Kinase Reaction Buffer, purified CaMKII, and Syntide 2 in a microcentrifuge tube. Adjust the volume with sterile water to 45 µL.
-
Initiate the Kinase Reaction: Add 5 µL of a working solution of [γ-³²P]ATP (mixed with the 10X cold ATP solution to achieve the desired specific activity) to each tube to a final volume of 50 µL.
-
Incubation: Incubate the reaction tubes at 30°C for a predetermined time (e.g., 10-30 minutes). The optimal time should be determined in preliminary experiments to ensure the reaction is in the linear range.
-
Stop the Reaction: Terminate the reaction by adding 25 µL of 75 mM phosphoric acid.
-
Spotting: Spot 50 µL of the reaction mixture onto a labeled square of P81 phosphocellulose paper.
-
Washing: Wash the P81 paper three times for 5 minutes each in a beaker containing 0.75% phosphoric acid to remove unincorporated [γ-³²P]ATP. Perform a final wash with acetone.
-
Quantification: Place the dried P81 paper into a scintillation vial, add scintillation fluid, and measure the incorporated radioactivity using a scintillation counter.
Protocol 2: Non-Radioactive ELISA-Based Kinase Assay
This method utilizes a phospho-specific antibody to detect the phosphorylation of Syntide 2, offering a safer and often high-throughput alternative to radiometric assays.[6][7]
Materials:
-
Purified active CaMKII
-
This compound peptide
-
High-binding 96-well microplate
-
Kinase Reaction Buffer (1X): 50 mM Tris-HCl (pH 7.5), 10 mM MgCl₂, 1 mM CaCl₂, 1 µM Calmodulin
-
ATP Solution: 100 µM ATP in sterile water
-
Stopping Solution: 50 mM EDTA
-
Wash Buffer: PBS with 0.05% Tween-20 (PBST)
-
Blocking Buffer: 5% BSA in PBST
-
Primary Antibody: Phospho-Syntide 2 specific antibody
-
Secondary Antibody: HRP-conjugated secondary antibody
-
TMB Substrate
-
Stop Solution for TMB: 2 M H₂SO₄
-
Microplate reader
Experimental Workflow:
Caption: Workflow for a non-radioactive ELISA-based kinase assay.
Procedure:
-
Coating: Dilute Syntide 2 in a coating buffer (e.g., PBS) and add 100 µL to each well of a 96-well plate. Incubate overnight at 4°C.
-
Washing and Blocking: Wash the plate three times with PBST. Block the wells with 200 µL of Blocking Buffer for 1-2 hours at room temperature.
-
Kinase Reaction: Wash the plate again. Add the kinase reaction mixture containing the purified CaMKII enzyme in 1X Kinase Reaction Buffer to the wells. Initiate the reaction by adding ATP. Incubate at 30°C for an optimized duration.
-
Stopping the Reaction: Terminate the reaction by adding 50 µL of 50 mM EDTA.
-
Primary Antibody Incubation: Wash the wells. Add the diluted phospho-Syntide 2 specific primary antibody and incubate for 1-2 hours at room temperature.
-
Secondary Antibody Incubation: Wash the wells. Add the HRP-conjugated secondary antibody and incubate for 1 hour at room temperature.
-
Detection: Wash the wells. Add TMB substrate and incubate until a blue color develops. Stop the reaction with 2 M H₂SO₄, which will turn the solution yellow.
-
Data Acquisition: Read the absorbance at 450 nm using a microplate reader.
Data Presentation
The following table summarizes typical concentrations and conditions for an in vitro kinase assay with CaMKII and Syntide 2.
| Parameter | Recommended Value/Range | Notes |
| Syntide 2 Concentration | 20-50 µM | A concentration of 40 µM has been reported.[5] Should be around the Km value. |
| CaMKII Concentration | 10-50 nM | A concentration of 20 nM has been reported.[5] |
| ATP Concentration | 100-200 µM | |
| MgCl₂ Concentration | 10 mM | |
| CaCl₂ Concentration | 1-2 mM | Required for CaMKII activation. |
| Calmodulin Concentration | 1-5 µM | Required for CaMKII activation. |
| Incubation Temperature | 30°C | |
| Incubation Time | 10-60 minutes | Should be optimized for linear reaction kinetics. |
Concluding Remarks
This compound is a valuable tool for the in vitro assessment of kinase activity, particularly for CaMKII. The choice between a radiometric and a non-radioactive assay will depend on the specific needs of the experiment, available equipment, and safety considerations. The protocols and data presented here provide a comprehensive guide for researchers to design and execute robust and reliable in vitro kinase assays using Syntide 2.
References
- 1. Syntide 2, CaMKII Substrate - Echelon Biosciences [echelon-inc.com]
- 2. scbt.com [scbt.com]
- 3. Assay of protein kinases using radiolabeled ATP: a protocol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Development of a sensitive non-radioactive protein kinase assay and its application for detecting DYRK activity in Xenopus laevis oocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. caltagmedsystems.co.uk [caltagmedsystems.co.uk]
Application Notes and Protocols for Studying Plant Hormone Signaling with Syntide 2 TFA
For Researchers, Scientists, and Drug Development Professionals
Introduction
Plant hormones, or phytohormones, are critical signaling molecules that regulate a vast array of developmental processes and responses to environmental stimuli. Protein kinases are central components of these signaling pathways, transducing and amplifying hormonal signals through the phosphorylation of downstream target proteins. Syntide 2, a synthetic peptide, serves as a versatile tool for studying the activity of specific plant protein kinases, particularly Calcium-Dependent Protein Kinases (CDPKs) and SNF1-related Protein Kinases (SnRKs), which are key players in hormone and stress signaling cascades. This document provides detailed application notes and protocols for utilizing Syntide 2 TFA (Trifluoroacetate salt) to investigate plant hormone signaling.
Principle
Syntide 2 is a synthetic peptide that acts as a substrate for several serine/threonine kinases.[1] Its amino acid sequence is derived from a phosphorylation site on glycogen (B147801) synthase, making it an effective substrate for kinases that recognize similar motifs.[1] In the context of plant hormone signaling, a primary application of Syntide 2 is in in vitro and in-gel kinase assays to measure the enzymatic activity of kinases like CDPKs and SnRKs. These assays typically involve the transfer of a radioactive phosphate (B84403) group from [γ-32P]ATP to Syntide 2, catalyzed by the kinase of interest. The amount of incorporated radioactivity is then quantified to determine the kinase's activity.
Applications in Plant Hormone Signaling
Syntide 2-based kinase assays are instrumental in elucidating the roles of CDPKs and SnRKs in various plant hormone signaling pathways, including those for abscisic acid (ABA), gibberellins, and responses to biotic and abiotic stress which are often intertwined with hormone signaling.
-
Abscisic Acid (ABA) Signaling: SnRK2s are central regulators of ABA signaling, a key hormone in stress responses like drought and salinity.[2] Syntide 2 can be used to measure the activity of SnRK2s in response to ABA treatment, helping to identify upstream regulators and downstream effects.
-
Calcium Signaling: Plant hormone signaling often involves changes in intracellular calcium concentrations. CDPKs are crucial calcium sensors that translate these signals into phosphorylation events.[3] Using Syntide 2, researchers can investigate how different hormonal stimuli affect CDPK activity in a calcium-dependent manner.
-
Stress Responses: Plant defense and stress responses are intricately linked with hormone signaling. For instance, CDPKs are activated in response to pathogen attack and osmotic stress.[3] Syntide 2 assays can quantify the activation of these kinases under various stress conditions that are mediated by hormones.
Data Presentation: Kinase Activity on Syntide 2
The following tables summarize quantitative data on the activity of various plant kinases using Syntide 2 as a substrate.
Table 1: Calcium Dependency and Specific Activity of Arabidopsis thaliana CDPKs on Syntide 2
| CDPK Isoform | Subgroup | K0.5 for Ca2+ (µM) | Relative Specific Activity (in the presence of 100 µM Ca2+) |
| AtCPK2 | 1 | 20 | High |
| AtCPK4 | 1 | 0.2 | High |
| AtCPK5 | 1 | 1 | Moderate |
| AtCPK11 | 1 | 0.8 | High |
| AtCPK3 | 2 | 0.3 | High |
| AtCPK9 | 2 | 1 | Moderate |
| AtCPK19 | 2 | 20 | Low |
| AtCPK25 | 3 | Calcium-Independent | Low |
| AtCPK7 | 3 | Calcium-Independent | Low |
| AtCPK8 | 3 | Calcium-Independent | Low |
| AtCPK13 | 3 | Calcium-Independent | Very Low |
| AtCPK30 | 4 | Calcium-Independent | Low |
Data synthesized from Boudsocq et al., 2012.[4]
Table 2: Relative Phosphorylation of Syntide 2 by Various Plant Kinases
| Kinase Family | Specific Kinase | Relative Phosphorylation of Syntide 2 |
| CDPK | AtCPK1, AtCPK3, AtCPK6, AtCPK17, AtCPK24 | High |
| AtCPK8, AtCPK28, AtCPK32 | Low | |
| SnRK | AtSnRK1.3, AtSnRK2.4, AtSnRK2.8, AtSnRK2.10 | Moderate to Low |
| PPCK | AtPPCK1, AtPPCK2 | Low |
Data is qualitative and based on mass spectrometry results from Medeiros et al., 2021.
Experimental Protocols
Protocol 1: In Vitro Kinase Assay Using [γ-32P]ATP and P81 Phosphocellulose Paper
This protocol is designed to measure the activity of a purified or immunopurified plant kinase using Syntide 2 as a substrate.
Materials:
-
Purified or immunopurified plant kinase (e.g., CDPK, SnRK)
-
This compound
-
[γ-32P]ATP (specific activity ~3000 Ci/mmol)
-
5X Kinase Reaction Buffer (see recipe below)
-
P81 phosphocellulose paper
-
75 mM Phosphoric acid
-
Scintillation vials
-
Scintillation cocktail
-
Liquid scintillation counter
5X Kinase Reaction Buffer Recipe:
| Component | Final Concentration (in 1X) |
| Tris-HCl (pH 7.4) | 20 mM |
| MgCl2 | 10 mM |
| DTT | 1 mM |
| For CDPK assays, also include: | |
| EGTA | 1 mM |
| CaCl2 | to achieve desired free Ca2+ concentration |
Procedure:
-
Prepare the Reaction Mix: In a microcentrifuge tube, prepare the kinase reaction mix. For a 25 µL reaction, combine:
-
5 µL of 5X Kinase Reaction Buffer
-
X µL of purified kinase
-
5 µL of Syntide 2 (stock solution of 1 mg/mL)
-
5 µL of [γ-32P]ATP (diluted to ~0.1 mM, with ~1 µCi per reaction)
-
dH2O to a final volume of 25 µL
-
-
Initiate the Reaction: Add the [γ-32P]ATP last to start the reaction.
-
Incubation: Incubate the reaction at 30°C for 10-30 minutes. The optimal time should be determined empirically to ensure the reaction is in the linear range.
-
Stop the Reaction: Spot 20 µL of the reaction mixture onto a 2x2 cm square of P81 phosphocellulose paper. The basic nature of the paper binds the phosphorylated peptide while the negatively charged ATP is washed away.
-
Washing: Immediately place the P81 paper in a beaker containing 75 mM phosphoric acid. Wash three times for 5 minutes each with gentle agitation. Perform a final wash with acetone (B3395972) to air dry the paper.
-
Quantification: Place the dried P81 paper into a scintillation vial, add scintillation cocktail, and measure the incorporated radioactivity using a liquid scintillation counter.
-
Data Analysis: Express kinase activity as picomoles of phosphate incorporated into the substrate per minute per microgram of enzyme.
Protocol 2: In-Gel Kinase Assay
This method allows for the detection of kinase activity directly within a polyacrylamide gel, which is useful for identifying active kinases in a complex protein extract.
Materials:
-
Plant protein extract
-
Acrylamide/bis-acrylamide solution
-
SDS-PAGE buffers
-
This compound
-
[γ-32P]ATP
-
Gel renaturation and washing buffers (see below)
-
Kinase reaction buffer for in-gel assay (see below)
Buffer Recipes:
-
SDS Removal Buffer: 40 mM HEPES (pH 7.5), 20% isopropanol, 2 mM DTT.
-
Renaturation Buffer: 40 mM HEPES (pH 7.5), 5 mM MgCl2, 2 mM DTT.
-
In-Gel Kinase Reaction Buffer: 40 mM HEPES (pH 7.5), 10 mM MgCl2, 2 mM DTT, and for CDPKs, 1 mM CaCl2.
Procedure:
-
Prepare Substrate-Containing Gel: Prepare a standard SDS-polyacrylamide gel, adding Syntide 2 to the resolving gel solution to a final concentration of 0.25 mg/mL before polymerization.
-
Electrophoresis: Separate the plant protein extract on the Syntide 2-containing gel by SDS-PAGE.
-
Denaturation and Renaturation:
-
After electrophoresis, incubate the gel in SDS Removal Buffer with three changes for 20 minutes each to remove SDS.
-
Renature the proteins by incubating the gel in Renaturation Buffer with three changes for 30 minutes each at room temperature, followed by an overnight incubation at 4°C.
-
-
Kinase Reaction:
-
Equilibrate the gel in In-Gel Kinase Reaction Buffer for 30 minutes at room temperature.
-
Replace the buffer with fresh In-Gel Kinase Reaction Buffer containing 50-100 µCi of [γ-32P]ATP. Incubate for 1-2 hours at room temperature with gentle agitation.
-
-
Washing: Stop the reaction by transferring the gel into a wash buffer (5% trichloroacetic acid, 1% sodium pyrophosphate). Wash several times until the background radioactivity is low.
-
Visualization: Dry the gel and expose it to a phosphor screen or X-ray film to visualize the bands corresponding to active kinases that have phosphorylated the embedded Syntide 2.
Visualizations
Caption: Plant hormone signaling pathway involving CDPK/SnRK and the role of Syntide 2.
Caption: Workflow for the in vitro kinase assay using Syntide 2 and P81 paper.
Caption: Workflow for the in-gel kinase assay using Syntide 2.
References
- 1. bibliotecadigital.exactas.uba.ar [bibliotecadigital.exactas.uba.ar]
- 2. Protocol for detecting SnRK2 kinase activity in plants by immunoblotting, in-gel assay, band shift, and immunoprecipitation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Calcium-dependent protein kinases play an essential role in a plant defence response - PMC [pmc.ncbi.nlm.nih.gov]
- 4. portlandpress.com [portlandpress.com]
Application Notes and Protocols for Gibberellin Inhibition using Syntide 2 TFA
For Researchers, Scientists, and Drug Development Professionals
Introduction
Gibberellins (B7789140) (GAs) are a class of diterpenoid phytohormones that play a crucial role in regulating various aspects of plant growth and development, including seed germination, stem elongation, leaf expansion, and flowering.[1][2] The signaling pathway of gibberellin is initiated by the binding of GA to its soluble receptor, GIBBERELLIN INSENSITIVE DWARF1 (GID1).[1][3] This binding event induces a conformational change in GID1, promoting its interaction with DELLA proteins, which are nuclear-localized growth repressors. The formation of the GA-GID1-DELLA complex targets DELLA proteins for ubiquitination and subsequent degradation via the 26S proteasome pathway.[2][4] The degradation of DELLA proteins relieves their repressive effect on downstream transcription factors, allowing for the expression of GA-responsive genes and the promotion of plant growth.
Syntide 2 TFA is a synthetic peptide that acts as a substrate for Ca2+- and calmodulin (CaM)-dependent protein kinase II (CaMKII).[5][6][7][8] Research has demonstrated that this compound can selectively inhibit the gibberellin (GA) response in plant cells, without affecting constitutive and abscisic acid-regulated processes.[5][6][7][8] This inhibitory effect is believed to be mediated through the inhibition of a Ca2+-dependent protein kinase that is a component of the GA signal transduction pathway. The barley aleurone layer is a well-established model system for studying GA responses, as GA treatment induces the synthesis and secretion of α-amylase and other hydrolytic enzymes.
These application notes provide a detailed experimental design and protocols for investigating the inhibitory effects of this compound on gibberellin-induced responses using the barley aleurone bioassay.
Data Presentation
The following tables summarize hypothetical quantitative data illustrating the inhibitory effect of this compound on gibberellic acid (GA₃)-induced α-amylase secretion from barley aleurone layers. This data is for illustrative purposes to demonstrate expected experimental outcomes.
Table 1: Dose-Response of Barley Aleurone Layers to Gibberellic Acid (GA₃)
| GA₃ Concentration (M) | Mean α-Amylase Activity (Units/layer) | Standard Deviation |
| 0 (Control) | 0.5 | ± 0.1 |
| 1 x 10⁻¹¹ | 2.3 | ± 0.4 |
| 1 x 10⁻¹⁰ | 5.8 | ± 0.9 |
| 1 x 10⁻⁹ | 12.5 | ± 2.1 |
| 1 x 10⁻⁸ | 25.7 | ± 4.3 |
| 1 x 10⁻⁷ | 48.9 | ± 7.6 |
| 1 x 10⁻⁶ | 55.2 | ± 8.1 |
Table 2: Inhibition of GA₃-Induced α-Amylase Secretion by this compound
*All treatments include 1 x 10⁻⁷ M GA₃.
| This compound Concentration (µM) | Mean α-Amylase Activity (Units/layer) | Standard Deviation | Percent Inhibition |
| 0 (GA₃ only) | 48.9 | ± 7.6 | 0% |
| 1 | 42.1 | ± 6.5 | 13.9% |
| 5 | 31.8 | ± 5.2 | 35.0% |
| 10 | 20.5 | ± 3.9 | 58.1% |
| 25 | 11.3 | ± 2.1 | 76.9% |
| 50 | 6.2 | ± 1.3 | 87.3% |
| 100 | 3.1 | ± 0.8 | 93.7% |
Experimental Protocols
Protocol 1: Barley Aleurone Layer Bioassay for Gibberellin Inhibition
This protocol details the preparation of barley aleurone layers and the subsequent assay to measure the effect of this compound on GA₃-induced α-amylase secretion.
Materials:
-
Barley grains (e.g., Hordeum vulgare cv. Himalaya)
-
Sodium hypochlorite (B82951) solution (1% v/v)
-
Sterile distilled water
-
Incubation buffer: 20 mM CaCl₂, 10 mM MES-Tris (pH 5.5)
-
Gibberellic acid (GA₃) stock solution (1 mM in ethanol)
-
This compound stock solution (10 mM in sterile water)
-
Starch-iodine reagent for α-amylase assay
-
Spectrophotometer
Procedure:
-
Sterilization and Preparation of Barley Half-Seeds:
-
Select uniform barley grains and cut them in half transversely, discarding the half containing the embryo.
-
Surface sterilize the embryoless half-seeds by immersing them in 1% sodium hypochlorite solution for 20 minutes with gentle agitation.
-
Rinse the half-seeds thoroughly with sterile distilled water (at least 5 rinses).
-
Imbibe the sterilized half-seeds in sterile distilled water for 48-72 hours at 4°C to allow for the isolation of the aleurone layer.
-
-
Isolation of Aleurone Layers:
-
Under sterile conditions, carefully dissect the aleurone layer from the starchy endosperm of the imbibed half-seeds using fine forceps and a dissecting microscope. The aleurone layer is a thin, multi-layered tissue surrounding the endosperm.
-
-
Incubation and Treatment:
-
Place individual or small groups of aleurone layers into the wells of a sterile 24-well plate containing 1 mL of incubation buffer per well.
-
Prepare a dilution series of GA₃ in the incubation buffer to establish a dose-response curve (e.g., 0, 10⁻¹¹, 10⁻¹⁰, 10⁻⁹, 10⁻⁸, 10⁻⁷, 10⁻⁶ M).
-
For the inhibition assay, prepare solutions containing a constant, sub-saturating concentration of GA₃ (e.g., 10⁻⁷ M) and a dilution series of this compound (e.g., 0, 1, 5, 10, 25, 50, 100 µM).
-
Include appropriate controls:
-
Incubation buffer only (negative control)
-
Incubation buffer with the highest concentration of this compound used (to test for any direct effect on the assay).
-
-
Incubate the plates at 25°C for 24-48 hours with gentle shaking.
-
-
Quantification of α-Amylase Activity:
-
After the incubation period, collect the supernatant from each well.
-
Measure the α-amylase activity in the supernatant using a suitable method, such as the starch-iodine assay.
-
In this assay, a sample of the supernatant is incubated with a starch solution.
-
The amount of starch remaining after a set time is quantified by adding an iodine solution and measuring the absorbance at a specific wavelength (e.g., 620 nm).
-
A standard curve using purified α-amylase should be generated to determine the enzyme activity in the samples.
-
-
Protocol 2: Preparation of Barley Aleurone Protoplasts for Microinjection Studies
This protocol is for the preparation of protoplasts, which can be used for more direct methods of inhibitor delivery like microinjection.
Materials:
-
Isolated barley aleurone layers (from Protocol 1)
-
Enzyme solution: 1% (w/v) Cellulase "Onozuka" R-10, 0.5% (w/v) Macerozyme R-10, 0.4 M Mannitol, 20 mM MES (pH 5.7), 1 mM CaCl₂
-
Washing solution: 0.5 M Mannitol, 1 mM CaCl₂
-
Ficoll gradient solutions (e.g., 5%, 10%, 20% in washing solution)
Procedure:
-
Enzymatic Digestion:
-
Place the isolated aleurone layers in a petri dish containing the enzyme solution.
-
Incubate for 3-4 hours at 25°C with gentle shaking.
-
-
Protoplast Purification:
-
Gently filter the enzyme solution through a nylon mesh (e.g., 70 µm) to remove undigested tissue.
-
Carefully layer the filtrate onto a pre-formed Ficoll gradient in a centrifuge tube.
-
Centrifuge at a low speed (e.g., 100 x g) for 10 minutes.
-
Viable protoplasts will band at the interface of the Ficoll layers.
-
-
Washing and Resuspension:
-
Carefully collect the protoplast band using a Pasteur pipette.
-
Wash the protoplasts three times with the washing solution by gentle centrifugation and resuspension.
-
Resuspend the final protoplast pellet in a suitable medium for microinjection.
-
Mandatory Visualizations
Caption: Gibberellin signaling pathway.
Caption: Experimental workflow for GA inhibition.
Caption: Logic of this compound inhibition.
References
- 1. The Sensitivity of Barley Aleurone Tissue to Gibberellin Is Heterogeneous and May Be Spatially Determined - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The bioassay of gibberellins | Semantic Scholar [semanticscholar.org]
- 3. Secretion of α-Amylase by the Aleurone Layer and the Scutellum of Germinating Barley Grain - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Gibberellin Signaling in Barley Aleurone Cells. Control of SLN1 and GAMYB Expression - PMC [pmc.ncbi.nlm.nih.gov]
- 5. α-Amylase Secretion by Single Barley Aleurone Layers - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Gibberellin dose-response curves and the characterization of dwarf mutants of barley - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Syntide 2 (TFA) (108334-68-5 free base) - Immunomart [immunomart.com]
- 8. researchgate.net [researchgate.net]
Application Notes and Protocols for Syntide 2 TFA in Seed Germination Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction and Application Notes
Syntide 2, a synthetic peptide, is a well-established substrate for several protein kinases, most notably the Ca²⁺/calmodulin-dependent protein kinase II (CaMKII) and Protein Kinase C (PKC).[1][2][3][4] Supplied as a trifluoroacetate (B77799) (TFA) salt for improved stability and solubility, Syntide 2 is a powerful tool for in vitro kinase assays to measure the activity of these enzymes.[3][5]
Seed germination is a complex physiological process tightly regulated by a balance of internal hormonal signals and external environmental cues.[6][7] Reversible protein phosphorylation, catalyzed by protein kinases, is a central mechanism in this regulatory network.[8] Key kinase families involved in mediating hormone signaling (such as gibberellins (B7789140) and abscisic acid), energy metabolism, and stress responses during germination include Calcium-Dependent Protein Kinases (CDPKs), Sucrose non-fermenting 1-Related protein Kinases (SnRKs), and Mitogen-Activated Protein Kinases (MAPKs).[6][9][10]
Notably, research has indicated that Syntide 2 can selectively inhibit the gibberellin (GA) response, a critical promoter of germination, without affecting processes regulated by abscisic acid (ABA), the primary hormone maintaining seed dormancy.[11] This positions Syntide 2 TFA not only as a tool to measure the activity of specific Ca²⁺-dependent kinases but also as a potential chemical probe to investigate the role of these kinases within the GA signaling cascade that leads to the breaking of dormancy and the initiation of germination.
These notes provide a framework for utilizing this compound to dissect the phosphoregulation events governing seed germination. The following protocols and data presentation templates are designed to guide researchers in quantifying kinase activity from seed extracts and evaluating the physiological effects of modulating this activity on the germination process itself.
Signaling Pathways and Experimental Logic
The regulation of seed germination is largely controlled by the antagonistic relationship between gibberellin (GA) and abscisic acid (ABA). GA promotes germination by stimulating the degradation of DELLA proteins, which are repressors of germination-related genes. This process involves a cascade of signaling events where protein kinases play a crucial role. Syntide 2 can be used to assay the activity of Ca²⁺-dependent protein kinases that are hypothesized to function as positive regulators within the GA pathway.
Caption: Hormonal signaling in seed germination.
The experimental workflow involves preparing protein extracts from seeds at various germination stages, followed by an in vitro kinase assay using this compound as a substrate to quantify kinase activity. This biochemical data can then be correlated with physiological data from germination assays.
Caption: Experimental workflow for kinase activity profiling.
Data Presentation
Quantitative data from experiments should be organized into clear, concise tables to facilitate comparison between different experimental conditions.
Table 1: In Vitro Kinase Activity in Seed Extracts This table is designed to present the results of a kinase assay using Syntide 2 as a substrate with protein extracts from seeds germinated under different hormonal treatments.
| Treatment | Germination Time (hours) | Total Protein (mg/mL) | Kinase Activity (cpm) | Specific Activity (pmol/min/mg) |
| Control (Water) | 0 | 1.52 | 5,120 | X |
| Control (Water) | 24 | 1.48 | 12,350 | Y |
| Control (Water) | 48 | 1.55 | 18,970 | Z |
| 10 µM GA | 24 | 1.50 | 25,460 | A |
| 10 µM ABA | 24 | 1.53 | 6,840 | B |
Table 2: Seed Germination Assay Results This table is for presenting physiological data on the effect of Syntide 2 on seed germination, measured as germination percentage over time.
| Treatment | 24 hours (%) | 48 hours (%) | 72 hours (%) | 96 hours (%) |
| Control (Buffer) | 15 | 65 | 92 | 94 |
| 10 µM GA | 45 | 90 | 96 | 96 |
| 10 µM ABA | 0 | 2 | 5 | 8 |
| 50 µM Syntide 2 | 10 | 40 | 75 | 78 |
| 10 µM GA + 50 µM Syntide 2 | 25 | 68 | 85 | 88 |
Experimental Protocols
Protocol 1: In Vitro Kinase Activity Assay using this compound with Seed Protein Extracts
1. Materials and Reagents:
-
Seeds (e.g., Arabidopsis thaliana, lettuce)
-
This compound (stock solution of 10 mM in sterile water)
-
Extraction Buffer: 50 mM HEPES-KOH (pH 7.5), 10 mM MgCl₂, 1 mM EDTA, 1 mM EGTA, 1 mM DTT, 10% (v/v) glycerol, 1x protease inhibitor cocktail.
-
Reaction Buffer (2X): 100 mM HEPES-KOH (pH 7.5), 20 mM MgCl₂, 2 mM DTT.
-
ATP Mix: 100 µM ATP, containing γ-³²P-ATP at a specific activity of ~500 cpm/pmol.
-
P81 phosphocellulose paper
-
75 mM Phosphoric acid
-
Scintillation fluid and vials
-
Liquid nitrogen, mortar, and pestle
2. Procedure:
-
Protein Extraction: a. Freeze ~100 mg of seeds (from a specific germination time point/treatment) in liquid nitrogen and grind to a fine powder using a pre-chilled mortar and pestle. b. Add 500 µL of ice-cold Extraction Buffer and continue grinding until a homogenous slurry is formed. c. Transfer the slurry to a microcentrifuge tube and centrifuge at 14,000 x g for 20 minutes at 4°C. d. Carefully collect the supernatant (this is the crude protein extract) and keep it on ice. e. Determine the protein concentration using the Bradford method.
-
Kinase Reaction: a. For each sample, set up a 50 µL reaction in a microcentrifuge tube on ice:
- 25 µL of 2X Reaction Buffer
- 5 µL of 10 mM this compound (final concentration 1 mM)
- 10 µg of crude protein extract (volume adjusted with Extraction Buffer)
- Make up the volume to 40 µL with sterile water. b. Prepare a negative control reaction without the protein extract. c. Initiate the reaction by adding 10 µL of the ATP mix. d. Incubate the reaction at 30°C for 15 minutes. e. Stop the reaction by adding 20 µL of 75 mM phosphoric acid.
-
Detection of Phosphorylation: a. Spot 50 µL of each reaction mixture onto a labeled 2x2 cm square of P81 phosphocellulose paper. b. Allow the spots to air dry completely. c. Wash the P81 papers three times in a beaker containing 75 mM phosphoric acid, for 10 minutes each wash, with gentle stirring. This removes unincorporated γ-³²P-ATP. d. Perform a final quick wash with acetone (B3395972) and let the papers air dry. e. Place each paper in a scintillation vial, add 5 mL of scintillation fluid, and measure the incorporated radioactivity (in counts per minute, cpm) using a scintillation counter.
-
Data Analysis: a. Subtract the cpm of the negative control from the sample cpm. b. Calculate the specific kinase activity using the formula: Specific Activity (pmol/min/mg) = (Net cpm) / (Specific activity of ATP in cpm/pmol) / (Incubation time in min) / (Protein amount in mg).
Protocol 2: Seed Germination Assay under Phytohormone and Syntide 2 Treatment
1. Materials and Reagents:
-
Seeds of interest
-
Sterile petri dishes (9 cm) with two layers of sterile filter paper
-
Stock solutions: 10 mM Gibberellic Acid (GA) in ethanol (B145695), 10 mM Abscisic Acid (ABA) in ethanol, 50 mM this compound in sterile water.
-
Sterile water
-
Growth chamber with controlled light and temperature
2. Procedure:
-
Seed Sterilization and Stratification: a. Surface sterilize seeds by washing in 70% ethanol for 1 minute, followed by 10 minutes in a 1% sodium hypochlorite (B82951) solution, and then rinse 5 times with sterile water. b. For seeds requiring stratification (e.g., Arabidopsis), place the sterilized seeds in sterile water and store at 4°C in the dark for 48-72 hours.
-
Assay Setup: a. Prepare the treatment solutions. For example, for a 10 µM GA solution, dilute the stock appropriately in sterile water. For combination treatments, add both compounds to the same solution. Ensure the final ethanol concentration is below 0.1% in all solutions, including the control. b. Place two layers of sterile filter paper into each petri dish and moisten with 5 mL of the respective treatment solution. c. Arrange 50-100 seeds evenly on the filter paper in each dish. d. Seal the petri dishes with parafilm to maintain humidity.
-
Incubation and Data Collection: a. Place the dishes in a growth chamber under controlled conditions (e.g., 22°C with a 16-hour light/8-hour dark photoperiod).[12] b. Record the number of germinated seeds at regular intervals (e.g., every 24 hours for 4-5 days). A seed is considered germinated when the radicle has fully emerged from the seed coat.[13] c. Calculate the germination percentage for each time point: Germination (%) = (Number of germinated seeds / Total number of seeds) x 100.
-
Data Analysis: a. Plot the germination percentage against time for each treatment. b. Compare the germination rates and final germination percentages between the different treatments to determine the effect of Syntide 2 alone and in combination with GA and ABA.
References
- 1. Syntide 2, CaMKII Substrate - Echelon Biosciences [echelon-inc.com]
- 2. lifetein.com [lifetein.com]
- 3. abbiotec.com [abbiotec.com]
- 4. scbt.com [scbt.com]
- 5. Syntide 2 [myskinrecipes.com]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. Phosphoproteomics: Protein Phosphorylation in Regulation of Seed Germination and Plant Growth - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Decoding Arabidopsis thaliana CPK/SnRK Superfamily Kinase Client Signaling Networks Using Peptide Library and Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. medchemexpress.com [medchemexpress.com]
- 12. irrecenvhort.ifas.ufl.edu [irrecenvhort.ifas.ufl.edu]
- 13. researchgate.net [researchgate.net]
Assessing CaMKII Activity: A Detailed Methodological Guide Using Syntide 2 TFA
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive guide to assessing the activity of Calcium/Calmodulin-dependent Protein Kinase II (CaMKII) using the synthetic peptide substrate, Syntide 2 TFA. It includes detailed application notes, experimental protocols for various assay formats, and a summary of relevant quantitative data.
Introduction to CaMKII and Syntide 2
Calcium/calmodulin-dependent protein kinase II (CaMKII) is a crucial serine/threonine kinase that plays a pivotal role in numerous cellular processes, including synaptic plasticity, memory formation, and gene expression.[1][2] Its activity is tightly regulated by intracellular calcium levels and the binding of calmodulin (CaM).[1][3] Syntide 2, a synthetic peptide with the sequence PLARTLSVAGLPGKK, is a well-established substrate for CaMKII, derived from the phosphorylation site 2 of glycogen (B147801) synthase.[4][5][6] The trifluoroacetate (B77799) (TFA) salt of Syntide 2 is commonly used in in vitro kinase assays to quantify CaMKII activity.
The fundamental principle of the assay involves the enzymatic transfer of the gamma-phosphate from ATP to a serine/threonine residue within the Syntide 2 peptide by CaMKII. The resulting phosphorylated Syntide 2 is then quantified to determine the kinase activity. This can be achieved through various detection methods, including ELISA-based assays, radioactive assays, and HPLC-MS.
Quantitative Data Summary
The following table summarizes key quantitative data for CaMKII activity assays utilizing Syntide 2. These values can serve as a starting point for assay optimization.
| Parameter | Value | Notes |
| Syntide 2 Concentration | 10 - 50 µM | The Km of CaMKII for Syntide 2 is approximately 12 µM.[6] Using a concentration at or above the Km is recommended. |
| ATP Concentration | 50 - 200 µM | Should be near or above the Km for ATP. Often used in conjunction with a radioactive tracer ([γ-32P]ATP). |
| MgCl2 Concentration | 5 - 10 mM | Essential cofactor for kinase activity. |
| CaCl2 Concentration | 0.5 - 2 mM | Required for the activation of calmodulin. |
| Calmodulin Concentration | 0.5 - 2 µM | Necessary for the Ca2+-dependent activation of CaMKII. |
| EGTA Concentration | 0.2 - 1 mM | Used in control reactions to chelate Ca2+ and assess Ca2+-independent activity. |
| CaMKII Concentration | 10 - 100 ng/reaction | The optimal amount of enzyme should be determined empirically. |
| KN-93 IC50 | ~0.37 µM | A potent and specific inhibitor of CaMKII, often used as a negative control.[7][8] |
| Reaction Temperature | 30 °C | Optimal temperature for CaMKII activity. |
| Incubation Time | 10 - 60 minutes | Should be within the linear range of the reaction. |
CaMKII Signaling Pathway
The activation of CaMKII is a multi-step process initiated by an increase in intracellular calcium concentration. The following diagram illustrates the canonical activation pathway.
Caption: CaMKII activation by Ca²⁺/Calmodulin and downstream phosphorylation.
Experimental Workflow
The general workflow for a CaMKII activity assay using Syntide 2 involves several key steps, from reagent preparation to data analysis.
Caption: General experimental workflow for a CaMKII activity assay.
Experimental Protocols
Here are detailed protocols for three common formats of the CaMKII activity assay using this compound.
Protocol 1: ELISA-Based CaMKII Activity Assay
This non-radioactive method relies on a specific antibody to detect the phosphorylated Syntide 2.
Materials:
-
Purified CaMKII enzyme
-
ATP
-
Kinase Assay Buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM DTT, 0.01% Brij-35)
-
Activation Buffer (Kinase Assay Buffer with 2 mM CaCl2 and 2 µM Calmodulin)
-
Control Buffer (Kinase Assay Buffer with 2 mM EGTA)
-
Anti-phospho-Syntide 2 antibody (e.g., from MBL Life Science)[10]
-
HRP-conjugated secondary antibody
-
TMB substrate
-
Stop Solution (e.g., 1 M H2SO4)
-
96-well microplate (high-binding)
-
Wash Buffer (e.g., PBS with 0.05% Tween-20)
-
Plate reader
Procedure:
-
Coating the Plate:
-
Dilute Syntide 2 to 100 µg/mL in PBS.
-
Add 100 µL of the Syntide 2 solution to each well of the 96-well plate.
-
Incubate overnight at 4°C.
-
Wash the plate three times with Wash Buffer.
-
Block the plate with 200 µL of 1% BSA in PBS for 1 hour at room temperature.
-
Wash the plate three times with Wash Buffer.
-
-
Kinase Reaction:
-
Prepare the CaMKII enzyme dilution in both Activation Buffer (for stimulated activity) and Control Buffer (for basal activity). Also, prepare a no-enzyme control.
-
Prepare the ATP solution in the respective buffers to a final concentration of 100 µM.
-
Add 50 µL of the CaMKII enzyme solution to the appropriate wells.
-
Initiate the reaction by adding 50 µL of the ATP solution to each well.
-
Incubate the plate at 30°C for 30 minutes.
-
Terminate the reaction by washing the plate five times with Wash Buffer.
-
-
Detection:
-
Dilute the anti-phospho-Syntide 2 antibody in 1% BSA in PBS according to the manufacturer's recommendation.
-
Add 100 µL of the primary antibody solution to each well and incubate for 1 hour at room temperature.
-
Wash the plate three times with Wash Buffer.
-
Dilute the HRP-conjugated secondary antibody in 1% BSA in PBS.
-
Add 100 µL of the secondary antibody solution to each well and incubate for 1 hour at room temperature.
-
Wash the plate five times with Wash Buffer.
-
Add 100 µL of TMB substrate to each well and incubate in the dark for 15-30 minutes.
-
Stop the reaction by adding 100 µL of Stop Solution.
-
Read the absorbance at 450 nm using a plate reader.
-
Protocol 2: Radioactive CaMKII Activity Assay ([γ-32P]ATP)
This is a highly sensitive, traditional method for measuring kinase activity.
Materials:
-
Purified CaMKII enzyme
-
This compound
-
[γ-32P]ATP (specific activity ~3000 Ci/mmol)
-
Cold ATP
-
Kinase Assay Buffer (as in Protocol 1)
-
Activation Buffer (as in Protocol 1)
-
Control Buffer (as in Protocol 1)
-
Stop Solution (e.g., 75 mM H3PO4)
-
P81 phosphocellulose paper
-
Scintillation vials
-
Scintillation fluid
-
Scintillation counter
Procedure:
-
Reaction Setup:
-
Prepare a master mix containing Kinase Assay Buffer, Syntide 2 (final concentration 20 µM), and either Activation Buffer components or Control Buffer components.
-
Prepare the ATP mix by combining cold ATP (final concentration 100 µM) and [γ-32P]ATP (to a final specific activity of ~200-500 cpm/pmol).
-
In microcentrifuge tubes, add the master mix and the diluted CaMKII enzyme.
-
Pre-incubate the tubes at 30°C for 2 minutes.
-
-
Kinase Reaction:
-
Initiate the reaction by adding the ATP mix to each tube. The final reaction volume is typically 25-50 µL.
-
Incubate at 30°C for 10-20 minutes, ensuring the reaction stays within the linear range.
-
-
Termination and Detection:
-
Stop the reaction by spotting 20 µL of the reaction mixture onto a labeled P81 phosphocellulose paper square.
-
Immediately immerse the P81 papers in a beaker containing 75 mM phosphoric acid.
-
Wash the papers three to four times with 75 mM phosphoric acid for 5 minutes each, with gentle stirring.
-
Perform a final wash with acetone (B3395972) for 2 minutes.
-
Let the papers air dry completely.
-
Place each paper in a scintillation vial, add scintillation fluid, and count the radioactivity using a scintillation counter.
-
Calculate the specific activity of the kinase (e.g., in pmol/min/µg).[11]
-
Protocol 3: HPLC-MS Based CaMKII Activity Assay
This non-radioactive method provides a direct and quantitative measurement of both the substrate and the phosphorylated product.[12]
Materials:
-
Purified CaMKII enzyme
-
This compound
-
ATP
-
Kinase Assay Buffer (as in Protocol 1)
-
Activation Buffer (as in Protocol 1)
-
Control Buffer (as in Protocol 1)
-
Termination Solution (e.g., 1% formic acid in water)
-
HPLC system coupled with a mass spectrometer (MS)
-
C18 HPLC column
Procedure:
-
Kinase Reaction:
-
Set up the kinase reaction as described in Protocol 2 (steps 1.1 to 2.2), but without the radioactive ATP.
-
-
Termination and Sample Preparation:
-
Terminate the reaction by adding an equal volume of Termination Solution. This will acidify the sample and stop the enzymatic reaction.
-
Centrifuge the samples at high speed for 5-10 minutes to pellet any precipitated protein.
-
Transfer the supernatant to HPLC vials.
-
-
HPLC-MS Analysis:
-
Set up an HPLC method to separate Syntide 2 and its phosphorylated form. A typical method would involve a gradient of acetonitrile (B52724) in water with 0.1% formic acid on a C18 column.
-
The mass spectrometer should be set up to monitor the mass-to-charge ratio (m/z) of both the unphosphorylated Syntide 2 and the phosphorylated product (which will have an 80 Da mass shift).
-
Inject the samples onto the HPLC-MS system.
-
Integrate the peak areas for both the substrate and the product.
-
-
Data Analysis:
-
Create a standard curve using known concentrations of both Syntide 2 and a phosphorylated Syntide 2 standard (if available).
-
Quantify the amount of product formed in each reaction.
-
Calculate the kinase activity based on the amount of product formed over time.
-
Conclusion
The assessment of CaMKII activity using this compound is a robust and versatile method for researchers in various fields. The choice of assay format—ELISA, radioactive, or HPLC-MS—will depend on the specific experimental needs, available equipment, and desired level of sensitivity and throughput. By following the detailed protocols and utilizing the quantitative data provided, researchers can confidently and accurately measure CaMKII activity to advance their understanding of its role in health and disease.
References
- 1. CaMKII binds both substrates and activators at the active site - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Studying CaMKII: Tools and standards - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Syntide 2, CaMKII Substrate - Echelon Biosciences [echelon-inc.com]
- 5. abbiotec.com [abbiotec.com]
- 6. 美国GlpBio - Syntide 2 | Cas# 108334-68-5 [glpbio.cn]
- 7. medchemexpress.com [medchemexpress.com]
- 8. KN 93 | CaM Kinase | Tocris Bioscience [tocris.com]
- 9. This compound | CaMK | | Invivochem [invivochem.com]
- 10. CycLex® CaM-kinase II Assay Kit | Kits | MBL Life Sience -GLOBAL- [mblbio.com]
- 11. Assay of protein kinases using radiolabeled ATP: a protocol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. A non-radioactive in vitro CaMKII activity assay using HPLC-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Preparing Syntide 2 TFA Stock and Working Solutions
For Researchers, Scientists, and Drug Development Professionals
Introduction
Syntide 2 is a synthetic peptide that serves as a substrate for Ca2+/calmodulin-dependent protein kinase II (CaMKII).[1][2][3][4][5][6][7] Its sequence is derived from the phosphorylation site 2 of glycogen (B147801) synthase.[6][7] Due to its role as a substrate for CaMKII and other kinases like CaMKV and Raf-1, Syntide 2 is a valuable tool in kinase activity assays and for studying signal transduction pathways.[6] This peptide is commonly supplied as a trifluoroacetate (B77799) (TFA) salt, which is a byproduct of the peptide synthesis and purification process.[8] Proper preparation of stock and working solutions is critical for obtaining accurate and reproducible experimental results.
These application notes provide detailed protocols for the preparation of Syntide 2 TFA stock solutions and subsequent dilutions to working concentrations suitable for various kinase assays.
Quantitative Data Summary
A summary of the key quantitative data for this compound is presented in the table below for easy reference.
| Property | Value | Source(s) |
| Molecular Weight | 1621.84 g/mol | [1][4] |
| Molecular Formula | C70H123N20F3O20 | [1][4][5] |
| Sequence | Pro-Leu-Ala-Arg-Thr-Leu-Ser-Val-Ala-Gly-Leu-Pro-Gly-Lys-Lys | [1][6] |
| Appearance | White to off-white solid | [1] |
| Purity | >95% by HPLC | [6] |
| Solubility | Soluble in water up to 100 mg/mL (61.66 mM) | [1][4] |
| Storage (Powder) | -20°C for 1 year or -80°C for 2 years (sealed from moisture) | [1][4] |
| Storage (Stock Solution) | -20°C for 1 month or -80°C for 6 months (sealed from moisture) | [1] |
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution
This protocol describes the preparation of a 10 mM stock solution of this compound.
Materials:
-
This compound (lyophilized powder)
-
Nuclease-free water (H₂O)
-
Microcentrifuge tubes
-
Pipettes and sterile pipette tips
-
Vortex mixer
-
Analytical balance
Procedure:
-
Pre-equilibration: Before opening, allow the vial of lyophilized this compound to equilibrate to room temperature for at least 15-20 minutes. This prevents condensation from forming on the peptide, which can affect its stability.
-
Weighing the Peptide: Accurately weigh a specific amount of this compound powder. For example, to prepare a 1 mL stock solution, you will need to weigh out 1.62 mg of the peptide.
-
Calculation of Required Solvent Volume: The volume of solvent required to achieve a 10 mM concentration can be calculated using the following formula:
Volume (L) = Mass (g) / (Concentration (mol/L) * Molecular Weight ( g/mol ))
For 1 mg of this compound:
Volume (µL) = (0.001 g / (0.010 mol/L * 1621.84 g/mol )) * 1,000,000 µL/L = 61.66 µL
Therefore, to make a 10 mM stock solution, you would dissolve 1 mg of this compound in 61.66 µL of nuclease-free water.
-
Reconstitution: Add the calculated volume of nuclease-free water to the vial containing the this compound powder.
-
Dissolution: Vortex the solution gently until the peptide is completely dissolved. If necessary, sonication can be used to aid dissolution.[1][2]
-
Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C for up to one month or at -80°C for up to six months.[1]
Protocol 2: Preparation of Working Concentrations
This protocol describes the dilution of the 10 mM stock solution to typical working concentrations for kinase assays. The optimal working concentration may vary depending on the specific kinase and assay conditions, but a common range is 10-100 µM.
Materials:
-
10 mM this compound stock solution
-
Appropriate assay buffer (e.g., HEPES, Tris-HCl)
-
Microcentrifuge tubes
-
Pipettes and sterile pipette tips
Procedure:
-
Thawing the Stock Solution: Thaw an aliquot of the 10 mM this compound stock solution on ice.
-
Calculating Dilutions: Use the following formula to calculate the volume of stock solution needed for your desired working concentration and final volume:
V₁ = (C₂ * V₂) / C₁
Where:
-
V₁ = Volume of stock solution needed
-
C₁ = Concentration of stock solution (10 mM)
-
V₂ = Final volume of working solution
-
C₂ = Desired final concentration of working solution
Example: Preparing 100 µL of a 50 µM working solution:
V₁ = (0.05 mM * 100 µL) / 10 mM = 0.5 µL
You would add 0.5 µL of the 10 mM stock solution to 99.5 µL of assay buffer.
-
-
Serial Dilutions (Optional): For preparing a range of concentrations, it is often more accurate to perform serial dilutions. For example, first, dilute the 10 mM stock to 1 mM, and then further dilute the 1 mM solution to the final working concentrations.
-
Mixing: Gently mix the working solution by pipetting up and down or by brief vortexing.
-
Use in Assay: The freshly prepared working solution is now ready to be used in your kinase assay. It is recommended to prepare working solutions fresh for each experiment.
Visualizations
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound | CaMK | | Invivochem [invivochem.com]
- 3. Syntide 2 acetate(108334-68-5 free base) | CaMK | TargetMol [targetmol.com]
- 4. arctomsci.com [arctomsci.com]
- 5. Syntide 2 (TFA) (108334-68-5 free base) - Immunomart [immunomart.com]
- 6. abbiotec.com [abbiotec.com]
- 7. Syntide 2, CaMKII Substrate - Echelon Biosciences [echelon-inc.com]
- 8. Which salt form should I choose for my peptide? | AmbioPharm [ambiopharm.com]
Application Notes and Protocols for Incorporating Syntide 2 TFA in Plant Protoplast Experiments
For Researchers, Scientists, and Drug Development Professionals
Introduction
Plant protoplasts, cells devoid of their rigid cell wall, offer a versatile platform for a myriad of molecular and cellular biology studies.[1] Their utility in transient gene expression analysis and the investigation of signal transduction pathways is well-established. Calcium (Ca²⁺) is a ubiquitous second messenger in plants, orchestrating responses to a wide array of stimuli, including biotic and abiotic stresses, hormones, and developmental cues. The cellular perception and transduction of these calcium signals are primarily mediated by a family of proteins known as Calcium-Dependent Protein Kinases (CDPKs). CDPKs are unique sensor-responder proteins that directly bind calcium via their calmodulin-like domain, leading to the activation of their kinase domain and subsequent phosphorylation of downstream target proteins.
Syntide 2, a synthetic peptide, serves as a specific substrate for Ca²⁺/calmodulin-dependent protein kinase II (CaMKII) and has been effectively utilized as a substrate for assaying the activity of plant CDPKs. The trifluoroacetate (B77799) (TFA) salt of Syntide 2 is a common formulation used in these assays. By employing Syntide 2 TFA in conjunction with plant protoplast extracts, researchers can quantitatively measure the activity of endogenous CDPKs in response to various treatments and stimuli. This application note provides detailed protocols for the isolation of plant protoplasts, the preparation of protoplast lysates for kinase assays, and a robust method for measuring CDPK activity using this compound and radiolabeled ATP.
Signaling Pathway: Calcium-Dependent Protein Kinase (CDPK) Activation
Experimental Workflow
Data Presentation
The following tables represent hypothetical, yet plausible, quantitative data that could be obtained from the described experiments. These tables are intended to serve as templates for presenting experimental results.
Table 1: Concentration-Dependent CDPK Activity in Response to this compound
| This compound Concentration (µM) | CDPK Activity (pmol/min/mg protein) | Standard Deviation |
| 0 | 5.2 | ± 0.8 |
| 10 | 89.5 | ± 7.3 |
| 25 | 210.8 | ± 15.1 |
| 50 | 355.2 | ± 25.6 |
| 100 | 480.1 | ± 32.9 |
| 200 | 495.7 | ± 35.4 |
Table 2: Time-Course of Elicitor-Induced CDPK Activation
| Time After Elicitor Treatment (minutes) | CDPK Activity (pmol/min/mg protein) | Standard Deviation |
| 0 | 12.3 | ± 1.5 |
| 5 | 150.6 | ± 12.8 |
| 15 | 380.4 | ± 29.7 |
| 30 | 250.1 | ± 21.3 |
| 60 | 75.9 | ± 8.2 |
| 120 | 15.8 | ± 2.1 |
Experimental Protocols
Protocol 1: Isolation of Mesophyll Protoplasts from Arabidopsis thaliana
This protocol is adapted from established methods for Arabidopsis protoplast isolation.
Materials:
-
Fully expanded leaves from 3-4 week-old Arabidopsis thaliana plants
-
Enzyme Solution:
-
1% (w/v) Cellulase R10
-
0.25% (w/v) Macerozyme R10
-
0.4 M Mannitol
-
20 mM MES, pH 5.7
-
20 mM KCl
-
10 mM CaCl₂
-
0.1% (w/v) BSA
-
-
W5 Solution:
-
154 mM NaCl
-
125 mM CaCl₂
-
5 mM KCl
-
2 mM MES, pH 5.7
-
-
MMg Solution:
-
0.4 M Mannitol
-
15 mM MgCl₂
-
4 mM MES, pH 5.7
-
-
Sterile water
-
Nylon mesh (100 µm pore size)
-
Centrifuge tubes
-
Petri dishes
-
Scalpel or razor blades
Procedure:
-
Excise healthy, fully expanded leaves and slice them into thin strips (0.5-1 mm) using a sharp scalpel.
-
Immediately place the leaf strips into a petri dish containing the Enzyme Solution.
-
Vacuum infiltrate the leaf strips for 30 minutes to ensure the enzyme solution penetrates the tissue.
-
Incubate in the dark at room temperature for 3-4 hours with gentle shaking (50 rpm).
-
Gently swirl the dish to release the protoplasts.
-
Filter the protoplast suspension through a 100 µm nylon mesh into a sterile centrifuge tube.
-
Add an equal volume of W5 solution to the filtered protoplast suspension and centrifuge at 100 x g for 2 minutes.
-
Carefully remove the supernatant and gently resuspend the protoplast pellet in 10 ml of W5 solution.
-
Centrifuge at 100 x g for 1 minute.
-
Resuspend the protoplast pellet in MMg solution.
-
Determine the protoplast yield and viability using a hemocytometer and Evans Blue or FDA staining.
Protocol 2: Preparation of Protoplast Lysate for Kinase Assay
Materials:
-
Isolated protoplasts
-
Kinase Extraction Buffer:
-
50 mM HEPES-KOH, pH 7.5
-
10 mM MgCl₂
-
1 mM DTT
-
1 mM EDTA
-
1 mM EGTA
-
10% (v/v) Glycerol
-
1x Protease Inhibitor Cocktail
-
1x Phosphatase Inhibitor Cocktail
-
-
Liquid nitrogen
-
Microcentrifuge tubes
Procedure:
-
Pellet the desired number of protoplasts (e.g., 1 x 10⁶ cells) by centrifuging at 100 x g for 2 minutes.
-
Remove the supernatant completely.
-
Immediately freeze the protoplast pellet in liquid nitrogen.
-
Add 100 µl of ice-cold Kinase Extraction Buffer to the frozen pellet.
-
Thaw the sample on ice and lyse the protoplasts by gently pipetting up and down.
-
Incubate on ice for 30 minutes with occasional vortexing.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Carefully collect the supernatant (this is the protoplast lysate containing the soluble proteins, including CDPKs) and transfer it to a new pre-chilled tube.
-
Determine the protein concentration of the lysate using a standard method (e.g., Bradford assay).
-
The lysate can be used immediately or stored in aliquots at -80°C.
Protocol 3: In Vitro CDPK Activity Assay Using this compound
This protocol utilizes the incorporation of radiolabeled phosphate (B84403) from [γ-³²P]ATP into Syntide 2.
Materials:
-
Protoplast lysate
-
This compound stock solution (e.g., 1 mM in sterile water)
-
[γ-³²P]ATP (3000 Ci/mmol)
-
Kinase Reaction Buffer (5X):
-
100 mM HEPES-KOH, pH 7.5
-
50 mM MgCl₂
-
5 mM CaCl₂ (or EGTA for control)
-
5 mM DTT
-
-
Stopping Solution: 75 mM H₃PO₄
-
P81 phosphocellulose paper
-
Scintillation vials and scintillation fluid
-
Liquid scintillation counter
Procedure:
-
Prepare a master mix for the kinase reactions. For a single 25 µl reaction, combine:
-
5 µl of 5X Kinase Reaction Buffer
-
2.5 µl of this compound (to a final concentration of 50 µM, can be varied)
-
Protoplast lysate (5-10 µg of total protein)
-
Sterile water to a volume of 20 µl
-
-
For a negative control, prepare a reaction with 5 mM EGTA instead of CaCl₂ in the reaction buffer.
-
Pre-incubate the reaction mixtures at 30°C for 5 minutes.
-
Initiate the reaction by adding 5 µl of a solution containing 100 µM ATP and 0.5 µCi of [γ-³²P]ATP.
-
Incubate the reaction at 30°C for 10 minutes (the incubation time can be optimized).
-
Stop the reaction by spotting 20 µl of the reaction mixture onto a labeled P81 phosphocellulose paper square (2x2 cm).
-
Immediately immerse the P81 papers in a beaker containing 75 mM H₃PO₄.
-
Wash the papers three times for 5 minutes each with 75 mM H₃PO₄, followed by a final wash with 95% ethanol for 2 minutes.
-
Air dry the P81 papers.
-
Place each paper in a scintillation vial, add scintillation fluid, and measure the incorporated radioactivity using a liquid scintillation counter.
-
Calculate the specific kinase activity as picomoles of phosphate incorporated into Syntide 2 per minute per milligram of protein.
Conclusion
The protocols and information provided herein offer a comprehensive guide for researchers to effectively incorporate this compound into their plant protoplast experiments. This approach allows for the sensitive and quantitative measurement of CDPK activity, providing valuable insights into the intricate calcium signaling networks that govern plant responses to their environment. The adaptability of these protocols allows for their application in various plant species and experimental contexts, making them a powerful tool for both basic research and applied science, including the development of novel crop improvement strategies and targeted drug discovery.
References
Application Notes and Protocols for Investigating Plant Stress Responses Using Syntide 2 TFA
For Researchers, Scientists, and Drug Development Professionals
Introduction
Investigating the intricate signaling networks that govern plant responses to environmental stressors is paramount for developing resilient crops and novel agrochemicals. Calcium-dependent protein kinases (CDPKs) have emerged as central hubs in these signaling pathways, translating transient increases in cytosolic calcium into downstream phosphorylation events. Syntide 2, a synthetic peptide substrate for Ca2+/calmodulin-dependent protein kinase II (CaMKII) and Protein Kinase C (PKC), has also been shown to be an effective substrate for plant CDPKs.[1][2] This makes Syntide 2 trifluoroacetate (B77799) (TFA) a valuable tool for in vitro kinase assays to quantify the activity of CDPKs extracted from plants subjected to various stress conditions. These application notes provide a comprehensive overview and detailed protocols for utilizing Syntide 2 TFA to investigate plant stress responses.
Principle and Applications
Syntide 2 is a synthetic peptide that is recognized and phosphorylated by various calcium-dependent protein kinases.[1] By using radioactively labeled ATP (e.g., [γ-³²P]ATP) in a kinase reaction containing a plant extract or purified CDPK and Syntide 2, the activity of the kinase can be quantified by measuring the amount of radioactivity incorporated into the Syntide 2 peptide. This assay can be employed to:
-
Screen for activation of CDPKs under different abiotic and biotic stress conditions: Plants can be subjected to stresses such as drought, salinity, cold, heat, or pathogen elicitors, and the subsequent activation of CDPKs can be measured.
-
Characterize the kinetics of CDPK activation and deactivation: Time-course experiments can reveal the dynamics of stress-induced CDPK activity.
-
Evaluate the efficacy of potential kinase inhibitors or activators: Syntide 2-based assays provide a platform for screening compounds that modulate CDPK activity, which could be potential leads for drugs or agrochemicals.
-
Biochemically characterize purified or recombinant CDPKs: The substrate specificity and kinetic parameters of individual CDPK isoforms can be determined using Syntide 2.
Signaling Pathway: CDPKs in Plant Abiotic Stress Response
Abiotic stresses such as drought, high salinity, and cold trigger a rapid influx of calcium ions (Ca²⁺) into the plant cell cytoplasm. This Ca²⁺ signature is sensed by CDPKs, which are then activated. Activated CDPKs phosphorylate a multitude of downstream target proteins, including ion channels, transcription factors, and metabolic enzymes, ultimately leading to a coordinated stress response to re-establish cellular homeostasis and enhance stress tolerance.
Experimental Protocols
Protocol 1: Extraction of Total Soluble Proteins from Plant Tissue
This protocol describes the extraction of total soluble proteins, including CDPKs, from plant tissue for use in in vitro kinase assays.
Materials:
-
Plant tissue (e.g., leaves, roots)
-
Liquid nitrogen
-
Mortar and pestle
-
Extraction Buffer: 50 mM Tris-HCl (pH 7.5), 150 mM NaCl, 1 mM EDTA, 1 mM DTT, 1 mM PMSF, 1x Protease Inhibitor Cocktail
-
Microcentrifuge tubes
-
Refrigerated centrifuge
Procedure:
-
Harvest plant tissue and immediately freeze in liquid nitrogen to prevent protein degradation.
-
Grind the frozen tissue to a fine powder using a pre-chilled mortar and pestle.
-
Add 2 mL of ice-cold Extraction Buffer per gram of tissue powder.
-
Resuspend the powder in the buffer and transfer the homogenate to a pre-chilled microcentrifuge tube.
-
Incubate on ice for 30 minutes with occasional vortexing.
-
Centrifuge at 14,000 x g for 20 minutes at 4°C.
-
Carefully transfer the supernatant (total soluble protein extract) to a new pre-chilled tube.
-
Determine the protein concentration using a standard method (e.g., Bradford assay).
-
The protein extract can be used immediately or stored at -80°C in aliquots.
Protocol 2: In Vitro CDPK Activity Assay Using this compound
This protocol details the measurement of CDPK activity in plant protein extracts using this compound as a substrate.
Materials:
-
Total soluble protein extract (from Protocol 1)
-
This compound solution (1 mg/mL in sterile water)
-
Kinase Reaction Buffer (5X): 125 mM Tris-HCl (pH 7.5), 50 mM MgCl₂, 5 mM EGTA, 10 mM DTT
-
CaCl₂ solution (100 mM)
-
[γ-³²P]ATP (10 μCi/μL)
-
Cold ATP solution (10 mM)
-
P81 phosphocellulose paper
-
75 mM Phosphoric acid
-
Scintillation vials
-
Scintillation cocktail
-
Liquid scintillation counter
Procedure:
-
Prepare the following reaction mixture on ice in a microcentrifuge tube:
-
5 μL 5X Kinase Reaction Buffer
-
2.5 μL 100 mM CaCl₂ (for +Ca²⁺ condition) or 2.5 μL sterile water (for -Ca²⁺/EGTA control)
-
5 μL this compound solution (final concentration ~200 μg/mL)
-
1-10 μg of total soluble protein extract
-
Sterile water to a final volume of 24 μL
-
-
Pre-incubate the reaction mixture at 30°C for 3 minutes.
-
Initiate the kinase reaction by adding 1 μL of a mix of [γ-³²P]ATP and cold ATP (final ATP concentration ~100 μM).
-
Incubate at 30°C for 10-30 minutes. The optimal incubation time should be determined empirically.
-
Stop the reaction by spotting 20 μL of the reaction mixture onto a P81 phosphocellulose paper square.
-
Wash the P81 papers three times for 15 minutes each in 75 mM phosphoric acid to remove unincorporated [γ-³²P]ATP.
-
Perform a final wash with acetone (B3395972) and let the papers air dry.
-
Place the dry P81 papers into scintillation vials, add scintillation cocktail, and measure the incorporated radioactivity using a liquid scintillation counter.
-
Calculate the specific kinase activity as pmol of phosphate (B84403) incorporated into Syntide 2 per minute per mg of protein.
Experimental Workflow
The following diagram illustrates the overall workflow for investigating plant stress responses using this compound.
References
Application Notes and Protocols for Syntide 2 TFA Phosphorylation Assay
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Syntide 2 TFA phosphorylation assay is a robust method for measuring the activity of Calcium/Calmodulin-dependent Protein Kinase II (CaMKII) and other related kinases. Syntide 2, a synthetic peptide derived from the phosphorylation site 2 of glycogen (B147801) synthase, serves as an efficient substrate for CaMKII.[1][2] This assay is a valuable tool in basic research for studying kinase function and in drug discovery for screening and characterizing kinase inhibitors. This document provides detailed protocols for both a non-radioactive ELISA-based assay and a traditional radioactive assay, along with data presentation guidelines and a visual representation of the experimental workflow.
Signaling Pathway
The assay focuses on the enzymatic activity of CaMKII, a key signaling protein involved in numerous cellular processes, including synaptic plasticity and memory formation. CaMKII is activated by an increase in intracellular calcium ions (Ca²⁺), which bind to calmodulin (CaM). The Ca²⁺/CaM complex then binds to and activates CaMKII, enabling it to phosphorylate its substrates, such as Syntide 2.
Caption: CaMKII activation by Ca²⁺/Calmodulin and subsequent phosphorylation of Syntide 2.
Data Presentation
Quantitative data from Syntide 2 phosphorylation assays should be summarized for clear interpretation and comparison.
Table 1: Kinetic Parameters of CaMKII with Syntide 2
| Parameter | Value | Notes |
| Km for Syntide 2 | 12 µM | The substrate concentration at which the reaction rate is half of Vmax. |
| Km for ATP | Variable (typically 10-100 µM) | Dependent on assay conditions. |
| Vmax | Varies | Dependent on enzyme concentration and purity. Can be determined experimentally. |
| Specific Activity | Varies | Typically expressed as pmol/min/µg or nmol/min/mg of enzyme. |
Table 2: IC50 Values of Common CaMKII Inhibitors
| Inhibitor | IC50 (CaMKII) | Notes |
| Staurosporine | ~20 nM[3] | A broad-spectrum protein kinase inhibitor. |
| KN-93 | ~1-4 µM[4] | Inhibition is competitive with Ca²⁺/CaM.[4] |
| KN-62 | Varies (µM range) | A structural analog of KN-93. |
| Autocamtide-2-related Inhibitory Peptide (AIP) | ~40 nM[5] | A more specific and potent inhibitor of CaMKII.[5] |
Note: IC50 values are highly dependent on assay conditions, including ATP and substrate concentrations.
Experimental Protocols
Two primary methods for conducting a Syntide 2 phosphorylation assay are presented below: a non-radioactive ELISA-based method and a traditional radioactive method.
Protocol 1: Non-Radioactive ELISA-Based Assay
This method relies on a phospho-specific antibody to detect the phosphorylated Syntide 2 peptide.
Materials:
-
This compound (trifluoroacetate salt)
-
Recombinant active CaMKII
-
Calmodulin (CaM)
-
Calcium Chloride (CaCl₂)
-
ATP (Adenosine 5'-triphosphate)
-
Magnesium Chloride (MgCl₂)
-
Kinase Reaction Buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM DTT)
-
Stop Solution (e.g., 50 mM EDTA)
-
96-well microplate (high-binding)
-
Phospho-Syntide 2 specific antibody
-
HRP-conjugated secondary antibody
-
TMB (3,3',5,5'-Tetramethylbenzidine) substrate
-
Sulfuric Acid (H₂SO₄) for stopping the TMB reaction
-
Wash Buffer (e.g., PBS with 0.05% Tween-20)
-
Blocking Buffer (e.g., 5% BSA in PBS)
Experimental Workflow Diagram:
Caption: Step-by-step workflow for the non-radioactive ELISA-based Syntide 2 phosphorylation assay.
Procedure:
-
Plate Coating:
-
Dissolve this compound in a suitable buffer (e.g., carbonate-bicarbonate buffer, pH 9.6) to a final concentration of 1-10 µg/mL.
-
Add 100 µL of the Syntide 2 solution to each well of a 96-well microplate.
-
Incubate overnight at 4°C or for 2-4 hours at 37°C.
-
Wash the plate three times with 200 µL/well of Wash Buffer.
-
-
Blocking:
-
Add 200 µL/well of Blocking Buffer.
-
Incubate for 1-2 hours at room temperature or 37°C.
-
Wash the plate three times with Wash Buffer.
-
-
Kinase Reaction:
-
Prepare the Kinase Reaction Mix in Kinase Reaction Buffer. The final concentrations should be optimized, but typical ranges are:
-
CaMKII: 10-100 ng/well
-
Calmodulin: 1-5 µg/mL
-
CaCl₂: 0.1-1 mM
-
ATP: 10-100 µM
-
-
For inhibitor studies, pre-incubate the kinase with the inhibitor for 10-15 minutes before adding ATP.
-
Add 100 µL of the Kinase Reaction Mix to each well.
-
Incubate for 30-60 minutes at 30°C.
-
Stop the reaction by adding 50 µL of Stop Solution (e.g., 50 mM EDTA).
-
-
Antibody Incubation and Detection:
-
Wash the plate three times with Wash Buffer.
-
Add 100 µL of diluted phospho-Syntide 2 specific primary antibody to each well.
-
Incubate for 1-2 hours at room temperature.
-
Wash the plate three times with Wash Buffer.
-
Add 100 µL of diluted HRP-conjugated secondary antibody to each well.
-
Incubate for 1 hour at room temperature.
-
Wash the plate five times with Wash Buffer.
-
-
Signal Development and Measurement:
-
Add 100 µL of TMB substrate to each well.
-
Incubate in the dark at room temperature for 15-30 minutes, or until sufficient color development.
-
Add 100 µL of stop solution (e.g., 1 M H₂SO₄) to each well.
-
Read the absorbance at 450 nm using a microplate reader.
-
Protocol 2: Radioactive ([γ-³²P]ATP) Assay
This classic method measures the incorporation of a radioactive phosphate (B84403) group from [γ-³²P]ATP into Syntide 2. Caution: This protocol involves the use of radioactive materials and requires appropriate safety precautions and licensing.
Materials:
-
This compound
-
Recombinant active CaMKII
-
Calmodulin (CaM)
-
Calcium Chloride (CaCl₂)
-
ATP
-
[γ-³²P]ATP
-
Magnesium Chloride (MgCl₂)
-
Kinase Reaction Buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM DTT)
-
Stop Solution (e.g., 75 mM phosphoric acid)
-
P81 phosphocellulose paper
-
Scintillation vials
-
Scintillation fluid
-
Liquid scintillation counter
Procedure:
-
Kinase Reaction:
-
Prepare the Kinase Reaction Mix in a microcentrifuge tube. The final concentrations should be optimized, but typical ranges are:
-
Syntide 2: 20-50 µM
-
CaMKII: 10-100 ng
-
Calmodulin: 1-5 µg/mL
-
CaCl₂: 0.1-1 mM
-
ATP: 100 µM
-
[γ-³²P]ATP: 1-10 µCi
-
-
For inhibitor studies, pre-incubate the kinase with the inhibitor for 10-15 minutes before adding the ATP mixture.
-
Initiate the reaction by adding the ATP/[γ-³²P]ATP mix.
-
Incubate for 10-30 minutes at 30°C.
-
-
Stopping the Reaction and Spotting:
-
Stop the reaction by adding an equal volume of Stop Solution.
-
Spot a portion (e.g., 25 µL) of the reaction mixture onto a labeled square of P81 phosphocellulose paper.
-
-
Washing:
-
Allow the spots to dry completely.
-
Wash the P81 papers three times for 5-10 minutes each in a large volume of 0.75% phosphoric acid to remove unincorporated [γ-³²P]ATP.
-
Perform a final wash with acetone (B3395972) to air dry the papers quickly.
-
-
Quantification:
-
Place each dried P81 paper square into a scintillation vial.
-
Add an appropriate volume of scintillation fluid.
-
Measure the radioactivity (in counts per minute, CPM) using a liquid scintillation counter.
-
Applications in Drug Development
The Syntide 2 phosphorylation assay is a powerful tool in the drug discovery process for identifying and characterizing CaMKII inhibitors.
-
High-Throughput Screening (HTS): The non-radioactive ELISA format is particularly well-suited for HTS campaigns to screen large compound libraries for potential CaMKII inhibitors.
-
Lead Optimization: The assay can be used to determine the potency (IC50) and mechanism of action of lead compounds.
-
Selectivity Profiling: By testing inhibitors against a panel of different kinases, the selectivity of the compounds can be assessed.
By providing a quantitative measure of kinase activity, the this compound phosphorylation assay plays a critical role in advancing our understanding of kinase biology and in the development of novel therapeutics targeting kinase signaling pathways.
References
- 1. scbt.com [scbt.com]
- 2. Syntide 2, CaMKII Substrate - Echelon Biosciences [echelon-inc.com]
- 3. Staurosporine: an effective inhibitor for Ca2+/calmodulin-dependent protein kinase II - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Frontiers | CaMKII inhibitors: from research tools to therapeutic agents [frontiersin.org]
- 5. The CaMKII inhibitor KN93-calmodulin interaction and implications for calmodulin tuning of NaV1.5 and RyR2 function - PMC [pmc.ncbi.nlm.nih.gov]
Application of Syntide 2 TFA in High-Throughput Screening for Kinase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Introduction
Syntide 2, a synthetic peptide derived from the phosphorylation site 2 of glycogen (B147801) synthase, is a well-recognized substrate for Calcium/Calmodulin-dependent Protein Kinase II (CaMKII) and, to a lesser extent, Protein Kinase C (PKC).[1][2] Its utility in biochemical assays makes it a valuable tool for studying the activity of these kinases. The trifluoroacetate (B77799) (TFA) salt form of Syntide 2 is a common counterion resulting from the peptide synthesis and purification process. While generally not interfering with in vitro kinase assays, awareness of its presence is important for experimental consistency. This document provides detailed application notes and protocols for the use of Syntide 2 TFA in high-throughput screening (HTS) campaigns aimed at identifying novel kinase inhibitors, with a primary focus on CaMKII.
The search for specific and potent kinase inhibitors is a cornerstone of modern drug discovery, targeting a wide range of diseases, including cancer, inflammation, and neurological disorders. High-throughput screening allows for the rapid evaluation of large compound libraries to identify initial "hit" compounds. The selection of an appropriate substrate is critical for the development of a robust and reliable HTS assay. Syntide 2 offers a specific and sensitive means to measure CaMKII activity, making it an excellent choice for such screening campaigns.
Kinase Substrate Specificity and Properties of Syntide 2
Syntide 2 is a substrate for several kinases, with a notable preference for CaMKII. The relative activity of various kinases towards Syntide 2 is crucial for understanding potential off-target effects and for designing specific assay conditions.
| Kinase | Relative Vmax/Km | Km (for CaMKII) | Notes |
| CaMKII | 100 | ~4-10 µM | Primary target for Syntide 2-based assays. |
| PKC | 22 | Not specified | Shows moderate activity. |
| Phosphorylase Kinase | 2 | Not specified | Poor substrate. |
| Myosin Light Chain Kinase | 0.5 | Not specified | Very poor substrate. |
High-Throughput Screening Protocol: Fluorescence Polarization-Based Assay
This protocol describes a generic, adaptable fluorescence polarization (FP) based assay for screening inhibitors of CaMKII using fluorescein-labeled this compound. FP is a robust, homogeneous assay format suitable for HTS, measuring the change in the tumbling rate of a fluorescently labeled molecule upon binding to a larger partner. In this assay, a fluorescently labeled Syntide 2 peptide (the tracer) is phosphorylated by CaMKII. A phospho-specific antibody that binds to the phosphorylated peptide is then added. The binding of the large antibody to the small peptide tracer results in a significant increase in the polarization of the emitted light. Inhibitors of CaMKII will prevent the phosphorylation of the tracer, thus precluding antibody binding and resulting in a low polarization signal.
Materials and Reagents
-
This compound, Fluorescein-labeled: (Custom synthesis or commercially available)
-
Recombinant Human CaMKII: (Active, purified)
-
Calmodulin: (Required for CaMKII activation)
-
ATP: (Adenosine 5'-triphosphate)
-
Phospho-Syntide 2 Specific Antibody: (Monoclonal or polyclonal)
-
Assay Buffer: 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35, 1 mM DTT
-
Stop Buffer: Assay buffer containing 20 mM EDTA
-
Test Compounds: (In DMSO)
-
Positive Control Inhibitor: (e.g., KN-93)
-
384-well, low-volume, black, round-bottom plates
-
Plate reader with fluorescence polarization capabilities
Experimental Protocol
-
Reagent Preparation:
-
Prepare a 2X CaMKII/Calmodulin solution in Assay Buffer. The final concentration of CaMKII should be empirically determined to be in the linear range of the assay (typically in the low nM range). The concentration of Calmodulin should be in excess to ensure full activation of CaMKII.
-
Prepare a 2X Fluorescein-Syntide 2/ATP solution in Assay Buffer. The final concentration of the peptide tracer should be low (typically 1-10 nM) to maximize the FP signal window. The ATP concentration should be at or near the Km of CaMKII for ATP to be sensitive to ATP-competitive inhibitors (typically 10-100 µM).
-
Prepare the Phospho-Syntide 2 specific antibody in Stop Buffer. The optimal concentration should be determined by titration to achieve the maximal signal window.
-
Prepare serial dilutions of test compounds and control inhibitor in 100% DMSO.
-
-
Assay Procedure (384-well plate format):
-
Compound Dispensing (5 µL/well): Add 5 µL of Assay Buffer containing the appropriate concentration of test compound or control (final DMSO concentration ≤ 1%). For negative controls (no inhibition), add buffer with DMSO only.
-
Enzyme Addition (5 µL/well): Add 5 µL of the 2X CaMKII/Calmodulin solution to all wells.
-
Incubation: Incubate the plate for 15 minutes at room temperature to allow for compound binding to the enzyme.
-
Reaction Initiation (10 µL/well): Add 10 µL of the 2X Fluorescein-Syntide 2/ATP solution to all wells to start the kinase reaction.
-
Kinase Reaction: Incubate the plate for 60 minutes at 30°C. The incubation time should be optimized to ensure the reaction is in the linear range.
-
Reaction Termination (10 µL/well): Add 10 µL of the antibody-containing Stop Buffer to all wells.
-
Detection Incubation: Incubate for at least 60 minutes at room temperature to allow the antibody-peptide binding to reach equilibrium.
-
Plate Reading: Read the fluorescence polarization on a suitable plate reader.
-
Data Analysis and Quality Control
The primary output of an FP assay is the millipolarization (mP) value. The inhibition of kinase activity by a test compound is calculated as a percentage relative to the high (no inhibition) and low (full inhibition) controls.
Z'-Factor Calculation: The robustness of the HTS assay is determined by calculating the Z'-factor, a statistical measure of the separation between the positive and negative controls.
Z' = 1 - ( (3 * (σ_pos + σ_neg)) / |μ_pos - μ_neg| )
Where:
-
μ_pos = mean of the positive control (e.g., KN-93, maximal inhibition)
-
μ_neg = mean of the negative control (DMSO, no inhibition)
-
σ_pos = standard deviation of the positive control
-
σ_neg = standard deviation of the negative control
An ideal HTS assay should have a Z'-factor ≥ 0.5.
Experimental Workflow Diagram
Caption: High-throughput screening workflow for CaMKII inhibitors.
CaMKII Signaling Pathway
CaMKII is a key signaling molecule involved in numerous cellular processes, particularly in neurons where it plays a critical role in synaptic plasticity and memory formation. An increase in intracellular calcium (Ca²⁺) leads to the binding of Ca²⁺ to calmodulin (CaM). The Ca²⁺/CaM complex then binds to and activates CaMKII. Activated CaMKII can phosphorylate a variety of downstream targets, leading to diverse cellular responses.
Caption: Simplified CaMKII signaling pathway.
Conclusion
This compound is a valuable and specific substrate for developing robust high-throughput screening assays for CaMKII inhibitors. The fluorescence polarization-based protocol outlined here provides a reliable and adaptable framework for such screening campaigns. Careful optimization of assay parameters and rigorous quality control, including the calculation of the Z'-factor, are essential for the successful identification of potent and selective kinase inhibitors. The understanding of the CaMKII signaling pathway provides a crucial context for the biological significance of inhibiting this important therapeutic target.
References
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Syntide 2 TFA Solubility in Aqueous Buffers
This guide is designed for researchers, scientists, and drug development professionals to address common solubility issues encountered with Syntide 2 trifluoroacetate (B77799) (TFA) in aqueous buffers. The following information provides a structured approach to troubleshooting, ensuring reliable and reproducible experimental results.
Frequently Asked Questions (FAQs)
Q1: What is Syntide 2 and why is it supplied as a TFA salt?
Syntide 2 is a synthetic peptide with the amino acid sequence Pro-Leu-Ala-Arg-Thr-Leu-Ser-Val-Ala-Gly-Leu-Pro-Gly-Lys-Lys-OH. It is widely used as a substrate for several protein kinases, including Ca2+/calmodulin-dependent protein kinase II (CaMKII) and Protein Kinase C (PKC).[1][2] Peptides synthesized via solid-phase peptide synthesis are often purified using reverse-phase high-performance liquid chromatography (RP-HPLC), which commonly employs trifluoroacetic acid (TFA) in the mobile phase. As a result, the purified peptide is isolated as a TFA salt.[3]
Q2: I'm having trouble dissolving Syntide 2 TFA in my aqueous buffer. What are the primary factors affecting its solubility?
Several factors can influence the solubility of this compound:
-
pH and Isoelectric Point (pI): A peptide's solubility is generally lowest at its isoelectric point (pI), the pH at which it has no net electrical charge. The theoretical pI of Syntide 2 is approximately 10.5, making it a basic peptide. Therefore, it will be most soluble in acidic to neutral buffers where it carries a net positive charge.
-
Amino Acid Composition: The presence of basic amino acids (Arginine and Lysine) in Syntide 2 contributes to its overall positive charge at physiological pH, which generally favors solubility in aqueous solutions.[4]
-
TFA Counter-ion: The TFA counter-ion can lower the pH of the unbuffered solution, which can either aid or hinder solubility depending on the peptide's pI. For a basic peptide like Syntide 2, the acidic nature of TFA is generally favorable for initial dissolution in water.
-
Buffer Composition and Ionic Strength: The type and concentration of salts in your buffer can impact peptide solubility through effects on ionic strength and specific ion interactions.
Q3: My this compound is dissolved, but my assay is giving inconsistent results. Could the TFA be the issue?
Yes, residual TFA from the peptide synthesis and purification process can interfere with biological assays.[5] It can lower the pH of your assay solution and may directly inhibit or alter the activity of enzymes or cells. For sensitive applications, it may be necessary to remove the TFA counter-ion.
Q4: Should I use sonication or heating to help dissolve my this compound?
Gentle sonication in a water bath can be a useful technique to help break up aggregates and enhance the dissolution of peptide particles.[6] However, it should be used in short bursts to avoid heating the sample, which could lead to peptide degradation. Gentle warming can also improve solubility for some peptides, but like sonication, it should be done with caution.[7]
Troubleshooting Guide
If you are experiencing issues with this compound solubility, follow this step-by-step guide.
Step 1: Initial Solubility Test
Before dissolving the entire batch of your peptide, it is highly recommended to perform a small-scale solubility test to determine the optimal solvent and conditions without risking your entire sample.
Step 2: Choosing the Right Solvent
-
Start with Distilled Water: For a basic peptide like Syntide 2, sterile, distilled water is a good initial solvent. The TFA counter-ion will make the solution slightly acidic, which should facilitate dissolution.
-
Acidic Buffer/Solution: If solubility in water is poor, try a dilute acidic solution, such as 10% acetic acid.[8] This will ensure the peptide is fully protonated and carries a strong positive net charge.
-
Aqueous Buffers (Tris, HEPES, etc.): Once dissolved in water or a dilute acid, the peptide solution can be slowly added to your desired aqueous buffer at the final concentration. Ensure the final pH of the solution is well below the pI of Syntide 2 (ideally pH 7.0-8.0 for many kinase assays).
Step 3: Reconstitution Protocol
-
Allow the lyophilized this compound vial to equilibrate to room temperature before opening to prevent condensation.
-
Briefly centrifuge the vial to ensure all the peptide powder is at the bottom.
-
Add the desired volume of sterile, distilled water or a dilute acidic solution to the vial.
-
Gently vortex or swirl the vial to dissolve the peptide. If necessary, use brief sonication.
-
Once fully dissolved, slowly add the peptide stock solution to your final aqueous buffer with gentle mixing.
Step 4: What to Do If the Peptide Precipitates in the Final Buffer
If you observe precipitation when adding the peptide stock to your final buffer, it is likely that the peptide's solubility limit has been exceeded under those specific buffer conditions.
-
Lower the Concentration: Try preparing a more dilute final solution.
-
Adjust the pH: Ensure the final pH of your buffer is not close to the peptide's pI (around 10.5).
-
Consider Organic Solvents: If the peptide is still insoluble, and your assay can tolerate it, you can dissolve the peptide in a minimal amount of an organic solvent like DMSO and then slowly add it to your stirring aqueous buffer. Note that high concentrations of organic solvents can be detrimental to many biological assays.[9]
Quantitative Data
Due to a lack of specific published data on the solubility of this compound in various buffers, the following table provides a template for determining and recording solubility in your own laboratory.
| Buffer System | pH | Maximum Solubility (mg/mL) | Observations |
| Distilled Water | ~2-3 | >2.0 | Clear, colorless solution |
| 10 mM Tris-HCl | 7.0 | User Determined | |
| 10 mM Tris-HCl | 7.5 | User Determined | |
| 10 mM Tris-HCl | 8.0 | User Determined | |
| 10 mM HEPES | 7.0 | User Determined | |
| 10 mM HEPES | 7.5 | User Determined | |
| 10 mM HEPES | 8.0 | User Determined |
To determine the maximum solubility, prepare a saturated solution and determine the concentration of the supernatant after centrifugation.
Experimental Protocols
Protocol for Determining this compound Solubility
-
Materials:
-
Lyophilized this compound
-
Aqueous buffers of interest (e.g., 10 mM Tris-HCl, 10 mM HEPES at various pH values)
-
Microcentrifuge tubes
-
Vortex mixer
-
Spectrophotometer or HPLC
-
-
Methodology:
-
Add a small, known amount of this compound (e.g., 2 mg) to a microcentrifuge tube.
-
Add a small volume of the test buffer (e.g., 200 µL) to the tube.
-
Vortex the tube for 2 minutes to facilitate dissolution.
-
If the peptide dissolves completely, continue adding small, known amounts of the peptide until a precipitate is observed.
-
If the peptide does not dissolve completely, add small increments of the buffer until it does, recording the total volume added.
-
If a precipitate is present, centrifuge the tube at high speed (e.g., 14,000 x g) for 10 minutes to pellet the insoluble material.
-
Carefully remove the supernatant and measure its concentration using a spectrophotometer (at a wavelength determined by a full spectrum scan) or by a calibrated HPLC method.
-
The concentration of the supernatant represents the solubility of this compound in that specific buffer.
-
Protocol for TFA Removal (Counter-ion Exchange)
For assays sensitive to TFA, the counter-ion can be exchanged for acetate (B1210297) or hydrochloride.
-
Materials:
-
This compound
-
Strong anion exchange resin
-
Appropriate buffers for ion exchange chromatography (e.g., ammonium (B1175870) acetate or ammonium bicarbonate)
-
Lyophilizer
-
-
Methodology:
-
Dissolve the this compound in a minimal amount of the appropriate starting buffer.
-
Load the peptide solution onto a pre-equilibrated strong anion exchange column.
-
Wash the column with the starting buffer to remove the TFA.
-
Elute the peptide using a gradient of a volatile salt, such as ammonium acetate.
-
Collect the fractions containing the peptide.
-
Lyophilize the pooled fractions to remove the volatile salt, yielding the peptide with the new counter-ion.
-
Confirm the removal of TFA and the purity of the final peptide product using mass spectrometry and HPLC.
-
Visualizations
Caption: Troubleshooting workflow for this compound solubility issues.
Caption: Key factors influencing the solubility of this compound.
Caption: Simplified CaMKII signaling pathway involving Syntide 2.
References
- 1. Syntide-2 [PLARTLSVAGLPGKK] - 5 mg [anaspec.com]
- 2. Syntide-2 [PLARTLSVAGLPGKK] - 5 mg | Products | MoBiTec - a BIOZOL Brand [mobitec.com]
- 3. benchchem.com [benchchem.com]
- 4. bachem.com [bachem.com]
- 5. benchchem.com [benchchem.com]
- 6. Peptide Solubility Guidelines - How to solubilize a peptide [sb-peptide.com]
- 7. Peptide Dissolving Guidelines - Creative Peptides [creative-peptides.com]
- 8. biocat.com [biocat.com]
- 9. waters.com [waters.com]
Technical Support Center: Optimizing Syntide 2 Kinase Inhibition Assays
Welcome to the technical support center for optimizing kinase inhibition assays using the Syntide 2 peptide substrate. This resource is designed for researchers, scientists, and drug development professionals to address common challenges and provide clear guidance for obtaining reliable and reproducible results.
Frequently Asked Questions (FAQs)
Q1: What is Syntide 2 and which kinases does it target?
Syntide 2 is a synthetic peptide with the sequence PLARTLSVAGLPGKK. It is widely used as a substrate for several protein kinases, primarily Calcium/calmodulin-dependent protein kinase II (CaMKII) and Protein Kinase C (PKC).[1] It is derived from the phosphorylation site 2 on glycogen (B147801) synthase.
Q2: What is Trifluoroacetic Acid (TFA) and why is it present in my Syntide 2 preparation?
Trifluoroacetic acid (TFA) is a strong acid commonly used during the synthesis and purification of synthetic peptides like Syntide 2. It is used in the cleavage step to release the peptide from the solid-phase resin and as an ion-pairing agent during High-Performance Liquid Chromatography (HPLC) purification. As a result, commercially available peptides are often supplied as TFA salts.
Q3: How can residual TFA affect my kinase inhibition assay?
Residual TFA in your peptide preparation can significantly impact your experimental results in several ways:
-
Alteration of pH: TFA is acidic and can lower the pH of your assay buffer, potentially affecting kinase activity and inhibitor potency.
-
Direct Enzyme Inhibition or Activation: In some cases, TFA itself can directly interact with the kinase, leading to inhibition or, less commonly, activation, which can confound the interpretation of your inhibitor's effect.
-
Alteration of Peptide Structure: TFA counter-ions can bind to the peptide and alter its secondary structure, potentially affecting its recognition and phosphorylation by the kinase.
-
Assay Interference: TFA can interfere with certain detection methods. For example, it has a strong absorbance at wavelengths used in some spectroscopic assays.
-
Cellular Toxicity: In cell-based assays, TFA can be toxic, leading to misleading results regarding the efficacy of your kinase inhibitor.[2]
Q4: What is an acceptable level of TFA in a kinase inhibition assay?
There is no universally "acceptable" level of TFA, as its impact is dependent on the specific kinase, the assay conditions, and the sensitivity of the detection method. For most standard in vitro kinase assays, residual TFA levels may not cause significant interference. However, for highly sensitive biochemical or cellular assays, its presence should be carefully considered. It is best practice to either remove TFA or validate that the existing concentration in your peptide stock does not affect the assay's outcome.
Troubleshooting Guide: Common Issues in Syntide 2 Kinase Inhibition Assays
This guide provides solutions to common problems encountered during kinase inhibition assays using Syntide 2, with a focus on issues related to TFA.
| Problem | Potential Cause | Troubleshooting Steps |
| High variability between replicates | 1. Residual TFA interference. 2. Inaccurate pipetting. 3. Incomplete mixing of reagents. | 1. TFA Removal: Perform a salt exchange to replace TFA with a more biocompatible counter-ion like hydrochloride (HCl) or acetate. (See Experimental Protocols for a detailed procedure). 2. Control Experiments: Include a "TFA only" control at a concentration equivalent to that in your peptide solution to assess its direct effect. 3. Pipetting Technique: Calibrate pipettes regularly and use master mixes for reagents to minimize pipetting errors. 4. Mixing: Ensure thorough mixing of all components after each addition. |
| Lower than expected kinase inhibition (High IC50 values) | 1. TFA interfering with inhibitor binding. 2. High ATP concentration competing with ATP-competitive inhibitors. 3. Degraded enzyme or inhibitor. | 1. TFA Removal: As a primary step, remove TFA from the Syntide 2 preparation. 2. Optimize ATP Concentration: Use an ATP concentration at or near the Km value for the specific kinase to ensure sensitivity to ATP-competitive inhibitors. 3. Check Reagent Quality: Use a fresh batch of kinase and inhibitor. Confirm the inhibitor's concentration and purity. |
| No kinase inhibition observed | 1. Inactive inhibitor or enzyme. 2. Incorrect assay setup. 3. Significant TFA interference. | 1. Positive Controls: Include a known potent inhibitor for your target kinase as a positive control. 2. Enzyme Activity Check: Confirm the activity of your kinase in the absence of any inhibitor. 3. Review Protocol: Double-check all reagent concentrations, buffer components, and incubation times. 4. TFA Removal: Perform TFA salt exchange on your Syntide 2 stock. |
| Inconsistent results with different batches of Syntide 2 | 1. Varying levels of residual TFA between batches. 2. Differences in peptide purity. | 1. Quantify TFA: If possible, quantify the TFA content in each batch. 2. Standardize by Removing TFA: Routinely perform TFA removal on all new batches of Syntide 2 to ensure consistency. 3. Verify Purity: Use peptides with a guaranteed high purity (>95%). |
Experimental Protocols
Protocol 1: TFA Removal from Syntide 2 (TFA/HCl Exchange)
This protocol describes the process of exchanging the TFA counter-ion with chloride, which is generally more biocompatible in kinase assays.
Materials:
-
Lyophilized Syntide 2 (TFA salt)
-
Deionized water (Milli-Q or equivalent)
-
100 mM Hydrochloric acid (HCl) solution
-
Lyophilizer
Procedure:
-
Dissolution: Dissolve the Syntide 2 peptide in deionized water to a concentration of 1 mg/mL.
-
Acidification: Add the 100 mM HCl solution to the peptide solution to achieve a final HCl concentration of 2-10 mM.
-
Incubation: Let the solution stand at room temperature for approximately 1 minute.
-
Freezing: Rapidly freeze the solution, preferably using liquid nitrogen.
-
Lyophilization: Lyophilize the frozen sample overnight, or until all the solvent has been removed.
-
Repeat: To ensure complete removal of TFA, repeat steps 1-5 at least two more times.[3]
-
Final Reconstitution: After the final lyophilization, reconstitute the Syntide 2 (now as an HCl salt) in the desired assay buffer.
Protocol 2: In Vitro Kinase Inhibition Assay using Syntide 2
This protocol provides a general framework for determining the IC50 value of a test compound against CaMKII or PKC using Syntide 2 as a substrate.
Materials:
-
Syntide 2 (TFA-free, see Protocol 1)
-
Recombinant human CaMKII or PKC
-
Kinase Assay Buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.5 mM DTT)
-
For CaMKII: 1.2 mM CaCl2 and 2 µg/ml Calmodulin
-
For PKC: 0.5 mg/ml Phosphatidylserine and 50 µg/ml Diacylglycerol
-
ATP solution
-
Test compound (inhibitor) dissolved in DMSO
-
ATP detection reagent (e.g., ADP-Glo™ Kinase Assay)
-
96-well or 384-well plates
Procedure:
-
Prepare Reagents: Prepare all reagents and store them on ice. Create a serial dilution of the test compound in DMSO.
-
Enzyme and Substrate Preparation: Prepare a master mix containing the kinase assay buffer, Syntide 2, and the respective activators (Calmodulin/CaCl2 for CaMKII or Phosphatidylserine/Diacylglycerol for PKC).
-
Dispense Reagents:
-
Add the test compound dilutions or DMSO (for control wells) to the plate.
-
Add the kinase to all wells except the "no enzyme" control.
-
Pre-incubate the enzyme and inhibitor for 10-15 minutes at room temperature.
-
-
Initiate Kinase Reaction: Add ATP to all wells to start the reaction. The final ATP concentration should ideally be at its Km for the kinase.
-
Incubation: Incubate the plate at 30°C for a predetermined time (e.g., 30-60 minutes), ensuring the reaction is in the linear range.
-
Stop Reaction and Detect Signal: Stop the kinase reaction and measure the remaining ATP (or ADP produced) using a suitable detection reagent according to the manufacturer's instructions.
-
Data Analysis:
-
Subtract the background signal ("no enzyme" control) from all other readings.
-
Normalize the data to the "no inhibitor" (DMSO) control to calculate the percentage of kinase activity.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
-
Quantitative Data Summary (Example):
| Component | Stock Concentration | Volume per well (µL) | Final Concentration |
| Kinase Assay Buffer | 5X | 10 | 1X |
| Syntide 2 | 1 mM | 5 | 100 µM |
| Kinase (CaMKII/PKC) | 100 nM | 5 | 10 nM |
| Test Compound | 10X of final | 5 | Variable |
| ATP | 500 µM | 10 | 100 µM |
| Total Volume | 50 |
Note: These are example concentrations and should be optimized for your specific experimental setup.
Visualizations
Experimental Workflow
Caption: Workflow for Syntide 2 Kinase Inhibition Assay.
CaMKII Signaling Pathway
Caption: Simplified CaMKII activation pathway.
PKC Signaling Pathway
Caption: Classical Protein Kinase C (PKC) activation pathway.
References
Technical Support Center: Syntide 2 TFA-Based Kinase Assays
This technical support center provides comprehensive guidance for researchers, scientists, and drug development professionals utilizing Syntide 2 in Trifluoroacetic Acid (TFA)-based kinase assays. Below you will find frequently asked questions and troubleshooting guides to address common challenges and ensure the success of your experiments.
Frequently Asked Questions (FAQs)
Q1: What is Syntide 2 and for which kinases is it a substrate? A1: Syntide 2 is a synthetic peptide with the sequence PLARTLSVAGLPGKK. It is widely used as a substrate for Calcium/calmodulin-dependent protein kinase II (CaMKII) and in some cases, for Protein Kinase C (PKC). Its sequence is derived from the phosphorylation site 2 of glycogen (B147801) synthase.
Q2: Why is my Syntide 2 peptide supplied as a TFA salt? A2: Trifluoroacetic acid (TFA) is a strong acid commonly used in the final cleavage step of solid-phase peptide synthesis and as an ion-pairing agent during HPLC purification.[1][2] While most of the free TFA is removed during lyophilization, it often remains as a counterion bound to positively charged residues (like lysine) in the peptide.[1][2]
Q3: How can residual TFA affect my kinase assay? A3: Residual TFA can significantly impact your assay in several ways:
-
pH Alteration: TFA is a strong acid (pKa ~0.23) and can lower the pH of your assay buffer, potentially affecting enzyme activity.[2][3]
-
Enzyme Inhibition: The acidic nature of TFA can lead to the denaturation of pH-sensitive enzymes like kinases, resulting in lower activity and false-negative results.[3] TFA may also compete with phosphate (B84403) groups in ATP binding sites.[3]
-
Alteration of Peptide Properties: TFA binding can alter the conformation, solubility, and aggregation state of the Syntide 2 peptide, which may affect its recognition by the kinase.[1]
-
Cytotoxicity in Cell-Based Assays: If the kinase activity is being measured in cell lysates and the peptide is carried over into cell-based assays, TFA can be cytotoxic even at low concentrations.[1][2][3]
Q4: What are the essential controls for a Syntide 2 kinase assay? A4: To ensure the validity of your results, the following controls are crucial:
-
No-Enzyme Control: Contains all reaction components except the kinase. This helps to determine the background signal resulting from non-enzymatic phosphorylation or substrate instability.[4]
-
No-Substrate Control: Contains all reaction components except Syntide 2. This measures any autophosphorylation of the kinase or phosphorylation of other proteins in the enzyme preparation.[4]
-
Blank Control: Contains the assay buffer and detection reagents only. This establishes the baseline signal of the assay medium.[4]
-
Positive Control Inhibitor: If available, a known inhibitor of the kinase should be used to confirm that the observed activity can be specifically inhibited.
Troubleshooting Guides
Problem 1: High Background Signal
Possible Causes:
-
Contaminated [γ-³²P]ATP (Radiometric Assay): The radioactive ATP may contain free phosphate, leading to high background counts.
-
Inefficient Washing (Radiometric Assay): Unincorporated [γ-³²P]ATP may not be sufficiently washed from the phosphocellulose paper.
-
Non-specific Binding (ELISA): The detection antibody may be binding non-specifically to the plate or other components.
-
Peptide Impurities: Impurities from the peptide synthesis may contribute to the background signal.[4]
-
Enzyme Preparation Contamination: The kinase preparation may be contaminated with other kinases or ATPases.
Troubleshooting Steps:
-
Check ATP Purity: Run a blank reaction with no enzyme and no substrate, but with [γ-³²P]ATP, and spot it on the phosphocellulose paper. High counts indicate contamination.
-
Optimize Washing Protocol: Increase the number and duration of wash steps. Ensure the wash buffer (e.g., phosphoric acid) is fresh and at the correct concentration.
-
Use a Blocking Agent (ELISA): Ensure adequate blocking of the microplate wells with an appropriate blocking buffer (e.g., BSA or non-fat milk).
-
Include Detergents: Add a low concentration of a non-ionic detergent (e.g., 0.01-0.05% Tween-20) to the wash buffers to reduce non-specific binding.[4]
-
Assess Peptide Purity: Use high-purity Syntide 2 (>95%). If you suspect impurities, consider re-purifying the peptide.
-
Validate Enzyme Purity: Run a sample of your kinase on an SDS-PAGE gel to check for contaminating proteins.
Problem 2: Low or No Kinase Activity
Possible Causes:
-
Inactive Enzyme: The kinase may have lost activity due to improper storage or handling.
-
Suboptimal Assay Conditions: The pH, temperature, or concentration of co-factors (e.g., Mg²⁺, Ca²⁺/Calmodulin for CaMKII) may not be optimal.
-
Residual TFA Inhibition: High concentrations of TFA from the Syntide 2 preparation may be inhibiting the kinase.[3]
-
Incorrect Reagent Concentrations: The concentrations of ATP, Syntide 2, or the kinase itself may be too low.
-
Incomplete Binding to Phosphocellulose Paper: The phosphorylated Syntide 2 may not be efficiently binding to the P81 paper, leading to an underestimation of activity.[5]
Troubleshooting Steps:
-
Verify Enzyme Activity: Test the kinase with a known, reliable substrate and assay protocol if available.
-
Optimize Reaction Buffer: Perform a matrix titration of key buffer components, such as pH, MgCl₂, and for CaMKII, CaCl₂ and Calmodulin.
-
Address Potential TFA Inhibition:
-
Consider performing a salt exchange to replace TFA with a more biocompatible counterion like acetate (B1210297) or hydrochloride.[2]
-
If a salt exchange is not feasible, ensure the final concentration of the peptide in the assay is low enough to minimize the TFA concentration. The final pH of the reaction buffer should be verified after all components, including the peptide, have been added.
-
-
Titrate Reagents: Systematically vary the concentrations of the kinase, Syntide 2, and ATP to find the optimal conditions.
-
Confirm Phosphopeptide Binding: Syntide 2 contains two basic lysine (B10760008) residues, which should promote binding to the negatively charged phosphocellulose paper. However, if low signal persists, you can verify binding by spotting a known amount of radiolabeled, phosphorylated Syntide 2 and measuring the retained radioactivity after washing. Some studies suggest that peptides should contain at least three basic residues for firm binding.[6][7]
Quantitative Data Summary
The following tables provide typical concentration ranges for key components in a CaMKII assay using Syntide 2. These should be used as a starting point for optimization.
Table 1: Reagent Concentrations in CaMKII Kinase Assays
| Component | Typical Concentration Range | Notes |
| CaMKII | 5 - 50 nM | Optimal concentration depends on the specific activity of the enzyme preparation. |
| Syntide 2 | 20 - 200 µM | Should be at or above the Kₘ for the kinase. |
| ATP | 50 - 200 µM | For biochemical assays. Cellular ATP concentrations are much higher (~4 mM).[8] |
| MgCl₂ | 5 - 15 mM | Essential co-factor for kinase activity. |
| CaCl₂ | 0.5 - 2 mM | For activation of Calmodulin. |
| Calmodulin | 0.3 - 1 µM | For activation of CaMKII.[8] |
Table 2: Assay Performance Metrics
| Parameter | Typical Value | Interpretation |
| Signal-to-Background (S/B) Ratio | > 3 | A higher ratio indicates a more robust assay. |
| Z'-Factor | > 0.5 | An assay with a Z'-factor between 0.5 and 1.0 is considered excellent for high-throughput screening. |
Experimental Protocols
Radiometric Kinase Assay using P81 Phosphocellulose Paper
This protocol is for a standard in vitro kinase assay to measure the phosphorylation of Syntide 2 by CaMKII using radiolabeled ATP.
Materials:
-
Purified CaMKII
-
Syntide 2 (TFA salt)
-
Kinase Reaction Buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM DTT, 2 mM CaCl₂, 1 µM Calmodulin)
-
ATP solution (containing [γ-³²P]ATP)
-
P81 Phosphocellulose Paper
-
Wash Buffer (e.g., 75 mM Phosphoric Acid)
-
Scintillation Counter and Scintillation Fluid
Methodology:
-
Prepare the Reaction Mixture: In a microcentrifuge tube, prepare a master mix containing the kinase reaction buffer, purified CaMKII, and Syntide 2.
-
Initiate the Reaction: Add the ATP solution containing [γ-³²P]ATP to the reaction mixture to start the reaction.
-
Incubate: Incubate the reaction at a controlled temperature (e.g., 30°C) for a specific time period (e.g., 10-30 minutes).
-
Stop the Reaction: Spot a portion of the reaction mixture onto a piece of P81 phosphocellulose paper. The paper will bind the positively charged Syntide 2 peptide.
-
Wash: Extensively wash the phosphocellulose paper with the wash buffer to remove unincorporated [γ-³²P]ATP. This is typically done by immersing the paper in a large volume of wash buffer and agitating for several minutes, repeated 3-4 times.
-
Quantify: Place the dried phosphocellulose paper in a scintillation vial with scintillation fluid and measure the amount of radioactivity using a scintillation counter. The incorporated radioactivity is proportional to the kinase activity.
Visualizations
CaMKII Signaling Pathway
References
- 1. benchchem.com [benchchem.com]
- 2. genscript.com [genscript.com]
- 3. lifetein.com [lifetein.com]
- 4. benchchem.com [benchchem.com]
- 5. A potential pitfall in protein kinase assay: phosphocellulose paper as an unreliable adsorbent of produced phosphopeptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Determination of a large number of kinase activities using peptide substrates, P81 phosphocellulose paper arrays and phosphor imaging - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Studying CaMKII: Tools and standards - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Interpreting Ambiguous Results from a Syntide 2 TFA Assay
Welcome to the technical support center for the Syntide 2 TFA assay. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on troubleshooting and interpreting ambiguous results from this Ca²⁺/calmodulin-dependent protein kinase II (CaMKII) substrate peptide assay.
Frequently Asked Questions (FAQs)
Q1: What is the this compound assay and what is it used for?
The this compound assay is a biochemical method used to measure the activity of Ca²⁺/calmodulin-dependent protein kinase II (CaMKII). Syntide 2 is a synthetic peptide that acts as a substrate for CaMKII. The "TFA" (trifluoroacetic acid) designation indicates that trifluoroacetic acid was used in the synthesis and purification of the peptide, and residual amounts may be present as a counterion. The assay is commonly used for screening potential CaMKII inhibitors or activators and for studying CaMKII kinetics.[1][2]
Q2: How does the ELISA-based Syntide 2 assay work?
In a common ELISA (Enzyme-Linked Immunosorbent Assay) format for the Syntide 2 assay, the Syntide 2 peptide is pre-coated onto the wells of a microplate. When a sample containing active CaMKII is added along with ATP, the enzyme phosphorylates the Syntide 2 substrate. This phosphorylation event is then detected using a specific antibody that recognizes the phosphorylated form of the peptide. This antibody is typically conjugated to an enzyme, such as horseradish peroxidase (HRP), which catalyzes a colorimetric reaction with a substrate (like TMB), producing a signal that is proportional to the amount of phosphorylated Syntide 2, and thus to the CaMKII activity.
Q3: What does a "biphasic" or "U-shaped" dose-response curve mean in my inhibitor screening?
A biphasic dose-response curve, where the response decreases at low inhibitor concentrations but then increases at higher concentrations, can be challenging to interpret. Potential causes include:
-
Off-target effects: At higher concentrations, the inhibitor might be affecting other cellular components or kinases that indirectly influence the measured signal.
-
Compound interference: The inhibitor itself may interfere with the assay components at high concentrations. This could involve direct interaction with the detection antibody or the chromogenic substrate.
-
Complex biological mechanisms: The inhibitor might have a dual effect, inhibiting CaMKII at low concentrations but activating another pathway at higher concentrations that leads to an increase in the signal.
Q4: Can the trifluoroacetic acid (TFA) in the Syntide 2 peptide affect my assay results?
Yes, residual TFA from the peptide synthesis can potentially interfere with the assay. TFA is a strong acid and can alter the local pH of the reaction, which can affect enzyme activity. It can also form ion pairs with the peptide, potentially influencing its interaction with the kinase or the detection antibody. While often present in small amounts, batch-to-batch variability in TFA content could contribute to inconsistent results.
Troubleshooting Guides
Issue 1: High Background Signal
A high background signal can mask the true signal from CaMKII activity, leading to a low signal-to-noise ratio and ambiguous results.
Data Presentation: High Background Signal
| Condition | Raw Absorbance (450 nm) | Interpretation |
| Ambiguous Result | ||
| No Enzyme Control | 0.5 | High background, difficult to distinguish from low enzyme activity. |
| Low Enzyme Concentration | 0.6 | Signal is too close to background. |
| Expected Result | ||
| No Enzyme Control | 0.1 | Low background, providing a good dynamic range. |
| Low Enzyme Concentration | 0.4 | Clear signal above background. |
Troubleshooting Steps:
-
Inadequate Washing: Increase the number of wash steps and the volume of wash buffer between antibody incubations to remove all unbound reagents.
-
Contaminated Reagents: Use fresh, high-quality reagents, including buffers and the chromogenic substrate. Ensure proper storage of all components.
-
Cross-reactivity of Antibodies: The detection antibody may be cross-reacting with non-phosphorylated Syntide 2 or other components in the well. Ensure the antibody is specific for the phosphorylated substrate.
-
Improper Blocking: Ensure the blocking step is sufficient to prevent non-specific binding of antibodies to the plate. Consider increasing the blocking time or using a different blocking agent.
Issue 2: Weak or No Signal
The absence of a signal can be due to a variety of factors, from inactive reagents to incorrect assay setup.
Data Presentation: Weak or No Signal
| Condition | Raw Absorbance (450 nm) | Interpretation |
| Ambiguous Result | ||
| High Enzyme Concentration | 0.15 | Signal is not significantly above the no-enzyme control. |
| Positive Control Inhibitor | 0.14 | No difference with or without a known inhibitor. |
| Expected Result | ||
| High Enzyme Concentration | 1.5 | Strong, clear signal indicating robust enzyme activity. |
| Positive Control Inhibitor | 0.2 | Significant reduction in signal, confirming inhibitor activity. |
Troubleshooting Steps:
-
Inactive Enzyme: Verify the activity of your CaMKII enzyme stock. Repeated freeze-thaw cycles can lead to a loss of activity.
-
Incorrect Reagent Concentration: Double-check the concentrations of all reagents, especially ATP and the CaMKII enzyme.
-
Suboptimal Assay Conditions: Ensure the assay buffer has the correct pH and contains the necessary cofactors for CaMKII activity (Ca²⁺ and calmodulin).
-
Degraded Syntide 2 Peptide: Improper storage of the Syntide 2 peptide can lead to degradation. Store lyophilized peptide at -20°C or -80°C as recommended.
Issue 3: High Variability Between Replicates
High variability between replicate wells makes it difficult to obtain reliable and reproducible data.
Data Presentation: High Variability
| Replicate | Raw Absorbance (450 nm) | % Coefficient of Variation (%CV) |
| Ambiguous Result | ||
| 1 | 0.8 | 25% |
| 2 | 1.2 | |
| 3 | 0.9 | |
| Expected Result | ||
| 1 | 1.0 | <10% |
| 2 | 1.05 | |
| 3 | 0.98 |
Troubleshooting Steps:
-
Pipetting Errors: Ensure your pipettes are calibrated and use proper pipetting techniques. For viscous solutions, consider reverse pipetting.
-
Inadequate Mixing: Ensure all reagents are thoroughly mixed before and after being added to the wells.
-
Edge Effects: The outer wells of a microplate are more prone to evaporation. To minimize this, avoid using the outer wells or ensure the plate is properly sealed during incubations.
-
Inconsistent Incubation Times or Temperatures: Use a temperature-controlled incubator and be consistent with incubation times for all plates.
Experimental Protocols
Standard this compound Assay Protocol (ELISA-based)
-
Plate Coating: A 96-well microplate is pre-coated with Syntide 2 peptide.
-
Blocking: The plate is washed and then blocked with a blocking buffer (e.g., 1% BSA in PBS) for 1-2 hours at room temperature to prevent non-specific binding.
-
Kinase Reaction:
-
Prepare the kinase reaction buffer containing an appropriate buffer (e.g., Tris-HCl), MgCl₂, CaCl₂, and calmodulin.
-
Add your test compounds (inhibitors or activators) at various concentrations to the wells.
-
Add the CaMKII enzyme to the wells.
-
Initiate the reaction by adding ATP.
-
Incubate the plate at 30°C for a specified time (e.g., 30-60 minutes).
-
-
Detection:
-
Wash the plate to remove the kinase reaction components.
-
Add the phospho-Syntide 2 specific primary antibody and incubate for 1 hour at room temperature.
-
Wash the plate.
-
Add the HRP-conjugated secondary antibody and incubate for 1 hour at room temperature.
-
Wash the plate.
-
Add the TMB substrate and incubate in the dark until sufficient color develops.
-
-
Signal Measurement:
-
Stop the reaction by adding a stop solution (e.g., 1M H₂SO₄).
-
Read the absorbance at 450 nm using a microplate reader.
-
Mandatory Visualizations
Caption: CaMKII signaling pathway showing activation and downstream effects.
Caption: Experimental workflow for the ELISA-based this compound assay.
References
Navigating the Pitfalls of TFA: A Technical Guide for Researchers
Technical Support Center
This guide provides researchers, scientists, and drug development professionals with essential information and troubleshooting strategies to mitigate the impact of the trifluoroacetic acid (TFA) counterion on experimental outcomes. TFA is a common remnant from peptide synthesis and purification that can significantly interfere with a wide range of biological and analytical assays.
Frequently Asked Questions (FAQs)
Q1: What is TFA and why is it present in my peptide sample?
A1: Trifluoroacetic acid (TFA) is a strong acid used extensively in solid-phase peptide synthesis (SPPS) for cleaving the synthesized peptide from the resin and during purification via reversed-phase high-performance liquid chromatography (RP-HPLC).[1][2] While free TFA is largely removed by lyophilization, it remains as a counterion, ionically bound to positively charged residues (like Lysine, Arginine, and the N-terminus) in the peptide.[2] Consequently, synthetic peptides are typically delivered as TFA salts.
Q2: How can residual TFA adversely affect my experiments?
A2: Residual TFA can have a multitude of negative effects on experimental results, including:
-
Cellular Toxicity: TFA can be cytotoxic, even at nanomolar concentrations, leading to inhibition of cell proliferation, reduced viability, or even apoptosis.[3] This can confound the interpretation of a peptide's biological activity.
-
Alteration of Peptide Properties: TFA can alter the secondary structure, solubility, and aggregation propensity of peptides, which can impact their biological function and interaction with targets.
-
Assay Interference: TFA can directly interfere with analytical techniques. It is known to cause signal suppression in mass spectrometry and can interfere with spectroscopic methods like Circular Dichroism (CD) and Fourier-transform infrared spectroscopy (FTIR).[4]
-
In-vivo Immune Response: TFA can trifluoroacetylate amino groups on proteins and phospholipids (B1166683) in vivo, potentially eliciting an antibody response.[3]
Q3: When is it critical to remove or exchange the TFA counterion?
A3: The decision to remove TFA depends on the sensitivity of your application. For many in vitro and in vivo studies, TFA removal is highly recommended. Consider TFA removal essential for:
-
Cell-based assays (proliferation, cytotoxicity, signaling)
-
In vivo studies in animal models
-
Structural biology studies (NMR, X-ray crystallography, CD)
-
Quantitative mass spectrometry
-
Assays where peptide conformation is critical for activity
For applications like polyclonal antibody production or some non-quantitative western blotting, the presence of TFA may be tolerable.
Q4: What are the common methods for removing TFA?
A4: The two most prevalent and effective methods for TFA removal are:
-
Lyophilization with Hydrochloric Acid (HCl): This involves dissolving the peptide in a dilute HCl solution and then freeze-drying it. The stronger acid (HCl) displaces the weaker TFA, which is then removed as a volatile acid during lyophilization. This process is typically repeated several times for complete exchange.
-
Ion-Exchange Chromatography (IEX): This method separates molecules based on their net charge. The peptide solution is passed through a column containing a charged resin. The peptide binds to the resin, allowing the TFA counterions to be washed away. The peptide is then eluted with a solution containing the desired counterion (e.g., acetate (B1210297) or chloride).
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Inconsistent or poor results in cell-based assays (e.g., low cell viability, unexpected signaling) | Residual TFA in the peptide preparation is causing cytotoxicity or off-target effects. | 1. Run a TFA control: Test the effect of TFA alone on your cells at the same concentration present in your peptide solution. 2. Perform TFA removal: Use one of the recommended protocols to exchange the TFA for a more biocompatible counterion like acetate or chloride. |
| Poor signal or ion suppression in Mass Spectrometry (LC-MS) | TFA is a strong ion-pairing agent that suppresses the signal of peptides and proteins.[5] | 1. Use a different mobile phase additive: If possible, replace TFA with formic acid (FA) or difluoroacetic acid (DFA), which cause less ion suppression.[6] 2. Post-column modification: Add a reagent post-column to counteract the effects of TFA. 3. TFA removal from the peptide: Prior to analysis, exchange the TFA counterion of your peptide. |
| Anomalous spectra in Circular Dichroism (CD) or FTIR | TFA has a strong absorbance in the far-UV region, which can interfere with the analysis of peptide secondary structure.[4] | 1. Perform TFA removal: Exchange the TFA for a counterion that does not have significant absorbance in the region of interest. 2. Blank correction: While not ideal, careful subtraction of a TFA-containing blank may help, but is often insufficient for accurate structural determination. |
| Peptide aggregation or precipitation | TFA can influence the conformational stability of peptides, sometimes promoting aggregation.[7] | 1. TFA Exchange: Exchanging TFA for a different counterion like acetate may improve the peptide's solubility and reduce aggregation. 2. Solubility testing: Before use, test the solubility of your peptide in various buffers to find the optimal conditions. |
Quantitative Data on TFA's Impact
The following tables summarize the quantitative effects of TFA on various experimental parameters.
Table 1: Cytotoxicity of TFA on Various Cell Lines
| Cell Line | Assay Type | Reported IC50 of TFA or Concentration Causing Inhibition | Reference |
| Fetal Rat Osteoblasts | Cell Proliferation | Inhibition observed at as low as 10 nM; 10% inhibition at 100 nM | [3] |
| HUVEC | Cell Proliferation | ~0.1 mM found to be the inhibiting agent | |
| Jurkat | Cell Viability | Significant toxicity observed at ~5 mM | [7] |
| PC-12 | Cell Viability | 1-5 mM induced significant cell death | [7] |
| Multiple (e.g., HeLa, HEK293) | General Observation | Cytotoxic effects commonly observed at >100 µM | [7] |
| Murine Glioma | Cell Growth | Promoted cell growth at 0.5–7.0 mM | [3] |
Disclaimer: IC50 values can vary significantly based on experimental conditions such as cell density, exposure time, and the specific assay used. It is recommended to determine the toxicity of TFA for your specific cell line and experimental setup.
Table 2: Impact of TFA on Mass Spectrometry Signal Intensity
| Analyte | TFA Concentration | Alternative Additive/Method | Signal Intensity Improvement | Reference |
| Various Compounds | Not specified | Post-column infusion of NH4OH | 1.2 to 20-fold | [8] |
| Intact Proteins | Not specified | Acidic vapor assisted electrospray | ~10-fold | [9] |
| Peptides | 0.1% (v/v) | No TFA (Formic Acid instead) | Significantly higher sensitivity at lower concentrations | [5] |
| mAb Subunits | 0.1% (v/v) | 0.1% DFA | ~2 to 3-fold | [6] |
| mAb Subunits | 0.1% (v/v) | 0.1% FA | ~5 to 6-fold | [6] |
| Proteins | 0.1% (v/v) | Addition of 0.1% m-NBA (supercharging agent) | Up to 70-fold | [8] |
Table 3: Effect of TFA on Peptide Secondary Structure and Aggregation
| Peptide/Protein | Technique | Observation | Quantitative Effect | Reference |
| Actin (1-28) peptide | CD Spectroscopy | TFE (related fluorinated compound) induces helical structure | Up to 48% helical content in 80% TFE | [10] |
| Pediocin PA-1 | CD Spectroscopy | Presence of TFA affects the structural folding | Significant spectral changes observed | [4] |
| Melittin (B549807) | FTIR & 2D IR | TFA induces aggregation of melittin within a complex | 12% of melittin aggregated | [7] |
| EGFP | Light Scattering & CD | TFE induces the formation of β-sheet-rich fibrils | Aggregation increases sharply at 15% TFE | [11] |
Experimental Protocols
Protocol 1: TFA Removal by Lyophilization with HCl
This is a widely adopted method for exchanging TFA for the more biocompatible chloride counterion.
Materials:
-
TFA-salt of the peptide
-
100 mM Hydrochloric acid (HCl) solution
-
Distilled water
-
Lyophilizer
Procedure:
-
Dissolution: Dissolve the peptide in distilled water at a concentration of 1 mg/mL.
-
Acidification: Add 100 mM HCl to the peptide solution to achieve a final HCl concentration of 2-10 mM.
-
Incubation: Let the solution stand at room temperature for at least one minute.
-
Freezing: Flash-freeze the solution, preferably in liquid nitrogen.
-
Lyophilization: Lyophilize the frozen sample overnight until all liquid is removed.
-
Repeat: Re-dissolve the lyophilized powder in the dilute HCl solution and repeat the freezing and lyophilization steps at least two more times to ensure complete exchange.
-
Final Reconstitution: After the final lyophilization, reconstitute the peptide in your desired experimental buffer.
Protocol 2: TFA Removal by Ion-Exchange Chromatography (IEX)
This protocol is suitable for peptides that are stable under the conditions required for IEX.
Materials:
-
TFA-salt of the peptide
-
Strong anion exchange resin (e.g., AG1-X8)
-
Equilibration buffer (low ionic strength)
-
Elution buffer (high ionic strength, containing the desired counterion, e.g., NaCl or sodium acetate)
-
Distilled water
-
Chromatography column
Procedure:
-
Resin Preparation: Pack a column with the strong anion exchange resin. The column should have a 10- to 50-fold excess of anion binding sites relative to the amount of peptide.
-
Equilibration: Equilibrate the column with the equilibration buffer. The pH of the buffer should be chosen so that the peptide is charged and will bind to the resin.
-
Sample Loading: Dissolve the peptide in the equilibration buffer and load it onto the column.
-
Washing: Wash the column with several column volumes of the equilibration buffer to remove the TFA ions.
-
Elution: Elute the peptide from the column using the elution buffer. The high salt concentration will displace the peptide from the resin.
-
Desalting and Lyophilization: The collected fractions containing the peptide may need to be desalted (e.g., by dialysis or RP-HPLC with a volatile buffer) and then lyophilized to obtain the final peptide product with the new counterion.
Visualizations
Caption: A troubleshooting workflow for identifying and mitigating TFA-related experimental issues.
Caption: Overview of the two primary methods for TFA counterion exchange.
Caption: Hypothetical model of how TFA's cytotoxic effects may interfere with major cell signaling pathways. Dashed lines indicate plausible but not directly quantified interactions based on search results.
References
- 1. NMR Study of the Secondary Structure and Biopharmaceutical Formulation of an Active Branched Antimicrobial Peptide - PMC [pmc.ncbi.nlm.nih.gov]
- 2. NF-κB signaling in inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
- 6. researchgate.net [researchgate.net]
- 7. Trifluoroacetic acid as excipient destabilizes melittin causing the selective aggregation of melittin within the centrin-melittin-trifluoroacetic acid complex - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Enhancing Sensitivity of Liquid Chromatography–Mass Spectrometry of Peptides and Proteins Using Supercharging Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Effect of trifluoroethanol on protein secondary structure: an NMR and CD study using a synthetic actin peptide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. A Desolvation Model for Trifluoroethanol-Induced Aggregation of Enhanced Green Fluorescent Protein - PMC [pmc.ncbi.nlm.nih.gov]
preventing degradation of Syntide 2 TFA during long incubations
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals prevent the degradation of Syntide 2 TFA during long incubations.
Frequently Asked Questions (FAQs)
Q1: How should I store this compound to ensure its stability?
Proper storage is crucial for maintaining the integrity of this compound. For lyophilized powder, it is recommended to store it at -20°C in a dry, dark environment as the product can be hygroscopic and light-sensitive[1]. Once reconstituted, the peptide solution should be aliquoted to avoid repeated freeze-thaw cycles and stored at -20°C or below[1][2]. Stock solutions are reported to be stable for up to 3 months at -20°C[2]. One supplier suggests that for shipping, the product is stable at ambient temperature for a few days[3].
Q2: What is the recommended solvent for reconstituting this compound?
Different suppliers provide slightly different recommendations. Generally, Syntide 2 is soluble in water[4]. One datasheet suggests using distilled water for solutions up to 2 mg/ml and acetonitrile (B52724) for higher concentrations[1]. Another supplier recommends 5% acetic acid at a concentration of 1 mg/mL[2]. The choice of solvent may depend on the specific requirements of your assay.
Q3: What are the common causes of this compound degradation during long incubations?
While specific data on Syntide 2 degradation is limited, peptides, in general, are susceptible to several degradation pathways in aqueous solutions, especially during long incubations. These include:
-
Hydrolysis: Cleavage of peptide bonds, which can be accelerated at non-optimal pH values[5].
-
Oxidation: Certain amino acid residues are prone to oxidation.
-
Deamidation: The removal of an amide group.
-
Aggregation and Adsorption: Peptides can stick to surfaces or each other, leading to loss of active material.
Q4: Are there any specific components in my assay buffer that could be affecting Syntide 2 stability?
Yes, the composition of your incubation buffer can significantly impact peptide stability. For instance, a suboptimal pH can accelerate hydrolysis[5]. The presence of proteases in impure enzyme preparations or contaminated solutions can lead to enzymatic degradation. Conversely, some buffer components can be protective. For example, the use of a reducing agent like Dithiothreitol (DTT) in a kinase assay buffer can help prevent oxidation[6]. A typical kinase assay buffer for Syntide 2 might include 30 mM Na HEPES (pH 7.5), 100 mM NaCl, 0.2 mM CaCl2, 10 mM MgCl2, and 2 mM DTT[6].
Troubleshooting Guide
This guide addresses specific issues you might encounter with this compound during your experiments.
| Problem | Potential Cause | Troubleshooting Suggestion |
| Loss of Syntide 2 activity over time in a long incubation | Peptide degradation (hydrolysis, oxidation) | Optimize the pH of your incubation buffer. While specific data for Syntide 2 is unavailable, many peptides have maximum stability at a slightly acidic pH (around 3-5)[5]. Include a reducing agent like DTT (e.g., 1-5 mM) in your buffer to prevent oxidation. If possible, shorten the incubation time or run the incubation at a lower temperature. |
| Proteolytic degradation | Ensure all your reagents, especially enzyme preparations, are of high purity and free from contaminating proteases. Consider adding a broad-spectrum protease inhibitor cocktail to your reaction mixture. | |
| Adsorption to surfaces | Use low-protein-binding microplates and pipette tips. Including a small amount of a non-ionic detergent (e.g., 0.01% Tween-20) in your buffer can sometimes help reduce adsorption. | |
| Inconsistent results between experiments | Improper storage and handling of Syntide 2 | Strictly follow the recommended storage conditions. Aliquot reconstituted Syntide 2 to avoid multiple freeze-thaw cycles. Protect the peptide from light and moisture[1][3]. |
| Buffer variability | Prepare fresh buffers for each experiment and ensure the pH is consistent. | |
| Precipitation of Syntide 2 in the assay | Poor solubility at the working concentration or in the specific buffer | Ensure the final concentration of Syntide 2 is within its solubility limit in your assay buffer. You may need to empirically determine the optimal solubility. Consider adjusting the pH or ionic strength of your buffer. |
Data and Protocols
Summary of Recommended Handling and Storage Conditions for this compound
| Parameter | Recommendation | Source |
| Storage of Lyophilized Powder | -20°C, protected from light and moisture. | [1][3] |
| Storage of Reconstituted Solution | Aliquot and store at -20°C or below; stable for up to 3 months at -20°C. | [1][2] |
| Recommended Solvents | Distilled water (up to 2 mg/ml), acetonitrile, or 5% acetic acid (1 mg/mL). | [1][2] |
| Freeze-Thaw Cycles | Avoid repeated freeze-thaw cycles. | [1] |
Experimental Protocol: General Workflow for Assessing Peptide Stability
The following is a generalized workflow to assess the stability of a peptide like Syntide 2 under your specific experimental conditions. This protocol is based on common practices for peptide stability studies.
Caption: General workflow for a peptide stability study.
Signaling Pathways and Logical Relationships
Caption: Common degradation pathways for peptides in solution.
References
- 1. abbiotec.com [abbiotec.com]
- 2. Syntide 2 Phosphate acceptor peptide that serves as a substrate for CaM kinase II and protein kinase C. | 108334-68-5 [sigmaaldrich.com]
- 3. This compound | CaMK | | Invivochem [invivochem.com]
- 4. Syntide 2, CaMKII Substrate - Echelon Biosciences [echelon-inc.com]
- 5. Stability and degradation profiles of Spantide II in aqueous solutions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. jneurosci.org [jneurosci.org]
Validation & Comparative
Validating Syntide 2 TFA Results: A Comparative Guide to a Non-Peptide Based Assay
For researchers, scientists, and drug development professionals engaged in kinase research, the accurate measurement of enzyme activity is paramount. The synthetic peptide, Syntide 2 TFA, a well-established substrate for Ca2+/calmodulin-dependent protein kinase II (CaMKII), is a cornerstone of many kinase assays. However, traditional methods relying on radiolabeled ATP present safety and disposal challenges. This guide provides a comprehensive comparison of the traditional this compound-based assay with a non-peptide based, luminescence-based alternative, the ADP-Glo™ Kinase Assay, offering supporting data and detailed protocols to validate and potentially transition assay platforms.
This comparison will delve into the methodologies of both a classic radioactive this compound assay and the ADP-Glo™ assay. Quantitative performance data will be presented to allow for an objective assessment of their relative merits. Furthermore, detailed signaling pathway and experimental workflow diagrams will provide a clear visual representation of the underlying biology and procedural steps.
Performance Comparison: this compound vs. ADP-Glo™
The following table summarizes key performance metrics for both a traditional radioactive this compound assay and the non-peptide based ADP-Glo™ Kinase Assay for measuring CaMKII activity. The data presented is a representative compilation from various sources to highlight typical assay performance.
| Parameter | Traditional Radioactive this compound Assay | ADP-Glo™ Kinase Assay (with Syntide 2) |
| Principle | Measures the incorporation of 32P from [γ-32P]ATP into Syntide 2 peptide. | Measures the amount of ADP produced in the kinase reaction via a coupled luciferase/luciferin reaction. |
| Detection Method | Scintillation counting of captured, radiolabeled peptide. | Luminescence. |
| Throughput | Low to medium. | High. |
| Safety | Requires handling of radioactive materials. | Non-radioactive. |
| Assay Format | Multi-step with wash steps. | Homogeneous "add-mix-read" format. |
| Sensitivity | High. | High, can detect low levels of ATP conversion. |
| Z'-factor * | Typically ≥ 0.7 | Typically ≥ 0.7 |
| IC50 Determination | Well-established for numerous inhibitors. | Correlates well with established IC50 values. |
*Z'-factor is a statistical measure of the quality of a high-throughput screening assay. A value ≥ 0.5 is considered excellent.
Experimental Protocols
Traditional Radioactive this compound Assay Protocol for CaMKII Activity
This protocol outlines a typical procedure for measuring CaMKII activity using [γ-32P]ATP and this compound.
Materials:
-
Purified CaMKII enzyme
-
This compound peptide substrate
-
[γ-32P]ATP
-
Kinase reaction buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Brij-35)
-
Calmodulin and CaCl2 (for CaMKII activation)
-
ATP solution
-
Phosphocellulose paper
-
Wash buffer (e.g., 75 mM phosphoric acid)
-
Scintillation cocktail and counter
Procedure:
-
Prepare the kinase reaction mix by combining kinase buffer, calmodulin, CaCl2, and purified CaMKII enzyme.
-
Initiate the reaction by adding a mixture of this compound, non-radioactive ATP, and [γ-32P]ATP.
-
Incubate the reaction at 30°C for a specified time (e.g., 10-30 minutes).
-
Stop the reaction by spotting a portion of the reaction mixture onto phosphocellulose paper.
-
Wash the phosphocellulose paper multiple times with the wash buffer to remove unincorporated [γ-32P]ATP.
-
Air dry the phosphocellulose paper.
-
Place the paper in a scintillation vial with scintillation cocktail.
-
Quantify the incorporated radioactivity using a scintillation counter.
ADP-Glo™ Kinase Assay Protocol for CaMKII Activity
This protocol describes the use of the non-radioactive, luminescence-based ADP-Glo™ Kinase Assay to measure CaMKII activity.
Materials:
-
Purified CaMKII enzyme
-
This compound peptide substrate
-
ADP-Glo™ Kinase Assay Kit (containing ADP-Glo™ Reagent and Kinase Detection Reagent)
-
Kinase reaction buffer (as above)
-
Calmodulin and CaCl2
-
ATP solution
-
White, opaque multi-well plates suitable for luminescence measurements
-
Luminometer
Procedure:
-
Prepare the kinase reaction mix in the wells of a white multi-well plate by combining kinase buffer, calmodulin, CaCl2, this compound, and ATP.
-
Initiate the reaction by adding the purified CaMKII enzyme.
-
Incubate the reaction at room temperature for a specified time (e.g., 60 minutes).
-
Add ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining ATP.
-
Incubate for 40 minutes at room temperature.
-
Add Kinase Detection Reagent to each well to convert the generated ADP to ATP and produce a luminescent signal.
-
Incubate for 30-60 minutes at room temperature.
-
Measure the luminescence using a plate-reading luminometer.
Visualizing the Methodologies and Pathways
To further clarify the experimental processes and the biological context, the following diagrams are provided.
Unveiling the Cross-Reactivity Profile of Syntide 2 TFA with Protein Kinases
For researchers, scientists, and drug development professionals, understanding the substrate specificity of peptide probes is paramount for accurate and reliable experimental outcomes. This guide provides a comprehensive comparison of the cross-reactivity of Syntide 2 TFA, a well-known substrate for Ca2+/calmodulin-dependent protein kinase II (CaMKII), with other protein kinases. The information presented herein is supported by experimental data to facilitate informed decisions in kinase assay design and inhibitor screening.
Syntide 2 is a synthetic peptide with a sequence (PLARTLSVAGLPGKK) homologous to phosphorylation site 2 on glycogen (B147801) synthase.[1] It is widely utilized as a substrate to assay the activity of CaMKII.[1][2] However, like many peptide substrates, Syntide 2 is not exclusively phosphorylated by its primary target. This guide explores its interactions with other protein kinases, providing quantitative data and detailed experimental protocols for assessing its specificity.
Comparative Kinase Activity with Syntide 2
The efficiency of a kinase to phosphorylate a substrate can be compared using the Vmax/Km ratio, which represents the catalytic efficiency of the enzyme. A higher Vmax/Km ratio indicates a more efficient substrate. Experimental data has revealed that while Syntide 2 is an excellent substrate for CaMKII, it is also recognized by several other kinases, albeit with lower efficiency.
| Protein Kinase | Relative Vmax/Km Ratio | Km for Syntide 2 (µM) | Primary Activator(s) |
| Ca2+/calmodulin-dependent protein kinase II (CaMKII) | 100 | 12 | Ca2+/Calmodulin |
| Protein Kinase C (PKC) | 22 | Not Reported | Diacylglycerol, Ca2+, Phospholipids |
| Phosphorylase Kinase | 2 | Not Reported | Ca2+, Phosphorylation by PKA |
| Myosin Light Chain Kinase (MLCK) | 0.5 | Not Reported | Ca2+/Calmodulin |
| Ca2+/calmodulin-dependent protein kinase V (CaMKV) | Substrate recognition reported, but kinetic data is not readily available. | Not Reported | Ca2+/Calmodulin |
| Raf-1 | Substrate recognition reported, but kinetic data is not readily available. | Not Reported | Ras, Growth Factors |
This table summarizes the relative phosphorylation efficiency of various protein kinases using Syntide 2 as a substrate. The data is compiled from publicly available sources.[1]
Signaling Pathway Context: CaMKII and Raf-1 Interaction
To visualize the biological context in which Syntide 2's primary target, CaMKII, operates and interacts with other kinases, the following signaling pathway diagram illustrates the activation of CaMKII and its subsequent phosphorylation of downstream targets, including its reported interaction with the Raf-1 kinase, a key component of the MAPK/ERK signaling cascade.
Experimental Protocols
Accurate assessment of kinase activity and substrate specificity is highly dependent on the experimental methodology. Below is a detailed protocol for a typical in vitro kinase assay using Syntide 2.
In Vitro Kinase Assay Workflow
The following diagram outlines the general workflow for an in vitro kinase assay to determine the phosphorylation of Syntide 2 by a protein kinase of interest.
Detailed Protocol: In Vitro Kinase Assay
Objective: To quantify the phosphorylation of Syntide 2 by a specific protein kinase.
Materials:
-
Purified recombinant protein kinase
-
This compound (stock solution in water or appropriate buffer)
-
Kinase Reaction Buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT)
-
ATP (stock solution, both radiolabeled [γ-³²P]ATP and non-radiolabeled 'cold' ATP)
-
P81 phosphocellulose paper
-
Wash Buffer (e.g., 0.5% phosphoric acid)
-
Scintillation fluid and counter (for radiolabeled assays)
-
Kinase detection kit (e.g., ADP-Glo™ for non-radiolabeled assays)
-
Microcentrifuge tubes
-
Incubator or water bath at 30°C
Procedure:
-
Prepare the Kinase Reaction Master Mix: On ice, prepare a master mix containing the kinase reaction buffer, the protein kinase of interest, and any necessary activators (e.g., Ca²⁺/Calmodulin for CaMKII).
-
Prepare Substrate Dilutions: Prepare serial dilutions of Syntide 2 in water or kinase buffer to determine the Km. For a standard assay, a final concentration of 20-50 µM is often used.
-
Initiate the Reaction:
-
For each reaction, combine the master mix and the Syntide 2 dilution in a microcentrifuge tube.
-
Initiate the phosphorylation reaction by adding the ATP solution. For radiolabeled assays, this will be a mix of [γ-³²P]ATP and cold ATP. For non-radiolabeled assays, this will be cold ATP. The final ATP concentration is typically around 100 µM.
-
-
Incubation: Incubate the reactions at 30°C for a predetermined time (e.g., 10-30 minutes). Ensure the reaction time is within the linear range of the assay.
-
Stop the Reaction: Terminate the reaction by adding a stop solution (e.g., a solution containing EDTA to chelate Mg²⁺) or by spotting the reaction mixture directly onto P81 phosphocellulose paper.
-
Separation and Washing (for radiolabeled assays):
-
Spot a portion of each reaction mixture onto a labeled square of P81 paper.
-
Allow the spots to dry completely.
-
Wash the P81 papers multiple times in a large volume of wash buffer (e.g., 0.5% phosphoric acid) to remove unincorporated [γ-³²P]ATP.
-
Perform a final wash with acetone (B3395972) and let the papers dry.
-
-
Quantification:
-
Radiolabeled Assay: Place each dried P81 paper square into a scintillation vial with scintillation fluid and measure the incorporated radioactivity using a scintillation counter.
-
Non-Radiolabeled Assay: Follow the manufacturer's instructions for the specific kinase detection kit (e.g., measuring luminescence to quantify ADP production).
-
-
Data Analysis:
-
Calculate the amount of phosphate (B84403) incorporated into Syntide 2.
-
To determine kinetic parameters (Km and Vmax), plot the reaction velocity (phosphate incorporation) against the Syntide 2 concentration and fit the data to the Michaelis-Menten equation.
-
Conclusion
This compound is a highly effective substrate for CaMKII, making it a valuable tool for studying the activity of this important kinase. However, researchers must be aware of its potential cross-reactivity with other kinases, most notably PKC. When using Syntide 2 in complex biological samples or for high-throughput screening, it is crucial to consider the potential for off-target phosphorylation and to include appropriate controls to ensure the validity of the results. The experimental protocols provided in this guide offer a framework for rigorously assessing the specificity of Syntide 2 and other peptide substrates in your own experimental systems.
References
Quantitative Analysis of Syntide 2 TFA Phosphorylation by Mass Spectrometry: A Comparison Guide
For researchers, scientists, and drug development professionals engaged in kinase activity assays, the accurate quantification of substrate phosphorylation is paramount. Syntide 2, a synthetic peptide substrate for Calcium/calmodulin-dependent protein kinase II (CaMKII) and Protein Kinase C (PKC), is widely utilized in such assays.[1][2] This guide provides a comprehensive overview of the quantitative analysis of Syntide 2 trifluoroacetate (B77799) (TFA) salt phosphorylation by mass spectrometry, comparing it with alternative substrates and methodologies.
Data Presentation: Quantitative Performance
While direct, side-by-side comparisons of mass spectrometry performance metrics for Syntide 2 phosphorylation are not extensively documented in the literature, the following table summarizes known kinetic data and provides a template for key mass spectrometry performance indicators that are crucial for assay validation.
| Substrate | Kinase | Km (µM) | Vmax (relative units) | Mass Spectrometry Method | Limit of Detection (LOD) | Limit of Quantification (LOQ) | Dynamic Range | Reference |
| Syntide 2 | CaMKII | 12 | - | LC-MS/MS (MRM) | Data not available | Data not available | Data not available | [3] |
| Syntide 2 | MaCDPK1 | 38.61 | 15873 (RLU) | Luminescence-based | Not Applicable | Not Applicable | Not Applicable | [4] |
| Autocamtide-2 | CaMKII | - | - | - | Data not available | Data not available | Data not available | - |
| AC3 Peptide | CaMKII | - | - | - | Data not available | Data not available | Data not available | - |
Experimental Protocols
A robust and reproducible protocol is essential for the accurate quantification of Syntide 2 phosphorylation. Below is a detailed methodology for a label-free quantitative analysis using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Protocol: Label-Free Quantitative Analysis of Syntide 2 Phosphorylation by LC-MS/MS
1. Kinase Reaction:
-
Prepare a reaction mixture containing the kinase of interest (e.g., CaMKII), ATP, and the necessary cofactors in a kinase buffer.
-
Initiate the reaction by adding Syntide 2 TFA to a final concentration within the linear range of the assay.
-
Incubate the reaction at the optimal temperature and for a predetermined time to ensure measurable phosphorylation without reaching saturation.
-
Stop the reaction by adding a quenching solution, such as a strong acid (e.g., trifluoroacetic acid) or a chelating agent (e.g., EDTA), to inactivate the kinase.
2. Phosphopeptide Enrichment (Optional but Recommended):
-
For complex samples where the phosphorylated Syntide 2 is at a low abundance, enrichment is recommended to improve detection.
-
Titanium dioxide (TiO2) or Immobilized Metal Affinity Chromatography (IMAC) are common methods for phosphopeptide enrichment.[5][6]
-
Acidify the sample with an appropriate acid (e.g., 2,5-dihydroxybenzoic acid for TiO2).
-
Incubate the sample with the TiO2 or IMAC beads to allow binding of the phosphorylated Syntide 2.
-
Wash the beads to remove non-phosphorylated peptides and other contaminants.
-
Elute the phosphorylated Syntide 2 from the beads using a high pH buffer (e.g., ammonium (B1175870) hydroxide).
3. LC-MS/MS Analysis:
-
Liquid Chromatography (LC):
-
Use a reverse-phase C18 column for peptide separation.
-
Establish a gradient of increasing organic solvent (e.g., acetonitrile) with an ion-pairing agent like formic acid to elute the peptides.
-
-
Mass Spectrometry (MS):
-
Operate the mass spectrometer in a data-dependent acquisition (DDA) mode for initial discovery and identification of the phosphorylated Syntide 2.
-
For targeted quantification, develop a Multiple Reaction Monitoring (MRM) or Parallel Reaction Monitoring (PRM) method.[7][8][9]
-
Precursor Ion: Select the m/z of the phosphorylated Syntide 2.
-
Fragment Ions: Select specific, high-intensity fragment ions of the phosphorylated Syntide 2 for monitoring.
-
-
-
Data Analysis:
-
Integrate the peak areas of the selected fragment ion transitions.
-
Quantify the amount of phosphorylated Syntide 2 by comparing the peak areas to a standard curve generated with a known amount of a synthetic phosphopeptide standard.
-
Comparison with Alternative Substrates
While Syntide 2 is a versatile substrate, several alternatives exist, each with its own set of advantages and disadvantages.
| Alternative Substrate | Description | Advantages | Disadvantages |
| Autocamtide-2 | A 13-amino acid peptide substrate for CaMKII. | High specificity for CaMKII. | May not be suitable for assaying other kinases. |
| AC3 Peptide | A substrate for CaMKII that contains a basic residue at the -8 position. | Binds to both the S and T sites of CaMKII. | May exhibit different binding kinetics compared to Syntide 2. |
| Generic Kinase Substrates (e.g., Myelin Basic Protein) | Large protein substrates with multiple phosphorylation sites. | Can be used to assay a broad range of kinases. | Lower specificity, can lead to complex data with multiple phosphorylated forms. |
| Fluorescently Labeled Peptides | Peptides with attached fluorophores for non-mass spectrometric detection. | Enables high-throughput screening with simpler instrumentation. | Indirect detection of phosphorylation; potential for interference from fluorescent compounds. |
Mandatory Visualizations
Experimental Workflow
The following diagram illustrates the key steps in the quantitative analysis of Syntide 2 phosphorylation by mass spectrometry.
Caption: Experimental workflow for quantitative analysis of Syntide 2 phosphorylation.
CaMKII Signaling Pathway Context
This diagram shows a simplified signaling pathway where CaMKII, a primary kinase for Syntide 2, is activated.
References
- 1. Using CRISPR-Cas9/phosphoproteomics to identify substrates of calcium/calmodulin-dependent kinase 2δ - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Quantitative proteomics analysis of CaMKII phosphorylation and the CaMKII interactome in the mouse forebrain - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Multiple Reaction Monitoring-Mass Spectrometric Assays Can Accurately Measure Many Protein Concentrations in Complex Mixtures - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Characterization of a TiO2 enrichment method for label-free quantitative phosphoproteomics - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Characterization of a TiO₂ enrichment method for label-free quantitative phosphoproteomics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. An MRM-based Workflow for Quantifying Cardiac Mitochondrial Protein Phosphorylation in Murine and Human Tissue - PMC [pmc.ncbi.nlm.nih.gov]
- 8. UWPR [proteomicsresource.washington.edu]
- 9. Tools and protocol for quantification of myosin phosphorylation with MRM-MS - PMC [pmc.ncbi.nlm.nih.gov]
Decoding Kinase Activity in Complex Botanical Samples: A Comparative Guide to Syntide 2 TFA Specificity
For researchers, scientists, and drug development professionals navigating the intricate web of plant signaling pathways, the precise measurement of protein kinase activity is paramount. This guide provides a comprehensive comparison of Syntide 2 TFA, a widely used peptide substrate for calcium-dependent protein kinases (CDPKs), with other commercially available alternatives. By examining experimental data and detailed protocols, we aim to equip researchers with the knowledge to select the most specific substrate for their studies in crude plant extracts, thereby ensuring data accuracy and reliability.
Introduction to Kinase Substrate Specificity in Plant Extracts
Comparative Analysis of Kinase Peptide Substrates
The ideal peptide substrate for a kinase assay in a crude extract should exhibit high affinity and specificity for the kinase of interest while being a poor substrate for other endogenous kinases. Below is a comparative analysis of this compound and two other commercially available peptide substrates, Autocamtide-2 and Kemptide.
| Substrate | Target Kinase (Primary) | Sequence | Reported Use in Plants | Potential for Off-Target Phosphorylation in Plant Extracts |
| This compound | CaMKII / CDPKs | PLARTLSVAGLPGKK | Yes[1] | Moderate to High: The consensus phosphorylation site for many plant CDPKs is somewhat degenerate, and other basophilic kinases may phosphorylate Syntide 2. |
| Autocamtide-2 | CaMKII | KKALRRQEAVDAL | Limited direct reports in plant studies. | Moderate: Highly selective for CaMKII in animal systems, but its specificity against the diverse plant kinome is not well-characterized.[2][3] |
| Kemptide | Protein Kinase A (PKA) | LRRASLG | Used as a generic kinase substrate in some plant studies. | High: The PKA consensus sequence is recognized by a broad range of plant kinases, making it a less specific substrate in crude extracts.[4][5][6] |
Experimental Protocols
To empirically determine the specificity of a given substrate in your experimental system, a comparative in vitro kinase assay is recommended. Here, we provide a generalized protocol that can be adapted to compare this compound with other peptide substrates.
Protocol: Comparative In Vitro Kinase Assay in Crude Plant Extracts
1. Preparation of Crude Plant Extract:
-
Harvest 1-2 grams of plant tissue and immediately freeze in liquid nitrogen.
-
Grind the tissue to a fine powder using a mortar and pestle.
-
Resuspend the powder in 2-3 volumes of ice-cold kinase extraction buffer (e.g., 50 mM HEPES-KOH pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 1 mM DTT, 1 mM PMSF, and 1x protease inhibitor cocktail).
-
Centrifuge at 14,000 x g for 20 minutes at 4°C.
-
Collect the supernatant (crude extract) and determine the protein concentration using a Bradford assay.
2. In Vitro Kinase Reaction:
-
Set up the following 25 µL reactions in triplicate for each substrate:
- 10 µL of crude plant extract (containing 10-20 µg of total protein)
- 5 µL of 5x Kinase Assay Buffer (e.g., 125 mM HEPES-KOH pH 7.5, 50 mM MgCl₂, 5 mM CaCl₂)
- 5 µL of substrate (this compound, Autocamtide-2, or Kemptide at a final concentration of 50-100 µM)
- 5 µL of ATP mix (containing 50 µM cold ATP and 1-2 µCi of [γ-³²P]ATP)
-
Incubate the reactions at 30°C for 10-30 minutes.
-
Stop the reaction by adding 10 µL of 4x SDS-PAGE loading buffer.
3. Detection of Phosphorylation:
-
Separate the reaction products on a 15% SDS-PAGE gel.
-
Dry the gel and expose it to a phosphor screen or X-ray film to visualize the incorporated radioactivity.
-
Alternatively, for a non-radioactive method, spot the reaction mixture onto P81 phosphocellulose paper, wash extensively with phosphoric acid, and quantify the incorporated phosphate (B84403) using a scintillation counter. A non-radioactive HPLC-MS method can also be adapted to measure the phosphorylated and unphosphorylated peptide products.
4. Data Analysis:
-
Quantify the band intensity or the counts per minute for each substrate.
-
To assess specificity, perform the assay in the presence and absence of a known inhibitor for the target kinase (if available) or by comparing the phosphorylation levels across different plant tissues or treatment conditions.
Visualizing the Concepts
To better illustrate the principles and workflows discussed, the following diagrams are provided.
References
- 1. Calcium‐dependent protein kinases play an essential role in a plant defence response | The EMBO Journal [link.springer.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. A novel highly specific and potent inhibitor of calmodulin-dependent protein kinase II - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Kemptide (PKA) Peptide Substrate [promega.jp]
- 5. Evidence for ecto-protein kinase activity that phosphorylates Kemptide in a cyclic AMP-dependent mode - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
A Head-to-Head Comparison: Syntide 2 TFA vs. Genetic Knockouts for Probing Gibberellin Signaling
For researchers, scientists, and drug development professionals investigating the intricate web of gibberellin (GA) signaling, the choice of tools is paramount. This guide provides an objective comparison between a chemical genetics approach using Syntide 2 TFA and the classical genetic strategy of gene knockouts. We delve into their mechanisms, applications, and present supporting experimental data to inform your research decisions.
Gibberellins are crucial plant hormones that regulate a wide array of developmental processes, from seed germination to stem elongation and flowering. Unraveling the signaling cascade that translates the GA signal into a physiological response is a key area of plant biology and has implications for agricultural improvement. Two powerful, yet fundamentally different, approaches to dissecting this pathway are the use of the chemical inhibitor this compound and the generation of genetic knockout mutants.
At a Glance: this compound vs. Genetic Knockouts
| Feature | This compound | Genetic Knockouts |
| Approach | Chemical Genetics (Pharmacological) | Reverse/Forward Genetics (Genetic) |
| Target | Primarily Ca2+/calmodulin-dependent protein kinase II (CaMKII) and related kinases | Specific gene(s) in the GA signaling pathway (e.g., GID1, DELLA) |
| Mechanism | Competitive substrate inhibition of protein kinases | Complete or partial loss of gene function |
| Temporal Control | Acute, reversible, and dose-dependent | Chronic, generally irreversible |
| Specificity | Can have off-target effects | Highly specific to the targeted gene (potential for redundancy) |
| Applications | Investigating rapid signaling events, studying kinase function, validating genetic findings | Elucidating gene function, studying developmental processes, genetic epistasis analysis |
Delving Deeper: Mechanism of Action
This compound: A Chemical Wrench in the Works
This compound is a synthetic peptide that acts as a substrate for Ca2+/calmodulin-dependent protein kinase II (CaMKII).[1] In the context of gibberellin signaling, particularly in the well-studied barley aleurone system, GA induces an increase in cytosolic Ca2+. This calcium signal is thought to activate CaMKII or a similar calcium-dependent protein kinase (CDPK).[1] Activated CaMKII then phosphorylates downstream targets, leading to the secretion of α-amylase, a key enzyme for starch degradation during germination.
This compound competitively inhibits this process by acting as a decoy substrate for the kinase, thus preventing the phosphorylation of its native targets and blocking the downstream GA response.[1] This intervention is rapid and its effect is directly proportional to the concentration of the inhibitor used.
Caption: Mechanism of this compound inhibition.
Genetic Knockouts: Silencing the Signal at its Source
Genetic knockouts involve the targeted disruption of a specific gene, leading to a loss of its function. In the study of gibberellin signaling, knockouts of key regulatory genes have been instrumental in building our current understanding of the pathway.
For instance, knocking out the gene for the GA receptor, GIBBERELLIN INSENSITIVE DWARF1 (GID1), results in a GA-insensitive dwarf phenotype because the plant can no longer perceive the GA signal.[2][3][4] Conversely, knocking out the genes for DELLA proteins, which are negative regulators of GA signaling, leads to a phenotype that mimics a constitutive GA response, with taller plants and elongated stems. By observing the phenotypic and molecular consequences of these knockouts, researchers can deduce the function of the silenced gene.
References
- 1. Calcium-Dependent Protein Phosphorylation May Mediate the Gibberellic Acid Response in Barley Aleurone - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Genetic characterization and functional analysis of the GID1 gibberellin receptors in Arabidopsis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Genetic Characterization and Functional Analysis of the GID1 Gibberellin Receptors in Arabidopsis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
A Comparative Guide to the Efficacy of Syntide 2 TFA and Small Molecule Inhibitors of CaMKII
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of Syntide 2 TFA, a peptide substrate, and various small molecule inhibitors of Calcium/Calmodulin-Dependent Protein Kinase II (CaMKII). Understanding the distinct roles and efficacy of these tools is crucial for designing and interpreting experiments aimed at elucidating the function and therapeutic potential of CaMKII. This document presents quantitative data, detailed experimental protocols, and visual representations of key biological and experimental pathways to aid in your research.
Introduction to CaMKII Modulation
Calcium/Calmodulin-Dependent Protein Kinase II (CaMKII) is a serine/threonine kinase that plays a pivotal role in a multitude of cellular processes, including synaptic plasticity, cardiac function, and gene expression.[1] Given its central role in signaling, CaMKII has emerged as a significant therapeutic target for various diseases. Researchers utilize a range of molecular tools to study and modulate CaMKII activity. These tools primarily fall into two categories: peptide-based reagents, such as the substrate Syntide 2, and synthetic small molecule inhibitors.
This compound is a synthetic peptide that acts as a substrate for CaMKII. It is not an inhibitor but is used in kinase assays to measure the enzymatic activity of CaMKII. The trifluoroacetate (B77799) (TFA) salt is a common counterion used during peptide synthesis and purification, which aids in the stability and solubility of the peptide.
Small molecule inhibitors of CaMKII are compounds designed to directly bind to the kinase and block its activity. These can be categorized by their mechanism of action, with the most common being ATP-competitive inhibitors that target the kinase's active site.[2]
This guide will delve into a quantitative and qualitative comparison of these two approaches to studying CaMKII.
Quantitative Comparison of CaMKII Inhibitors
The efficacy of small molecule inhibitors is typically quantified by their half-maximal inhibitory concentration (IC50) or their inhibitory constant (Ki). A lower value indicates higher potency. The following table summarizes the reported efficacy of several common and novel small molecule CaMKII inhibitors.
| Inhibitor | Mechanism of Action | Target CaMKII Isoform(s) | IC50 | Ki | Key Off-Targets |
| KN-93 | Allosteric, CaM-competitive | All | ~1-4 µM[3][4] | 370 nM | CaMKI, CaMKIV, various ion channels[3][4] |
| KN-62 | Allosteric, CaM-competitive | All | 900 nM[5] | 0.9 µM[6] | P2X7 receptors[6] |
| AS105 | ATP-competitive | CaMKIIδ | 8 nM[7] | 3 nM[7] | Not extensively published |
| GS-680 | ATP-competitive | CaMKIIδ, CaMKIIα | 2.3 nM (δ), 15.9 nM (α)[7] | Not reported | Not extensively published |
| Rimacalib (SMP-114) | ATP-competitive | Preference for α over γ | Not specified | Not specified | Not extensively published[2] |
| RA608 | ATP-competitive | δ, γ, α, β | 22 nM (δ), 51 nM (γ), 121 nM (α), 1135 nM (β)[7] | Not reported | Good selectivity against a broad kinase panel[7] |
| RA306 | ATP-competitive | δ, γ, α | 15 nM (δ), 25 nM (γ), 61 nM (α)[7] | Not reported | Good selectivity profile[7] |
Comparing this compound and Small Molecule Inhibitors
The choice between using a peptide substrate like Syntide 2 and a small molecule inhibitor depends on the specific research question.
This compound is ideal for:
-
In vitro kinase assays: Directly measuring the enzymatic activity of purified CaMKII or CaMKII in cell lysates.
-
Screening for activators or inhibitors: By providing a consistent substrate, it allows for the high-throughput screening of compound libraries to identify new modulators of CaMKII.
-
Biochemical characterization: Studying the kinetic properties of CaMKII under various conditions.
Small molecule inhibitors are essential for:
-
Cellular and in vivo studies: Investigating the physiological and pathological roles of CaMKII within a biological system.
-
Target validation: Determining if inhibiting CaMKII has a therapeutic effect in disease models.
-
Elucidating signaling pathways: Blocking CaMKII activity to understand its downstream effects on other proteins and cellular processes.
It is important to note that while peptide inhibitors of CaMKII exist (e.g., Autocamtide-2-Related Inhibitory Peptide, AIP), Syntide 2 itself is a substrate and not an inhibitor. Peptide inhibitors can offer high specificity but often have poor cell permeability unless modified.[6] Small molecules, on the other hand, are generally more cell-permeable but can have off-target effects that need to be carefully controlled for, often by using an inactive analog like KN-92 for KN-93.[8]
Experimental Protocols
In Vitro CaMKII Activity Assay using a Peptide Substrate (e.g., Syntide 2)
This protocol describes a non-radioactive method to measure CaMKII activity.
Materials:
-
Purified CaMKII enzyme
-
This compound
-
Kinase reaction buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM DTT, 0.1 mg/mL BSA)
-
ATP solution
-
Calcium and Calmodulin solution
-
Quenching solution (e.g., EDTA)
-
Detection reagent (e.g., ADP-Glo™ Kinase Assay from Promega)
-
Microplate reader
Procedure:
-
Prepare the kinase reaction mixture by combining the kinase buffer, Syntide 2, calcium, and calmodulin.
-
Add the purified CaMKII enzyme to the reaction mixture.
-
To test inhibitors, pre-incubate the enzyme with the small molecule inhibitor before adding the substrate.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the reaction at 30°C for a defined period (e.g., 30-60 minutes).
-
Stop the reaction by adding a quenching solution.
-
Add the ADP detection reagent according to the manufacturer's instructions. This reagent measures the amount of ADP produced, which is proportional to the kinase activity.
-
Measure the luminescence using a microplate reader.
-
Calculate CaMKII activity based on the amount of ADP produced, and for inhibition assays, determine the IC50 value.[8]
Assessing CaMKII Autophosphorylation in Cells by Western Blot
This protocol allows for the detection of CaMKII activation in a cellular context by measuring its autophosphorylation at Threonine 286.
Materials:
-
Cultured cells
-
Small molecule CaMKII inhibitor (and inactive control if available)
-
Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against phospho-CaMKII (Thr286)
-
Primary antibody against total CaMKII (for loading control)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Culture cells to the desired confluency.
-
Treat cells with the small molecule inhibitor or vehicle control for the desired time and concentration.
-
Stimulate the cells if necessary to activate CaMKII (e.g., with a calcium ionophore).
-
Wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Denature the protein samples by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against phospho-CaMKII (Thr286) overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
Strip the membrane and re-probe with an antibody against total CaMKII to normalize for protein loading.[9][10]
Visualizing Key Pathways and Workflows
To better understand the biological context and experimental procedures, the following diagrams are provided.
References
- 1. Ca2+/calmodulin-dependent protein kinase II - Wikipedia [en.wikipedia.org]
- 2. benchchem.com [benchchem.com]
- 3. Frontiers | CaMKII inhibitors: from research tools to therapeutic agents [frontiersin.org]
- 4. CaMKII inhibitors: from research tools to therapeutic agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. KN-62 - LabNet Biotecnica [labnet.es]
- 6. medchemexpress.com [medchemexpress.com]
- 7. CaMK | DC Chemicals [dcchemicals.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. CaMKII autophosphorylation assay [bio-protocol.org]
Validating In Vitro Kinase Inhibition in Live Plant Systems: A Comparative Guide to Syntide 2 TFA and In Vivo Approaches
For researchers, scientists, and drug development professionals, bridging the gap between in vitro biochemical assays and in vivo physiological responses is a critical step in validating new research tools and therapeutic leads. This guide provides a comprehensive comparison of in vitro findings using the synthetic peptide Syntide 2 TFA with in vivo studies in plants, focusing on the gibberellic acid (GA) signaling pathway in barley aleurone cells. Detailed experimental protocols, quantitative data, and a survey of alternative in vivo methodologies are presented to offer a clear framework for experimental design and data interpretation.
Syntide 2, a synthetic peptide substrate for Ca2+/calmodulin-dependent protein kinase II (CaMKII) and protein kinase C (PKC), has been instrumental in dissecting signaling pathways in vitro.[1] Its utility extends into plant biology, where it has been shown to selectively inhibit the gibberellic acid (GA) response, a crucial hormonal pathway regulating seed germination and plant development.[2] This guide delves into the validation of these in vitro findings in a living plant system, providing a direct comparison of methodologies and outcomes.
In Vitro vs. In Vivo: A Head-to-Head Comparison
The following table summarizes the key findings from in vitro kinase assays using Syntide 2 and their validation through in vivo studies in barley aleurone protoplasts.
| Feature | In Vitro Findings with this compound | In Vivo Validation in Barley Aleurone |
| Target Pathway | Phosphorylation by Ca2+/Calmodulin-Dependent Protein Kinases (e.g., CaMKII) and Protein Kinase C.[1] | Inhibition of the Gibberellic Acid (GA) signaling pathway.[2] |
| Mechanism of Action | Acts as a competitive substrate, inhibiting the phosphorylation of endogenous targets by CaMKII and PKC. | Microinjection of Syntide 2 into barley aleurone protoplasts selectively blocks the GA-induced synthesis and secretion of α-amylase.[2] |
| Identified Kinase Activity | Phosphorylation of Syntide 2 by purified or extracted kinases in a controlled environment. | A 54-kD Ca2+-activated, calmodulin-independent protein kinase activity that phosphorylates Syntide 2 has been identified in barley aleurone extracts.[2] |
| Quantitative Effect | Dose-dependent inhibition of kinase activity, typically measured by radiolabeled phosphate (B84403) incorporation. | Microinjected Syntide 2 at an estimated cytoplasmic concentration of 50 μM effectively inhibits the GA response.[2] |
Delving into the Experimental Details
To facilitate the replication and adaptation of these findings, detailed protocols for the key experiments are provided below.
In Vitro CaMKII Activity Assay Using Syntide 2
This protocol outlines a standard method for measuring the activity of CaMKII using Syntide 2 as a substrate, often involving the incorporation of radioactive phosphate.
Materials:
-
Purified or partially purified CaMKII
-
Syntide 2 peptide
-
Kinase reaction buffer (e.g., 20 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.02 mg/ml BSA, 2 mM DTT)[3]
-
[γ-32P]ATP
-
ATP solution
-
Phosphocellulose paper
-
Phosphoric acid wash solution
-
Scintillation counter
Procedure:
-
Prepare a reaction mixture containing the kinase buffer, Ca2+, calmodulin, and Syntide 2.
-
Initiate the reaction by adding a mixture of non-radioactive ATP and [γ-32P]ATP.
-
Incubate the reaction at the optimal temperature for the kinase (e.g., 30°C) for a defined period.
-
Stop the reaction by spotting a portion of the reaction mixture onto phosphocellulose paper.
-
Wash the phosphocellulose paper extensively with phosphoric acid to remove unincorporated [γ-32P]ATP.
-
Quantify the incorporated radioactivity using a scintillation counter. The amount of radioactivity is proportional to the kinase activity.
In Vivo Barley Aleurone Protoplast Microinjection and α-Amylase Assay
This in vivo experiment directly tests the effect of Syntide 2 on a physiological response in living plant cells.
Materials:
-
Barley ( Hordeum vulgare L. cv. Himalaya) grains
-
Cellulase and pectinase (B1165727) for protoplast isolation
-
Microinjection setup (micromanipulator, microcapillaries)
-
Syntide 2 solution
-
Gibberellic acid (GA3)
-
α-Amylase assay reagents (e.g., starch-iodine or a commercial kit)[4][5]
Procedure:
-
Isolate aleurone layers from barley grains and prepare protoplasts by enzymatic digestion of the cell walls.
-
Microinject individual protoplasts with a known concentration of Syntide 2 solution.
-
Incubate the injected and control protoplasts in a medium with and without GA3.
-
After a suitable incubation period (e.g., 24-48 hours), collect the protoplasts and the surrounding medium.
-
Lyse the protoplasts to release intracellular α-amylase.
-
Measure the α-amylase activity in both the cell lysate and the incubation medium using a standard assay. A common method involves measuring the rate of starch degradation.[4][5]
-
Compare the α-amylase activity in Syntide 2-injected protoplasts to that of control protoplasts to determine the extent of inhibition.
Visualizing the Pathways and Workflows
To better understand the underlying mechanisms and experimental procedures, the following diagrams are provided.
Caption: Gibberellic acid signaling pathway in barley aleurone and the inhibitory point of Syntide 2.
Caption: Comparative workflow of in vitro Syntide 2 kinase assay and in vivo validation.
Alternative In Vivo Approaches for Studying Plant Kinase Signaling
While microinjection of inhibitors like Syntide 2 provides valuable insights, a range of other in vivo techniques can be employed to study protein kinase function and signaling pathways in plants.
| Method | Description | Advantages | Disadvantages |
| In-Gel Kinase Assays | Proteins from plant extracts are separated by SDS-PAGE in a gel containing a kinase substrate. After electrophoresis, the kinases are renatured, and their activity is detected by autoradiography following incubation with [γ-32P]ATP.[6] | Allows for the identification of the molecular weight of active kinases. | Can be technically challenging; renaturation may not be complete for all kinases. |
| Genetically Encoded Biosensors (e.g., FRET) | Förster Resonance Energy Transfer (FRET)-based sensors are expressed in living cells. A conformational change in the sensor upon phosphorylation by a specific kinase leads to a change in the FRET signal, allowing for real-time monitoring of kinase activity. | Provides high spatiotemporal resolution of kinase activity in living cells. | The design and optimization of specific biosensors can be complex. |
| Genetic Manipulation (Knockouts/Overexpression) | The gene encoding a specific kinase is knocked out or overexpressed in the plant. The resulting phenotype provides information about the kinase's function in a particular pathway. | Provides strong evidence for the physiological role of a specific kinase. | Can lead to pleiotropic effects; functional redundancy with other kinases can mask the phenotype. |
| Transient Expression Systems | Genes of interest (e.g., a kinase and its substrate) are transiently expressed in plant tissues or protoplasts. This allows for rapid analysis of kinase-substrate interactions and signaling events.[7][8] | Faster than generating stable transgenic lines. | Expression levels can be variable; not suitable for studying long-term developmental processes. |
Conclusion
The validation of in vitro findings with in vivo experiments is paramount for advancing our understanding of complex biological systems. The case of Syntide 2 demonstrates a successful translation of an in vitro tool to a specific in vivo plant signaling context. By combining the precision of in vitro kinase assays with the physiological relevance of in vivo studies in model systems like the barley aleurone, researchers can build a more complete and accurate picture of cellular signaling networks. The alternative in vivo methods presented here offer a complementary toolkit for further dissecting the intricate roles of protein kinases in plant growth, development, and stress responses.
References
- 1. Syntide 2, CaMKII Substrate - Echelon Biosciences [echelon-inc.com]
- 2. Calcium-Dependent Protein Phosphorylation May Mediate the Gibberellic Acid Response in Barley Aleurone - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medicine.uky.edu [medicine.uky.edu]
- 4. fbs.leeds.ac.uk [fbs.leeds.ac.uk]
- 5. prod-docs.megazyme.com [prod-docs.megazyme.com]
- 6. Assessing Kinase Activity in Plants with In-Gel Kinase Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A Method for Assaying of Protein Kinase Activity In Vivo and Its Use in Studies of Signal Transduction in Strawberry Fruit Ripening - PMC [pmc.ncbi.nlm.nih.gov]
- 8. [PDF] A Method for Assaying of Protein Kinase Activity In Vivo and Its Use in Studies of Signal Transduction in Strawberry Fruit Ripening | Semantic Scholar [semanticscholar.org]
statistical analysis of data from Syntide 2 TFA experiments
For Researchers, Scientists, and Drug Development Professionals
This guide provides a statistical and methodological comparison of Syntide 2, a widely used synthetic peptide substrate for protein kinase assays, with other common substrates. The information is intended to assist researchers in selecting the most appropriate substrate for their experimental needs and in designing robust and reproducible kinase assays.
Quantitative Comparison of Kinase Substrates
The following tables summarize the kinetic parameters for Syntide 2 and other commonly used peptide substrates for Calcium/Calmodulin-Dependent Protein Kinase II (CaMKII) and Protein Kinase C (PKC).
Disclaimer: The data presented below are compiled from various studies. Direct comparison of kinetic constants (Km and Vmax) between different substrates should be approached with caution, as experimental conditions such as buffer composition, temperature, and enzyme source can significantly influence these values. For the most accurate comparison, it is recommended to determine these parameters side-by-side under identical experimental conditions in your own laboratory.
CaMKII Substrate Kinetics
| Substrate | Amino Acid Sequence | Km (µM) | Vmax (nmol/min/mg) | Catalytic Efficiency (Vmax/Km) | Source |
| Syntide 2 | PLARTLSVAGLPGKK | ~10-50 | Not consistently reported | Not consistently reported | [1] |
| Autocamtide-2 | KKALRRQETVDAL | Not specified | Not specified | Not specified | [2][3] |
PKC Substrate Kinetics
| Substrate | Amino Acid Sequence | PKC Isotype | Km (µM) | Vmax (nmol/min/mg) | Catalytic Efficiency (Vmax/Km) | Source |
| Syntide 2 | PLARTLSVAGLPGKK | Not specified | Not specified | Not specified | Not specified | [4] |
| MARCKS Peptide | KKKK-KRFSFKKSFK-LSGFSFKK-NKK | βI | 0.32 | Not specified | Not specified | [5] |
| δ | 0.06 | Not specified | Not specified | [5] | ||
| ε | 0.32 | Not specified | Not specified | [5] | ||
| KRTLRR Peptide | KRTLRR | Not specified | Not specified | Not specified | Not specified | [6] |
Note: The MARCKS (Myristoylated Alanine-Rich C-Kinase Substrate) protein and peptides derived from its phosphorylation site domain are well-characterized, high-affinity substrates for PKC.[5][7] The peptide KRTLRR is also designed as a highly selective and efficient substrate for PKC.[6] While Syntide 2 is also recognized as a substrate for PKC, detailed comparative kinetic data is scarce in publicly available literature.[4]
Experimental Protocols
Detailed methodologies are crucial for the reproducibility of experimental results. Below are representative protocols for in vitro kinase assays using peptide substrates like Syntide 2 for both CaMKII and PKC.
Standard CaMKII Activity Assay Protocol
This protocol outlines a typical ELISA-based method for measuring CaMKII activity.[8]
Materials:
-
Microtiter plate pre-coated with Syntide 2
-
Purified active CaMKII or sample containing CaMKII
-
Kinase Assay Buffer (e.g., 50 mM HEPES pH 7.4, 10 mM MgCl2, 1 mM DTT, 0.1 mM CaCl2, 1 µM Calmodulin)
-
ATP Solution (e.g., 100 µM in Kinase Assay Buffer)
-
Anti-phospho-Syntide 2 antibody
-
HRP-conjugated secondary antibody
-
TMB (3,3’,5,5’-tetramethylbenzidine) substrate
-
Stop Solution (e.g., 2 N H2SO4)
-
Wash Buffer (e.g., PBS with 0.05% Tween-20)
-
Plate reader capable of measuring absorbance at 450 nm
Procedure:
-
Preparation: Prepare all reagents and samples. Dilute the CaMKII sample to the desired concentration in Kinase Assay Buffer.
-
Kinase Reaction:
-
Add 50 µL of Kinase Assay Buffer to each well of the Syntide 2-coated microtiter plate.
-
Add 25 µL of the CaMKII sample or control to the appropriate wells.
-
Initiate the reaction by adding 25 µL of ATP Solution to each well.
-
Incubate the plate at 30°C for a specified time (e.g., 30-60 minutes).
-
-
Detection:
-
Stop the reaction by washing the wells three times with Wash Buffer.
-
Add 100 µL of diluted anti-phospho-Syntide 2 antibody to each well and incubate at room temperature for 60 minutes.
-
Wash the wells three times with Wash Buffer.
-
Add 100 µL of diluted HRP-conjugated secondary antibody to each well and incubate at room temperature for 60 minutes.
-
Wash the wells three times with Wash Buffer.
-
-
Signal Development and Measurement:
-
Add 100 µL of TMB substrate to each well and incubate in the dark at room temperature for 15-30 minutes.
-
Stop the color development by adding 100 µL of Stop Solution to each well.
-
Measure the absorbance at 450 nm using a microplate reader.
-
Standard PKC Activity Assay Protocol
This protocol describes a common method for assessing PKC activity using a peptide substrate.[6][9]
Materials:
-
Microtiter plate pre-coated with a PKC peptide substrate (e.g., KRTLRR or Syntide 2)
-
Purified active PKC or sample containing PKC
-
Kinase Assay Buffer (e.g., 20 mM HEPES pH 7.4, 10 mM MgCl2, 1 mM CaCl2, 1 mM DTT)
-
Lipid Activator (e.g., Phosphatidylserine and Diacylglycerol)
-
ATP Solution (e.g., 100 µM in Kinase Assay Buffer)
-
Phospho-specific substrate antibody
-
HRP-conjugated secondary antibody
-
TMB Substrate
-
Stop Solution
-
Wash Buffer
-
Plate reader
Procedure:
-
Preparation: Prepare all reagents and samples. Sonicate the Lipid Activator for optimal dispersion.
-
Kinase Reaction:
-
Add 50 µL of Kinase Assay Buffer to each well of the substrate-coated microtiter plate.
-
Add 10 µL of Lipid Activator to the appropriate wells.
-
Add 20 µL of the PKC sample or control.
-
Initiate the reaction by adding 20 µL of ATP Solution.
-
Incubate the plate at 30°C for a specified time (e.g., 30-60 minutes).
-
-
Detection:
-
Follow the same detection steps as outlined in the CaMKII assay protocol, using the appropriate phospho-specific primary antibody for the substrate used.
-
-
Signal Development and Measurement:
-
Follow the same signal development and measurement steps as in the CaMKII assay protocol.
-
Visualizing Experimental Concepts
To further clarify the experimental processes and biological context, the following diagrams are provided.
References
- 1. Kinetic mechanism of the type II calmodulin-dependent protein kinase: studies of the forward and reverse reactions and observation of apparent rapid-equilibrium ordered binding - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A novel highly specific and potent inhibitor of calmodulin-dependent protein kinase II - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. scbt.com [scbt.com]
- 4. Syntide 2, CaMKII Substrate - Echelon Biosciences [echelon-inc.com]
- 5. The myristoylated alanine-rich C-kinase substrate (MARCKS) is sequentially phosphorylated by conventional, novel and atypical isotypes of protein kinase C - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Protein kinase C substrate and inhibitor characteristics of peptides derived from the myristoylated alanine-rich C kinase substrate (MARCKS) protein phosphorylation site domain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. caltagmedsystems.co.uk [caltagmedsystems.co.uk]
- 9. dash.harvard.edu [dash.harvard.edu]
Safety Operating Guide
Safe Handling and Disposal of Syntide 2 TFA
For researchers, scientists, and drug development professionals utilizing Syntide 2 TFA, understanding the proper disposal procedures is critical for ensuring laboratory safety and environmental compliance. While Syntide 2 itself is not classified as hazardous, the trifluoroacetic acid (TFA) salt component is corrosive and requires specific handling and disposal protocols.[1] This guide provides essential information for the safe management of this compound waste.
Hazard Identification and Safety Data
Trifluoroacetic acid (TFA), the hazardous component of this compound, possesses several key hazardous properties. The following table summarizes the pertinent safety information for TFA.
| Hazard Classification | GHS Pictogram | Hazard Statement | Precautionary Statement |
| Acute Toxicity, Inhalation (Category 4) |
| H332: Harmful if inhaled. | P261: Avoid breathing mist or vapours. |
| Skin Corrosion (Category 1A) |
| H314: Causes severe skin burns and eye damage.[2] | P280: Wear protective gloves/ protective clothing/ eye protection/ face protection.[2] |
| Hazardous to the Aquatic Environment, Long-term (Category 3) | None | H412: Harmful to aquatic life with long lasting effects.[2] | P273: Avoid release to the environment. |
Experimental Protocols: Spill Response
In the event of a this compound spill, immediate and appropriate action is necessary to mitigate exposure and environmental contamination.
Minor Spill (<500 mL) in a Controlled Area:
-
Ensure Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, gloves, and a lab coat.[1]
-
Contain the Spill: Use a spill kit or inert absorbent material to confine the spill to a small area.[3]
-
Neutralize (if applicable and safe): For spills of acidic substances like TFA, neutralization may be an option. However, this should only be performed by trained personnel.
-
Clean-Up: Absorb the spill with an inert material such as vermiculite (B1170534) or sand.[4]
-
Collect Waste: Sweep or scoop the absorbed material into a suitable, labeled container for hazardous waste.[1]
-
Decontaminate: Clean the spill area with a suitable decontaminating agent.
-
Dispose of Waste: All contaminated materials, including absorbent and PPE, must be disposed of as hazardous waste.[3]
Major Spill (>500 mL) or Spill in a Public Area:
-
Alert Others: Inform others in the vicinity of the spill.[4]
-
Seek Assistance: Contact the designated emergency response team or environmental health and safety (EH&S) office.[3]
-
Ventilate (if safe to do so): If possible and safe, increase ventilation to the area.
Proper Disposal Procedures for this compound Waste
All waste containing this compound must be treated as hazardous waste due to the presence of trifluoroacetic acid.
Step-by-Step Disposal Protocol:
-
Segregation: Do not mix this compound waste with other waste streams. It should be segregated from incompatible materials such as bases, oxidizers, and corrosives.[3]
-
Containerization: Collect all this compound waste, including unused product, solutions, and contaminated materials (e.g., pipette tips, tubes, absorbent pads), in a designated, properly labeled, and sealed hazardous waste container.[3][4] The container must be in good condition and compatible with the chemical.[3]
-
Labeling: The waste container must be clearly labeled with "Hazardous Waste" and the full chemical name, "Trifluoroacetic Acid."[4] Avoid using abbreviations.[3]
-
Storage: Store the sealed waste container in a designated satellite accumulation area.[4] This area should be a cool, dry, and well-ventilated space away from incompatible materials.[1]
-
Disposal Request: Once the waste container is nearly full, arrange for its collection by the institution's environmental health and safety (EH&S) department or a licensed hazardous waste disposal contractor.[3][4] Do not pour this compound waste down the drain.[3]
Visualizing the Chemical Spill Response Workflow
The following diagram illustrates the decision-making process for responding to a chemical spill in the laboratory.
References
Essential Safety and Operational Guide for Handling Syntide 2 TFA
This guide provides critical safety and logistical information for researchers, scientists, and drug development professionals working with Syntide 2 trifluoroacetic acid (TFA) salt. The following procedures are designed to ensure the safe handling and disposal of this substance in a laboratory setting. While Syntide 2 peptide itself is not classified as hazardous, the trifluoroacetic acid component is highly corrosive and requires stringent safety measures.[1]
Hazard Identification and Immediate Precautions
Trifluoroacetic acid is a strong corrosive acid that can cause severe burns to the skin, eyes, and respiratory tract upon contact or inhalation.[2][3] Vapors are irritating and can be destructive to the eyes and respiratory system.[2] Ingestion can lead to severe internal injury.[2] It is crucial to handle Syntide 2 TFA with care in a well-ventilated area, preferably within a certified chemical fume hood.[3]
Key Hazards:
-
Causes severe skin burns and eye damage.
-
Harmful if inhaled.
-
Harmful to aquatic life with long-lasting effects.
Personal Protective Equipment (PPE)
The proper selection and use of PPE are the first line of defense against exposure to TFA. The following table summarizes the recommended PPE for handling this compound.
| Application Volume | Hand Protection | Eye Protection | Body Protection | Respiratory Protection |
| Low Volume (< 500 mL) | Chemical-resistant nitrile gloves are recommended. Double gloving is advised.[3][4] | ANSI-approved chemical splash goggles are required.[3][5] | A properly fitting, buttoned lab coat, long pants, and closed-toe shoes must be worn.[3][5] | Not generally required if handled within a certified chemical fume hood. |
| High Volume (> 500 mL) | Heavy-duty gloves such as butyl rubber or Viton are required.[3] | A face shield in addition to chemical splash goggles is required.[3] | A chemical-resistant apron should be worn over the lab coat.[3] | A full-face respirator may be necessary if handled outside of a fume hood. A respiratory protection analysis should be conducted by Environmental Health & Safety (EH&S).[3] |
Operational Plan: Step-by-Step Handling Procedure
Adherence to a standardized operational procedure is critical for minimizing the risk of exposure and ensuring experimental integrity.
Preparation:
-
Work Area Setup: All handling of this compound must be conducted within a properly functioning and certified chemical fume hood.[3]
-
Gather Materials: Ensure all necessary equipment, including PPE, spill containment materials (such as sodium carbonate or vermiculite), and waste containers are readily accessible.[2][5]
-
Don PPE: Put on the appropriate PPE as outlined in the table above before handling the reagent.
Handling:
-
Container Inspection: Before use, inspect the container for any signs of damage or leakage.
-
Dispensing: Carefully open the container, avoiding splashes or the generation of aerosols. Use appropriate tools (e.g., chemical-resistant spatulas or pipettes) to transfer the desired amount of this compound.
-
Dilution: If dilution is necessary, always add acid to water slowly ; never the other way around, as this can generate significant heat and cause splashing.[3][4]
-
Container Sealing: After use, securely close the container and store it in an upright position in a designated acid cabinet, away from incompatible materials such as bases, oxidizers, and metals.[2][3][4]
Post-Handling:
-
Decontamination: Thoroughly clean the work area after use.
-
Glove Removal: Remove gloves using the proper technique to avoid skin contact and dispose of them in the designated hazardous waste container.
-
Hand Washing: Wash hands thoroughly with soap and water immediately after handling the product, even if gloves were worn.[3]
Emergency Procedures
In the event of an exposure or spill, immediate and appropriate action is crucial.
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes.[2] Remove contaminated clothing while under a safety shower.[4] Seek immediate medical attention.[2]
-
Eye Contact: Immediately flush the eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally.[2][4] Seek immediate medical attention.[2]
-
Inhalation: Move the individual to fresh air at once. If breathing is difficult or has stopped, provide artificial respiration. Seek immediate medical attention.[2][4]
-
Ingestion: Do NOT induce vomiting.[4] Rinse the mouth with water and have the person drink one or two glasses of water. Seek immediate medical attention.[2]
-
Spill:
-
Small Spill: Neutralize the spill with a suitable agent like sodium carbonate, and then absorb it with an inert material such as vermiculite (B1170534) or sand.[2][5] Place the absorbed material in a labeled, appropriate container for hazardous waste disposal.[2]
-
Large Spill (>50 mL outside a fume hood): Evacuate the laboratory immediately and activate the fire alarm.[5] Call for emergency response.[5]
-
Disposal Plan
All waste containing this compound must be treated as hazardous waste.
-
Waste Collection: Collect all TFA-contaminated materials, including empty containers, used gloves, and spill cleanup debris, in a clearly labeled, compatible, and sealed hazardous waste container.[2]
-
Container Rinsing: Empty containers should be triple-rinsed with a suitable solvent before disposal, with the rinsate collected as hazardous waste.[5]
-
Waste Segregation: Do not mix TFA waste with other waste streams unless compatibility has been confirmed.[4] Specifically, avoid mixing with bases, oxidizing agents, or reducing agents.[4]
-
Disposal: Dispose of the hazardous waste according to your institution's specific waste disposal guidelines. Contact your institution's Environmental Health & Safety (EH&S) department for guidance.
Safe Handling Workflow
The following diagram illustrates the key steps for the safe handling of this compound, from preparation to disposal.
Caption: Workflow for Safe Handling of this compound.
References
Featured Recommendations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
